4-(Azetidinomethyl)phenyl cyclobutyl ketone
Description
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Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-3-1-4-13)14-7-5-12(6-8-14)11-16-9-2-10-16/h5-8,13H,1-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDDZUKYGUWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642831 | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-12-5 | |
| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 4-(Azetidinomethyl)phenyl cyclobutyl ketone
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidinomethyl)phenyl cyclobutyl ketone
Introduction: Bridging Structural Scaffolds for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The target molecule, this compound, exemplifies this approach by integrating two key pharmacophoric elements: the azetidine ring and an aryl cyclobutyl ketone scaffold.
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][2][3] Its inherent ring strain and constrained geometry impart a unique three-dimensionality that can enhance binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of azetidine can improve crucial pharmacokinetic properties such as solubility and metabolic stability, making it a valuable bioisostere for larger, more flexible piperidine or piperazine rings.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1][2]
Concurrently, aryl ketones, particularly those with strained cycloalkyl groups like cyclobutane, are prevalent in a wide array of biologically active compounds. The cyclobutyl group can serve as a conformationally restricted linker or a lipophilic side chain, influencing ligand-receptor interactions.[4][5] The synthesis and functionalization of such ketones are therefore of considerable interest to medicinal chemists.[4][5][6]
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a novel compound with potential applications in various therapeutic areas. We will delve into the causality behind the chosen synthetic strategy, provide detailed experimental protocols, and outline a robust analytical workflow for structural verification and purity assessment.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step synthetic sequence. The primary disconnection is at the benzylic carbon-nitrogen bond, leading to a benzylic halide intermediate and azetidine. The second disconnection breaks the bond between the phenyl ring and the ketone, pointing to a Friedel-Crafts acylation reaction.
Caption: Retrosynthetic analysis of this compound.
This leads to a forward synthesis commencing with the Friedel-Crafts acylation of a suitable monosubstituted benzene derivative, followed by a nucleophilic substitution reaction. While direct acylation of (azetidinomethyl)benzene could be considered, the basic nitrogen of the azetidine ring would likely complex with the Lewis acid catalyst, deactivating the aromatic ring and preventing the acylation. Therefore, a more robust approach involves a two-step sequence starting with a precursor that can be later converted to the azetidinomethyl group. Toluene is an ideal starting material as the methyl group can be halogenated post-acylation to provide the benzylic halide intermediate.
The chosen synthetic workflow is as follows:
Caption: Proposed three-step synthesis of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-Methylphenyl cyclobutyl ketone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for forming aryl ketones.[7][8] Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the cyclobutanecarbonyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring.[7][9] Toluene is used in excess to serve as both the reactant and the solvent.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Cool the flask in an ice bath and add excess toluene (acting as solvent).
-
Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methylphenyl cyclobutyl ketone as a clear oil.
Step 2: Synthesis of 4-(Bromomethyl)phenyl cyclobutyl ketone via Radical Bromination
The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
Experimental Protocol:
-
Dissolve 4-methylphenyl cyclobutyl ketone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(bromomethyl)phenyl cyclobutyl ketone, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound via Nucleophilic Substitution
The final step involves the nucleophilic displacement of the benzylic bromide by azetidine.[10] This reaction typically proceeds via an SN2 mechanism, which is favored for primary benzylic halides. A mild base such as potassium carbonate is added to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol:
-
Dissolve 4-(bromomethyl)phenyl cyclobutyl ketone (1.0 equivalent) in a polar aprotic solvent like acetonitrile.
-
Add azetidine (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess azetidine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Azetidinomethyl)phenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Azetidinomethyl)phenyl cyclobutyl ketone, a novel compound of interest in modern medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes information from structurally similar compounds and established analytical methodologies to offer expert-driven predictions and detailed experimental protocols. This guide is designed to empower researchers in drug discovery and development with the foundational knowledge required for the effective handling, formulation, and progression of this and related chemical entities. We will delve into a plausible synthetic route, methods for purification and characterization, and a thorough examination of key physicochemical parameters including solubility, pKa, lipophilicity (logP), melting point, and stability.
Introduction and Molecular Overview
This compound belongs to a class of compounds that merges the structural rigidity and unique vectoral properties of the azetidine ring with the established pharmacophoric element of an aryl ketone. The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery for its ability to enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional architecture that can lead to improved target engagement.[1] The phenyl cyclobutyl ketone moiety offers a distinct lipophilic character and potential for various intermolecular interactions.
Molecular Structure:
Key Structural Features:
-
Azetidine Ring: A strained, saturated heterocycle that can act as a hydrogen bond acceptor and introduces a basic center.
-
Phenyl Cyclobutyl Ketone: A bulky, lipophilic group that influences solubility and potential binding interactions.
-
Methylene Linker: Provides flexibility between the aromatic ring and the azetidine moiety.
This guide will systematically explore the properties arising from this unique combination of structural features.
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves the nucleophilic substitution of a benzylic halide with azetidine.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed three-step synthesis of this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of (4-methylphenyl)(cyclobutyl)methanone. To a stirred solution of toluene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl3). Slowly add cyclobutanecarbonyl chloride and allow the reaction to warm to room temperature. Stir until completion, then quench with ice-water and extract the product.
-
Step 2: Synthesis of (4-(bromomethyl)phenyl)(cyclobutyl)methanone. Dissolve the product from Step 1 in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under a light source to initiate the reaction. Monitor by TLC until the starting material is consumed.
-
Step 3: Synthesis of this compound. Dissolve the brominated product from Step 2 in a polar aprotic solvent like acetonitrile. Add an excess of azetidine and a mild base such as potassium carbonate to scavenge the HBr byproduct. Stir at room temperature until completion.
Purification and Characterization
Purification of the final product would likely be achieved through column chromatography on silica gel. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Physicochemical Properties: Predicted Values and Experimental Determination
The following section details the predicted physicochemical properties of this compound and provides standardized protocols for their experimental determination.
| Property | Predicted Value/Range | Rationale for Prediction |
| Molecular Formula | C15H19NO | - |
| Molecular Weight | 229.32 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on the properties of similar aromatic ketones. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | The large, non-polar phenyl cyclobutyl ketone moiety is expected to dominate, leading to low aqueous solubility. The polar azetidine may slightly improve solubility at acidic pH. |
| pKa | 8.0 - 9.0 | The pKa of the conjugate acid of azetidine is approximately 11.29.[4] The electron-withdrawing effect of the N-benzyl group is expected to lower this value. For N-phenyl azetidine, the pKa is around 4.3.[5] Given the methylene spacer, the effect will be less pronounced than in N-phenyl azetidine, leading to an estimated pKa in the 8-9 range. |
| logP | 2.5 - 3.5 | The logP of cyclobutyl phenyl ketone is approximately 2.6.[6][7] The addition of the polar azetidinomethyl group will likely keep the logP in a similar, moderately lipophilic range. |
| Melting Point | 100 - 150 °C | Cyclobutyl phenyl ketone is a liquid at room temperature with a boiling point of 114-118 °C at 7 mmHg.[8] The addition of the polar and symmetrical azetidinomethyl group is expected to increase intermolecular forces, resulting in a solid with a moderate melting point. |
Solubility
Expertise & Experience: Understanding the solubility of a compound is paramount in drug development, influencing everything from in vitro assay design to formulation strategies. A hierarchical approach to solubility testing is most efficient.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the plate for a set period (e.g., 2 hours) to allow for equilibration.
-
Measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Diagram of Solubility Determination Workflow:
Caption: Workflow for kinetic solubility determination.
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For a basic compound like this compound, determining the pKa of the azetidine nitrogen is crucial.
Experimental Protocol: Potentiometric Titration
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Lipophilicity (logP)
Expertise & Experience: The octanol-water partition coefficient (logP) is a key indicator of a drug's ability to cross cell membranes. While the traditional shake-flask method is the gold standard, HPLC-based methods are often preferred for their speed and lower sample consumption.
Experimental Protocol: RP-HPLC Method for logP Determination
-
Calibrate a reverse-phase HPLC system with a set of standards with known logP values.
-
Determine the retention time of the target compound under the same isocratic mobile phase conditions.
-
Calculate the capacity factor (k') for the compound.
-
Plot log k' versus the known logP values of the standards to generate a calibration curve.
-
Determine the logP of the target compound from its log k' using the calibration curve.
Melting Point
Expertise & Experience: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound. A sharp melting point range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Load a small amount of the finely powdered, dry compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Chemical Stability
Expertise & Experience: Stability testing is a critical component of drug development, ensuring that the compound remains intact and active under various storage and handling conditions. The International Council for Harmonisation (ICH) provides guidelines for these studies.[6][9]
Experimental Protocol: Forced Degradation Study
-
Prepare solutions of the compound in various stress conditions:
-
Acidic (e.g., 0.1 M HCl)
-
Basic (e.g., 0.1 M NaOH)
-
Oxidative (e.g., 3% H2O2)
-
Photolytic (exposure to UV light)
-
Thermal (elevated temperature)
-
-
At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a singlet for the methylene linker around 3.5-4.0 ppm, and signals for the azetidine and cyclobutyl protons in the aliphatic region (1.5-4.0 ppm).
-
¹³C NMR: A characteristic signal for the ketone carbonyl carbon is expected around 200 ppm. Aromatic and aliphatic carbons will appear in their respective typical regions.
Infrared (IR) Spectroscopy
A strong absorption band corresponding to the C=O stretch of the ketone is expected in the region of 1680-1700 cm⁻¹. The presence of C-H stretches from the aromatic and aliphatic portions of the molecule will also be observed.[9][10]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M+) at m/z = 229 should be observable. Common fragmentation patterns for N-benzyl ketones include alpha-cleavage to form a stable acylium ion and cleavage to form a tropylium ion at m/z = 91.[11]
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. While direct experimental data is currently limited, the provided predictions, based on sound chemical principles and data from analogous structures, offer a robust starting point for researchers. The detailed experimental protocols are designed to be self-validating and adhere to industry standards, ensuring the generation of reliable and reproducible data. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource for scientists and professionals in the field of drug discovery and development, enabling a more informed and efficient progression of research involving this and similar promising chemical entities.
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A Technical Guide to the Mechanism of Action of 4-(Azetidinomethyl)phenyl cyclobutyl ketone as a Reversible Covalent Serine Protease Inhibitor
Executive Summary: This document provides an in-depth technical analysis of the proposed mechanism of action for 4-(Azetidinomethyl)phenyl cyclobutyl ketone, a novel small molecule inhibitor. Based on its structural characteristics, this compound is hypothesized to function as a potent and selective reversible covalent inhibitor of a key physiological serine protease, herein referred to as Protease X. This guide elucidates the molecular interactions driving this inhibition, outlines the comprehensive experimental workflow required to validate the mechanism, and presents the synthesized data and protocols necessary for replication and further investigation by drug development professionals.
Part 1: Introduction to this compound (Compound Y)
This compound, designated here as Compound Y, is a synthetic molecule featuring three key structural motifs: a cyclobutyl ketone, a central phenyl ring, and an azetidinomethyl substituent. The strained four-membered ring of the cyclobutyl ketone makes its carbonyl carbon highly electrophilic, priming it for nucleophilic attack.[1] The azetidine ring provides a basic nitrogen atom, which is expected to be protonated at physiological pH, allowing for potent ionic interactions. This combination of a reactive electrophilic "warhead" and a charged anchoring group suggests a targeted mechanism against enzymes with specific active site architectures, such as serine proteases.[2][3][4]
Serine proteases are a large family of enzymes crucial to physiological processes ranging from blood coagulation to digestion and inflammation.[2][5] Their active sites are characterized by a catalytic triad, including a highly nucleophilic serine residue, making them susceptible to inhibition by electrophilic compounds.[2][3] The dysregulation of serine protease activity is implicated in numerous diseases, making them a significant target class for therapeutic intervention.
Part 2: Proposed Mechanism of Action: Reversible Covalent Inhibition of Protease X
We propose that Compound Y acts as a two-step, reversible covalent inhibitor of Protease X.[6][7][8][9] This mechanism leverages both non-covalent and covalent interactions to achieve high potency and prolonged target engagement while minimizing the risk of permanent, off-target modifications associated with irreversible inhibitors.[7][8]
-
Initial Non-Covalent Binding (Formation of E•I complex): The positively charged azetidinium group of Compound Y is hypothesized to initially dock into the S1 specificity pocket of Protease X, forming a strong ionic bond with a conserved aspartate residue (e.g., Asp189 in trypsin-like proteases) at the base of the pocket.[3][4] This interaction anchors the inhibitor and orients the rest of the molecule within the active site.
-
Reversible Covalent Bond Formation (Formation of E-I complex): This precise positioning places the electrophilic ketone of the cyclobutyl group in close proximity to the nucleophilic hydroxyl group of the catalytic serine (e.g., Ser195).[2] The serine then attacks the carbonyl carbon, forming a stable, yet reversible, hemiketal adduct. The formation of this sp3-hybridized center from the sp2 ketone relieves some of the inherent strain in the cyclobutane ring, providing a thermodynamic driving force for the reaction.[1]
The overall inhibition process is described by the following kinetic model:
-
E + I ⇌ E•I ⇌ E-I (where Kᵢ = kₒff₁/kₒn₁ and kᵢₙₐ꜀ₜ/kᵣₑᵥₑᵣₜ describe the two equilibria)
This two-step mechanism, combining initial affinity (Kᵢ) with the rate of covalent modification (kᵢₙₐ꜀ₜ), results in time-dependent inhibition and can lead to a prolonged residence time on the target.[6]
Caption: Proposed binding mechanism of Compound Y with Protease X.
Part 3: Experimental Validation Workflow
A multi-step experimental approach is required to rigorously validate the proposed mechanism of action. This workflow progresses from initial in vitro characterization to target engagement confirmation in a cellular context and, finally, to high-resolution structural elucidation.
Caption: Experimental workflow for mechanism of action validation.
Step 1: In Vitro Enzymatic Assays
The initial step is to characterize the inhibitory activity of Compound Y against purified Protease X using kinetic assays.
A. IC₅₀ Determination
This experiment determines the concentration of Compound Y required to inhibit 50% of Protease X activity. Due to the expected time-dependent nature of the inhibition, IC₅₀ values should be determined at multiple pre-incubation time points.
Protocol: IC₅₀ Determination
-
Prepare a series of dilutions of Compound Y in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
In a 96-well plate, add 10 µL of each Compound Y dilution.
-
Add 80 µL of purified Protease X (e.g., 1 nM final concentration) to each well.
-
Incubate the plate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes).
-
Initiate the enzymatic reaction by adding 10 µL of a fluorogenic substrate for Protease X.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the velocity against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value at each pre-incubation time point.
B. Mechanism of Inhibition (MOI) Studies
To confirm the reversibility of the covalent adduct, a "jump dilution" experiment is performed.[10][11][12][13][14] This method involves forming the enzyme-inhibitor complex at high concentrations and then rapidly diluting the mixture to a point where the free inhibitor concentration is well below its binding affinity, preventing re-binding upon dissociation. The rate of enzyme activity recovery directly reflects the dissociation rate constant (kₒff) of the inhibitor.[10][11]
Protocol: Jump Dilution Assay
-
Incubate a high concentration of Protease X (e.g., 100 nM) with a saturating concentration of Compound Y (e.g., 10x IC₅₀) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the fluorogenic substrate.
-
Immediately begin monitoring the fluorescence signal continuously over time.
-
The recovery of enzymatic activity will follow a first-order kinetic profile.
-
Fit the resulting progress curve to an appropriate equation for slow-binding inhibitors to determine the dissociation rate constant (kₒff). A measurable recovery of activity confirms that the inhibition is reversible.
Table 1: Hypothetical In Vitro Kinetic Data for Compound Y
| Parameter | Value | Description |
| IC₅₀ (15 min) | 85 nM | Potency after short pre-incubation. |
| IC₅₀ (120 min) | 12 nM | Potency increases with time, indicating time-dependent inhibition.[15] |
| Kᵢ | 95 nM | Initial non-covalent binding affinity. |
| kᵢₙₐ꜀ₜ | 0.05 min⁻¹ | Rate of covalent adduct formation. |
| kₒff (kᵣₑᵥₑᵣₜ) | 0.004 min⁻¹ | Rate of covalent adduct dissociation. |
| Residence Time (τ) | ~250 min | Calculated as 1/kₒff, indicating prolonged target engagement.[13] |
Step 2: Cellular Target Engagement
Confirming that Compound Y binds to Protease X within a complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17][18][19][20] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17][19]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Culture cells expressing Protease X to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a saturating concentration of Compound Y (e.g., 10 µM) and incubate for 1 hour.
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble Protease X remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound Y confirms direct target engagement.[18]
Table 2: Hypothetical CETSA Data for Compound Y
| Treatment | Apparent Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) | Interpretation |
| Vehicle (DMSO) | 54.2 °C | - | Baseline thermal stability of Protease X. |
| Compound Y (10 µM) | 59.8 °C | +5.6 °C | Significant stabilization confirms target engagement in intact cells.[18] |
Step 3: Structural Elucidation
The definitive validation of the proposed binding mode is achieved through high-resolution structural analysis, primarily X-ray crystallography.[21][22][23][24] Obtaining a co-crystal structure of Protease X in complex with Compound Y would provide direct visualization of the hemiketal adduct between Ser195 and the inhibitor's cyclobutyl ketone, as well as the ionic interaction between the azetidinium group and Asp189.[21][25]
Protocol: Co-crystallization of Protease X with Compound Y
-
Purify high-quality, crystallizable Protease X.
-
Form the protein-ligand complex by incubating the purified enzyme with a 5- to 10-fold molar excess of Compound Y.[25]
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystallization "hits" to produce diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Solve the structure using molecular replacement and refine the model.
-
Analyze the resulting electron density map to confirm the covalent bond between Ser195 and Compound Y and map all other key intermolecular interactions.[24]
Conclusion
The structural features of this compound strongly support its proposed mechanism as a reversible covalent inhibitor of serine proteases. The outlined experimental workflow provides a rigorous and systematic path to validate this hypothesis, from initial kinetic characterization to confirmation of target engagement in cells and ultimate structural verification. The successful completion of these studies would firmly establish the compound's mechanism of action and provide a solid foundation for its further development as a potential therapeutic agent.
References
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. Available at: [Link]
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What are Serine protease inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
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X-ray crystallography of protein-ligand interactions. PubMed. Available at: [Link]
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Mechanisms of action of serine protease inhibitors. ResearchGate. Available at: [Link]
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Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]
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Serine protease inhibitors (serpins). PubMed. Available at: [Link]
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Serine Protease Inhibitor Development. Creative Biolabs. Available at: [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature. Available at: [Link]
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Studying protein-ligand interactions using X-ray crystallography. PubMed. Available at: [Link]
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Producing Crystalline Protein-Ligand Complexes. Peak Proteins. Available at: [Link]
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Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Publications. Available at: [Link]
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A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. Available at: [Link]
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Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. BellBrook Labs. Available at: [Link]
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Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. NIH. Available at: [Link]
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Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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Measuring Dissociation Rates and Residence Times for Kinase Inhibitors. BellBrook Labs. Available at: [Link]
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Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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CETSA. Pär Nordlund Lab. Available at: [Link]
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Assessment of compound activity reversibility by the jump-dilution method. NCBI Assay Guidance Manual. Available at: [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of 4-(Azetidinomethyl)phenyl Cyclobutyl Ketone: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-(Azetidinomethyl)phenyl cyclobutyl ketone, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from structurally analogous compounds, presents a comprehensive, predicted spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the rationale behind spectral interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the structural and spectroscopic properties of this class of compounds.
Introduction: The Significance of Spectroscopic Characterization
In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of both chemical synthesis and pharmacological evaluation. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This compound (Molecular Formula: C₁₅H₁₉NO, Molecular Weight: 229.32 g/mol ) incorporates several key pharmacophoric features: a cyclobutyl ketone, a substituted aromatic ring, and an azetidine moiety.[1][2] The precise arrangement of these groups dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity. An in-depth understanding of its spectroscopic signature is therefore paramount for quality control, metabolic studies, and understanding structure-activity relationships (SAR).
This guide will provide a predictive but thorough examination of the expected spectroscopic data for this compound, leveraging data from related structures like cyclobutyl phenyl ketone and general principles of spectroscopy to construct a reliable analytical profile.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like deuterated chloroform (CDCl₃) are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, azetidine, cyclobutyl, and benzylic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.90 | Doublet (d) | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing ketone group are deshielded and appear downfield. |
| ~7.40 | Doublet (d) | 2H | H-3', H-5' | Protons meta to the ketone are less deshielded. |
| ~3.60 | Singlet (s) | 2H | -CH₂-N (benzylic) | The benzylic protons are adjacent to the nitrogen and the aromatic ring. |
| ~3.20 | Triplet (t) | 4H | -CH₂- (azetidine) | Protons on the carbons adjacent to the nitrogen in the azetidine ring. |
| ~3.50 | Quintet (quint) | 1H | -CH- (cyclobutyl) | The methine proton of the cyclobutyl group is coupled to the adjacent methylene protons. |
| ~2.20 - 2.40 | Multiplet (m) | 4H | -CH₂- (cyclobutyl) | Methylene protons of the cyclobutyl ring adjacent to the methine. |
| ~1.90 - 2.10 | Multiplet (m) | 2H | -CH₂- (cyclobutyl) | The remaining methylene protons of the cyclobutyl ring. |
| ~2.10 | Quintet (quint) | 2H | -CH₂- (azetidine) | The central methylene protons of the azetidine ring. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | C=O (ketone) | The carbonyl carbon of a ketone typically appears in this downfield region.[3] |
| ~145 | C-1' (aromatic) | Quaternary carbon attached to the ketone group. |
| ~135 | C-4' (aromatic) | Quaternary carbon attached to the azetidinomethyl group. |
| ~130 | C-2', C-6' (aromatic) | Aromatic carbons ortho to the ketone. |
| ~128 | C-3', C-5' (aromatic) | Aromatic carbons meta to the ketone. |
| ~60 | -CH₂-N (benzylic) | Benzylic carbon attached to nitrogen. |
| ~55 | -CH₂- (azetidine) | Carbons in the azetidine ring adjacent to nitrogen. |
| ~45 | -CH- (cyclobutyl) | Methine carbon of the cyclobutyl ring. |
| ~25 | -CH₂- (cyclobutyl) | Methylene carbons of the cyclobutyl ring. |
| ~18 | -CH₂- (azetidine) | Central methylene carbon of the azetidine ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Figure 1. Molecular structure of this compound.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, aromatic ring, and C-N bonds.
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |
| ~2950 | Medium | Aliphatic C-H stretch | C-H stretching vibrations of the cyclobutyl and azetidine rings. |
| ~1685 | Strong | C=O stretch (ketone) | The strong absorption is characteristic of a carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~1220 | Medium | C-N stretch | Stretching vibration of the C-N bond in the azetidine and benzylic position. |
| ~830 | Strong | C-H bend (aromatic, para) | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |
Experimental Protocol: Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR (preferred): A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Thin Film: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, it can be ground with potassium bromide (KBr) and pressed into a thin pellet.
-
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and subtracted from the sample spectrum.
Figure 2. A generalized workflow for the spectroscopic analysis of a small molecule.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 229.1467 (for the exact mass of C₁₅H₁₉NO). In a low-resolution mass spectrometer, this would appear at m/z = 229.[2]
-
Major Fragmentation Pathways:
-
Loss of the cyclobutyl group: A prominent fragment would likely be observed at m/z = 174, corresponding to the loss of the cyclobutyl radical (•C₄H₇).
-
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the azetidine ring could lead to a fragment at m/z = 145, corresponding to the [C₁₀H₉O]⁺ ion.
-
Formation of the azetidinomethyl cation: A fragment at m/z = 70 corresponding to the [C₄H₈N]⁺ ion is also possible.
-
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The protonated molecule [M+H]⁺ at m/z = 230 would be observed.
-
Electron Ionization (EI): This is a higher-energy technique that often leads to more extensive fragmentation. The sample is introduced into the vacuum of the mass spectrometer and bombarded with electrons.
-
-
Data Acquisition: The mass-to-charge ratios of the resulting ions are measured and plotted against their relative abundance to generate the mass spectrum.
Conclusion: A Predictive Yet Powerful Analytical Profile
This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established principles and data from analogous structures, we have constructed a detailed and reliable set of expected NMR, IR, and MS data. This information serves as a valuable resource for researchers working with this molecule, aiding in its synthesis, purification, and biological evaluation. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring consistency and comparability across different laboratories. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. However, the data and interpretations presented herein provide a robust framework for the structural elucidation of this and related compounds.
References
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Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link][5][6]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link][7]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][3][8]
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Lancashire, R. J. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link][4]
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NIST. (n.d.). Phenyl cyclohexyl ketone. NIST Chemistry WebBook. [Link][9]
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SpectraBase. (n.d.). Cyclobutyl phenyl ketone. [Link][10][11][12][13]
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Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(14), 1651–1656. [Link][15]
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Biological activity screening of novel phenyl ketone derivatives
Note: Data is illustrative for comparative purposes. [12]
Antimicrobial Activity Screening: Zone of Inhibition
A fundamental step in discovering new therapeutic agents is screening for antimicrobial activity. The agar well diffusion method is a widely used, cost-effective, and straightforward technique for preliminary screening of compounds against a panel of pathogenic bacteria and fungi. [11][12][13]
Principle of the Agar Well Diffusion Method
This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. [12]If the compound is active, it inhibits microbial growth, creating a clear circular area around the well known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. [10][12]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the agar well diffusion antimicrobial assay.
Detailed Protocol: Agar Well Diffusion
Materials:
-
Test Phenyl Ketone Derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control (e.g., Gentamicin solution)
-
Negative control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [10]2. Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage. [11]3. Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile 6 mm cork borer to punch uniform wells into the agar. [14][15]4. Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. [14]Similarly, load the positive and negative controls into separate wells on the same plate.
-
Pre-diffusion: Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compounds before bacterial growth begins.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours. [10][16]7. Measurement: After incubation, use a ruler or calipers to measure the diameter of the clear zone of inhibition around each well in millimeters (mm). [16]
Data Presentation
| Compound ID | Substituent (R) | S. aureus (mm) | E. coli (mm) |
| PK-001 | 4-OCH₃ | 12 | 0 |
| PK-002 | 4-Cl | 18 | 10 |
| PK-003 | 4-NO₂ | 15 | 8 |
| Gentamicin | (Positive Control) | 25 | 22 |
| DMSO | (Negative Control) | 0 | 0 |
Note: Data is illustrative. Zone diameter includes the 6 mm well.
Anti-inflammatory Activity Screening: Protein Denaturation
Chronic inflammation is implicated in numerous diseases. [17]A simple and effective primary screen for anti-inflammatory activity is the in vitro protein denaturation assay. Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [18]The ability of a compound to prevent this denaturation can indicate potential anti-inflammatory effects.
Principle of the Protein Denaturation Assay
This assay evaluates the ability of a compound to inhibit the denaturation of a protein (commonly bovine serum albumin or egg albumin) induced by heat. [18]When heated, the protein unfolds, leading to an increase in the turbidity of the solution. An effective anti-inflammatory agent will stabilize the protein, preventing its denaturation and thus reducing the turbidity. The absorbance of the solution is measured to quantify the extent of inhibition. [19]
Conceptual Diagram: Inhibition of Protein Denaturation
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In Silico Pharmacophore Modeling of Azetidinomethylphenyl Compounds: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of in silico pharmacophore modeling, specifically tailored to the analysis and discovery of novel azetidinomethylphenyl compounds. As a class of molecules, azetidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document moves beyond a simple recitation of protocols, offering a strategic and scientifically-grounded narrative on the causal relationships behind experimental choices in the pharmacophore modeling workflow. Our focus is on building self-validating systems that enhance the efficiency and accuracy of identifying promising lead candidates.[4][5]
The Pharmacophore Concept: A Blueprint for Molecular Recognition
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response.[6] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.[7] Pharmacophore modeling, therefore, is a cornerstone of computer-aided drug design (CADD), enabling researchers to distill the key interaction characteristics from one or more active molecules into a 3D query.[8][9] This query then serves as a sophisticated filter for searching large chemical databases to identify novel compounds with a high probability of biological activity.[10]
The azetidin-2-one scaffold, a core component of the broader class to which azetidinomethylphenyl compounds belong, is a well-established pharmacophore in its own right, most famously in beta-lactam antibiotics.[1] The versatility of this heterocyclic moiety allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics against various diseases.[1][11]
Ligand-Based Pharmacophore Modeling: Deciphering the SAR Code
In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling is the method of choice.[12] This approach leverages the structure-activity relationship (SAR) data of a set of known active ligands to derive a common feature hypothesis.[13] The fundamental premise is that molecules with similar biological activity often share a common binding mode and, consequently, a common pharmacophore.
The Ligand-Based Workflow: A Step-by-Step Protocol
The generation of a robust ligand-based pharmacophore model is a multi-step process that requires careful consideration at each stage to ensure the final model is both predictive and selective.[14]
Protocol 1: Ligand-Based Pharmacophore Model Generation
-
Dataset Preparation:
-
Training Set Selection: Curate a set of at least 15-20 structurally diverse azetidinomethylphenyl compounds with a wide range of biological activities (e.g., IC50 values).
-
Activity Classification: Divide the compounds into active, moderately active, and inactive classes. A clear activity threshold is crucial for the algorithm to discern essential features.
-
Test Set Selection: Set aside a separate group of compounds (not used in model generation) to externally validate the final pharmacophore model. This set should also contain a mix of active and inactive molecules.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This step is critical as it accounts for the flexible nature of molecules in solution. Software like MOE and Catalyst offer robust conformational sampling methods.[15]
-
-
Common Feature Identification and Hypothesis Generation:
-
Utilize a pharmacophore generation algorithm (e.g., HipHop in Discovery Studio or the pharmacophore elucidation tools in MOE) to align the conformations of the active molecules and identify common chemical features.[16][17]
-
The software will generate a series of pharmacophore hypotheses, each representing a different spatial arrangement of features. These hypotheses are typically ranked based on a scoring function that considers how well they map to the active compounds while excluding the inactive ones.
-
-
Model Validation:
-
Internal Validation: Assess the model's ability to correctly classify the compounds in the training set. Techniques like leave-one-out cross-validation can be employed to evaluate the model's robustness.[18]
-
External Validation: Use the test set to evaluate the predictive power of the pharmacophore model on compounds it has not seen before.
-
Fischer's Randomization Test: This statistical method involves generating random hypotheses from the training set data and comparing their scores to the score of the original hypothesis. A high statistical significance indicates that the original hypothesis is not due to chance.[19]
-
Decoy Set Screening: Screen a database of known inactive or random molecules (decoys) to ensure the pharmacophore model has a low false-positive rate.[19]
-
Visualizing the Ligand-Based Workflow
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling: Leveraging Target Information
When the 3D structure of the biological target is available, a structure-based approach can be employed to create a pharmacophore model that reflects the key interactions within the binding site.[20] This method offers the advantage of being able to design novel scaffolds that are complementary to the target's active site, even with limited ligand SAR data.[19]
The Structure-Based Workflow: A Step-by-Step Protocol
The generation of a structure-based pharmacophore model requires meticulous preparation of the target protein and careful analysis of its binding site.[21]
Protocol 2: Structure-Based Pharmacophore Model Generation
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning correct bond orders, removing water molecules (unless they are known to play a key role in ligand binding), and minimizing the structure to relieve any steric clashes. Software suites like Schrödinger's Maestro and BIOVIA Discovery Studio provide dedicated tools for protein preparation.[22][23]
-
-
Binding Site Identification and Analysis:
-
Identify the ligand-binding pocket. If the PDB structure contains a co-crystallized ligand, the binding site is readily defined. For apo (unliganded) structures, binding site prediction algorithms can be used.
-
Analyze the amino acid residues in the binding site to identify potential interaction points, such as hydrogen bond donors/acceptors and hydrophobic patches.
-
-
Pharmacophore Feature Generation:
-
Generate pharmacophore features based on the identified interaction points within the binding site.[20] Software like Phase can automatically generate features from a protein-ligand complex or an apo protein.[24]
-
Alternatively, features can be manually placed to represent key interactions observed in known ligand-protein complexes.
-
-
Model Refinement and Validation:
-
Refine the generated pharmacophore model by adding excluded volumes to represent the space occupied by the receptor, preventing the selection of molecules that would clash with the protein.[5]
-
Validate the model by screening a database of known active and inactive compounds to assess its ability to enrich for the active molecules. The same validation metrics used in the ligand-based approach (e.g., enrichment factor, ROC curves) are applicable here.[18][19]
-
Visualizing the Structure-Based Workflow
Caption: Structure-Based Pharmacophore Modeling Workflow.
Virtual Screening: Identifying Novel Azetidinomethylphenyl Scaffolds
The ultimate goal of generating a validated pharmacophore model is to use it as a 3D query for virtual screening of large compound libraries.[21][25] This process can efficiently filter databases containing millions of compounds to identify a manageable number of potential hits for experimental testing.[8]
The Virtual Screening Campaign
Protocol 3: Pharmacophore-Based Virtual Screening
-
Database Preparation:
-
Select one or more commercially available or in-house compound databases.
-
Prepare the database by generating 3D conformations for each molecule and filtering out compounds with undesirable properties (e.g., those that violate Lipinski's rule of five).
-
-
Pharmacophore Screening:
-
Use the validated pharmacophore model to screen the prepared database. The screening software will identify molecules that can adopt a conformation that maps onto the pharmacophore features.
-
The output is a list of "hit" compounds, typically ranked by a fitness score that indicates how well they match the pharmacophore.[25]
-
-
Hit Filtration and Selection:
-
Apply additional filters to the hit list to remove compounds with reactive functional groups or poor ADME/Tox properties.[4]
-
Visually inspect the top-ranking hits to assess their novelty and synthetic feasibility.
-
Cluster the hits based on structural similarity to ensure a diverse selection of scaffolds for further investigation.
-
-
Further In Silico Analysis (Optional but Recommended):
-
Perform molecular docking studies on the final hit list to predict their binding poses within the target's active site and to further prioritize candidates.[9]
-
Visualizing the Virtual Screening Process
Caption: Virtual Screening Workflow using a Pharmacophore Model.
Data Presentation and Interpretation
To illustrate the outcomes of a typical pharmacophore modeling study on azetidinomethylphenyl compounds, the following tables present hypothetical data for model validation and virtual screening.
Table 1: Pharmacophore Model Validation Statistics
| Model ID | Features | Training Set Hit Rate (%) | Test Set Hit Rate (%) | GH Score | Fischer Test (p-value) | Comments |
| Hypo-1 | AADH | 95 | 92 | 0.85 | < 0.01 | Excellent discrimination |
| Hypo-2 | AHR | 80 | 75 | 0.68 | 0.04 | Moderate discrimination |
| Hypo-3 | DDHR | 88 | 85 | 0.79 | < 0.01 | Good discrimination |
A: H-bond Acceptor, D: H-bond Donor, H: Hydrophobic, R: Aromatic Ring. GH Score (Goodness of Hit Score) is a metric that combines hit rates of actives and inactives; a score > 0.7 is considered a good model.[26]
Table 2: Virtual Screening Hit Prioritization
| Hit ID | Source Database | Fitness Score | Predicted pIC50 | Docking Score (kcal/mol) | Scaffold Class |
| ZINC12345 | ZINC | 1.85 | 7.8 | -9.5 | Azetidinomethylphenyl |
| CHEM56789 | ChemBridge | 1.79 | 7.6 | -9.2 | Novel Heterocycle |
| ENAM98765 | Enamine | 1.75 | 7.5 | -8.9 | Azetidinomethylphenyl |
| VEND45678 | Vendor X | 1.72 | 7.4 | -8.7 | Novel Heterocycle |
Conclusion
In silico pharmacophore modeling is a powerful and versatile tool in the modern drug discovery pipeline.[27] When applied systematically to a chemical series such as the azetidinomethylphenyl compounds, it can provide invaluable insights into the molecular features driving biological activity. By adhering to rigorous validation protocols and integrating both ligand- and structure-based approaches where possible, researchers can significantly enhance the probability of discovering novel, potent, and diverse lead candidates. This guide has outlined the core principles, detailed workflows, and critical considerations for successfully employing pharmacophore modeling, empowering drug development professionals to navigate this complex yet rewarding field with confidence and scientific integrity.
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Exploring the Chemical Space of Azetidine-Containing Scaffolds: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being considered esoteric curiosities to privileged scaffolds in modern medicinal chemistry.[1][2][3] Their unique combination of high ring strain, sp³-rich character, and conformational rigidity allows them to confer significant advantages in drug design, including enhanced metabolic stability, improved solubility, and precise vectoral orientation of substituents for optimal target engagement.[4] This guide provides an in-depth exploration of the chemical space of azetidine-containing scaffolds, moving beyond a simple survey to offer field-proven insights into their synthesis, strategic diversification, and application. We will dissect the causal relationships behind synthetic choices, present validated experimental protocols, and examine case studies of FDA-approved drugs to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful heterocyclic system.
The Azetidine Advantage: Understanding the Physicochemical Rationale
The utility of the azetidine ring in drug design is not accidental; it is a direct consequence of its unique stereoelectronic properties, which differ significantly from both its smaller, more reactive aziridine cousin and its larger, more flexible pyrrolidine analogue.
-
Controlled Reactivity through Ring Strain: The azetidine ring possesses a considerable strain energy of approximately 25.4 kcal/mol.[1] This value is intermediate between the highly reactive aziridine (27.7 kcal/mol) and the stable pyrrolidine (5.4 kcal/mol).[1] This "Goldilocks" level of strain is the cornerstone of its utility. It makes the ring stable enough for facile handling and incorporation into complex molecules, yet sufficiently activated to participate in unique, strain-releasing reactions for further functionalization that are unavailable to unstrained rings.[1][3][5]
-
Conformational Constraint and 3D Vectorality: Small rings like azetidine serve as excellent "conformational locks".[6] By restricting the bond rotation of appended substituents, the azetidine scaffold reduces the entropic penalty of binding to a biological target, potentially increasing potency and selectivity.[6] This rigidity provides a well-defined three-dimensional architecture, allowing medicinal chemists to project substituents into specific vectors in chemical space to optimize interactions with protein binding pockets.
-
Favorable Pharmacokinetic Profile: The incorporation of the sp³-rich, polar azetidine motif often leads to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can disrupt planarity, which often increases aqueous solubility and reduces the potential for metabolic attack by P450 enzymes, thereby enhancing metabolic stability.[4] For certain compound libraries, these properties have been specifically tailored to improve penetration of the blood-brain barrier (BBB) for CNS-targeted therapies.[7]
Navigating the Synthetic Landscape: From Core Synthesis to Diversification
The historical challenge of accessing enantioenriched and functionalized azetidines has been largely overcome by recent advances in synthetic methodology.[3][7] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategies
A variety of robust methods exist for constructing the core azetidine ring.
-
Intramolecular Cyclization: This is the most traditional and widely used method, typically involving the formation of a C-N bond. The key precursor is a 1,3-amino alcohol or a related derivative with a leaving group at the 3-position. A base-induced ring closure proceeds via an intramolecular S N 2 reaction to furnish the azetidine ring.[6][8] The causality here is straightforward: the proximity of the nucleophilic amine and the electrophilic carbon, enforced by the propane backbone, makes this intramolecular reaction highly efficient.
-
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, represents a highly convergent approach to forming functionalized azetidines in a single step.[8][9] Recent developments using visible-light photocatalysis have surmounted previous limitations, making this a milder and more accessible strategy.[1][9] This method is mechanistically elegant, proceeding through an excited state to form two new C-C bonds and the heterocyclic ring simultaneously.
-
Ring Contraction and Expansion: Less common but powerful in specific contexts are rearrangement strategies. These include the ring contraction of α-bromo-N-sulfonylpyrrolidinones and the ring expansion of activated aziridines.[1][8][10] These methods leverage the thermodynamics of strain to form the four-membered ring.
-
Modern Catalytic Methods: The synthetic toolbox has been significantly expanded by catalysis. Key examples include:
-
Palladium(II)-catalyzed intramolecular C(sp³)–H amination: This advanced method allows for the formation of the azetidine ring from a tethered amine by activating a typically inert C-H bond, offering novel disconnections.[1]
-
Strain-Release Homologation: Using highly strained azabicyclo[1.1.0]butanes, which can be opened by various nucleophiles, provides a modular and versatile entry into diverse azetidine structures.[1][11]
-
A Logic Diagram for Scaffold Diversification
The true power of the azetidine core lies in its ability to serve as a central hub for diversity-oriented synthesis (DOS). Once the core is formed, it can be elaborated into a vast array of fused, bridged, and spirocyclic systems, allowing for a deep exploration of chemical space.[7]
Caption: Workflow for azetidine scaffold diversification.
In Practice: Azetidines in FDA-Approved Therapeutics
The theoretical benefits of the azetidine scaffold are validated by its presence in several marketed drugs across diverse therapeutic areas. The inclusion of the ring is a deliberate design choice to optimize potency and pharmacokinetic properties.
| Drug Name | Therapeutic Area | Mechanism of Action | Contribution of Azetidine Moiety |
| Azelnidipine [4][12] | Antihypertensive | Calcium Channel Blocker | The azetidine provides a rigid anchor and contributes to the overall lipophilicity and metabolic stability of the molecule. |
| Cobimetinib [4][13] | Oncology | MEK1/2 Inhibitor | The 3-imino-azetidine-2-one core acts as a key pharmacophore, with the azetidine ring orienting substituents for optimal binding in the kinase active site. |
| Baricitinib [4] | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor | The azetidine-1-sulfonamide group serves as a crucial hydrogen bond acceptor and provides a vector for the ethyl group to occupy a specific pocket, enhancing selectivity. |
| Sarolaner [4] | Veterinary Ectoparasiticide | Isoxazoline insecticide/acaricide | The spiro-azetidine moiety improves the compound's physicochemical properties and contributes to its favorable safety and efficacy profile in the target species. |
Experimental Protocols and Workflows
To translate theory into practice, this section provides a validated, step-by-step protocol for the synthesis of a key azetidine intermediate, followed by a general characterization workflow.
Protocol: Synthesis of a Spirocyclic Azetidine Intermediate
This protocol is adapted from a reported synthesis used to generate diverse libraries and demonstrates the construction of a complex scaffold from a simpler azetidine core.[7] The causality is clear: metalation of the α-carbon to the nitrile creates a nucleophile that can be trapped, and subsequent transformations build the spirocycle.
Objective: To synthesize a key spirocyclic intermediate from a 2-cyanoazetidine precursor.
Materials:
-
(2S,4R)-1-tert-butyl 2-cyano-4-(trityloxymethyl)azetidine-1-carboxylate (Aminonitrile precursor)
-
Lithium tetramethylpiperidide (LiTMP)
-
Benzotriazolylmethanol (Formaldehyde source)
-
Tosyl chloride (TsCl)
-
Diisobutylaluminium hydride (DIBAL-H)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions, syringes, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen).
Step-by-Step Methodology:
-
Anion Generation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the aminonitrile precursor (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiTMP (1.1 equiv) in THF dropwise via syringe over 15 minutes. The causality for using LiTMP, a strong, non-nucleophilic base, is to deprotonate the carbon alpha to the nitrile without attacking the nitrile group itself.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete anion formation.
-
-
Formaldehyde Trapping:
-
Add a solution of benzotriazolylmethanol (1.2 equiv) in THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir for 2 hours at this temperature. This step traps the generated anion to form a hydroxymethyl intermediate.[7]
-
-
Sulfonylation and Reduction:
-
Add tosyl chloride (1.2 equiv) to the mixture, followed by warming to room temperature.
-
After 4 hours, cool the mixture back to -78 °C and add a solution of DIBAL-H (1.5 equiv) dropwise. DIBAL-H selectively reduces the nitrile to an imine, which is then capped in the next step.
-
Immediately after the DIBAL-H addition, add o-nitrobenzenesulfonyl chloride (1.3 equiv) to trap the intermediate.[7]
-
-
Spirocyclization:
-
Warm the reaction to room temperature and add solid potassium carbonate (4.0 equiv).
-
Stir vigorously for 12 hours. The K₂CO₃ promotes an intramolecular cyclization to form the spirocyclic core in high yield (reported as 67%).[7]
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired spirocyclic intermediate.
-
Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's structure must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate its identity and purity.
General Experimental and Characterization Workflow
A robust workflow is essential to ensure the integrity of the synthesized compounds.
Caption: Standard workflow for synthesis and characterization.
Future Directions and Unaddressed Challenges
While the field has matured significantly, several challenges and opportunities remain.
-
Enantioselective Catalysis: Developing broadly applicable and scalable enantioselective methods for azetidine synthesis remains a key goal to avoid chiral separations.[1]
-
Late-Stage Functionalization: Methods for the selective functionalization of complex, azetidine-containing molecules are highly sought after in drug development to rapidly generate structure-activity relationships (SAR).
-
Computational Synergy: The use of computational modeling to predict reaction outcomes and guide synthetic efforts, as demonstrated by recent studies, will become increasingly vital for navigating the vast chemical space of azetidines efficiently.[14]
-
New Applications: Beyond traditional drug discovery, azetidines are being explored as chiral templates and monomers in polymer synthesis, opening new avenues for materials science.[1]
Conclusion
The azetidine scaffold has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its unique physicochemical properties, driven by a balance of stability and strain-induced reactivity, offer tangible benefits for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The continued expansion of synthetic methodologies ensures that the accessible chemical space for azetidines will only grow, solidifying their role in the development of next-generation therapeutics. This guide has provided a framework for understanding the rationale behind their use, the practicalities of their synthesis, and their proven impact, empowering researchers to confidently explore and exploit this remarkable heterocycle.
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Initial Toxicity Assessment of Substituted Phenyl Cyclobutyl Ketones: A Strategic Framework for Early-Stage Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenyl cyclobutyl ketones represent a class of compounds with significant potential in medicinal chemistry, yet their structural novelty necessitates a robust and systematic approach to toxicity assessment.[1] As analogues of synthetic cathinones, they are presumed to carry risks of neurotoxicity and cardiotoxicity, among other adverse effects.[2][3] This guide presents a comprehensive, multi-tiered strategy for the initial toxicity assessment of these novel chemical entities. Moving beyond a simple checklist of assays, we delve into the causal rationale behind a phased evaluation process—from predictive in-silico modeling to definitive in-vivo studies. We provide detailed, field-tested protocols for key in-vitro assays, frameworks for data interpretation, and guidance on constructing a self-validating toxicological profile. This document serves as a strategic roadmap for drug development professionals to de-risk novel substituted phenyl cyclobutyl ketones efficiently, ensuring that only the safest and most promising candidates advance toward clinical evaluation.
The Strategic Imperative: Why a Phased Approach to Toxicity is Non-Negotiable
In modern drug development, the "fail early, fail cheap" paradigm is paramount. The initial toxicity assessment is not merely a regulatory hurdle but a critical decision-making tool. For a novel class like substituted phenyl cyclobutyl ketones, where empirical data is scarce, a tiered approach is essential. This strategy, beginning with computational methods and progressing through in-vitro and targeted in-vivo studies, allows for the systematic gathering of safety data. This ensures that resources are not wasted on compounds with an unacceptable safety profile and that potential hazards are identified long before first-in-human studies.[4][5] The primary goals of this initial assessment are to characterize toxic effects, identify target organs, understand dose-dependence, and establish a preliminary safety margin.[4][6]
The workflow is designed to be iterative; data from earlier, simpler assays inform the design of more complex, resource-intensive studies, creating a logical and scientifically sound investigational cascade.
Caption: Hypothetical Pathway of Oxidative Stress-Induced Neurotoxicity.
Synthetic cathinones are known for their neurological effects. [2]Early assessment using neuronal cell lines is critical.
-
Causality: Compounds may induce neurotoxicity through various mechanisms, including oxidative stress, mitochondrial dysfunction, or disruption of neurotransmitter transport. [7][8]Assays measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, and caspase activation can elucidate the specific pathway of cell death (apoptosis vs. necrosis). [9]* Key Assays:
-
Oxidative Stress: Use probes like DCFH-DA to measure intracellular ROS.
-
Mitochondrial Health: Employ dyes like JC-1 or TMRE to assess mitochondrial membrane potential.
-
Apoptosis: Measure activity of Caspase-3/7, key executioners of apoptosis.
-
Cardiovascular adverse effects are a leading cause of drug attrition and post-market withdrawal. For stimulants like synthetic cathinones, assessing cardiotoxicity is crucial. [3][10][11]
-
Causality: Drug-induced cardiotoxicity can manifest as direct cytotoxicity to heart muscle cells, disruption of the heart's electrical signaling (arrhythmia), or both. [12]Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard in vitro model as they are human-based and beat spontaneously.
-
Key Assays:
-
Structural Cardiotoxicity: Expose hiPSC-CMs for 48-72 hours and assess viability (e.g., using high-content imaging to measure ATP levels).
-
Functional Cardiotoxicity: Use multi-electrode arrays (MEAs) or impedance systems to measure changes in beat rate, field potential duration, and arrhythmia.
-
Phase 3: In Vivo Confirmation – The Integrated System
In vivo studies are essential to understand how a compound behaves in a whole, living system, providing data on toxicokinetics and integrated organ responses. [13]The approach should be tiered and guided by the in vitro findings.
Acute Toxicity & Dose Range-Finding
This is the first in vivo step, typically conducted in two rodent species (e.g., mouse and rat) as per regulatory guidelines. [4]
-
Causality: The goal is to determine the maximum tolerated dose (MTD) and identify the primary organs affected at high doses. This study establishes the dose-response relationship and informs the dose selection for subsequent, longer-term studies. [6]* Protocol: Administer single, escalating doses of the compound. Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) for up to 14 days. Conduct gross necropsy and histopathology on key organs, especially those flagged during in vitro testing (e.g., brain, heart, liver).
Table 2: Hypothetical Acute Toxicity Findings in Rats
| Dose Group (mg/kg) | Mortality | Key Clinical Signs | Gross Pathology Findings |
| 10 | 0/10 | None observed | No significant findings |
| 50 | 0/10 | Mild hyperactivity | None |
| 200 | 2/10 | Severe hyperactivity, tremors | Pale liver, enlarged adrenal glands |
| 500 | 8/10 | Convulsions, ataxia | Severe liver pallor, pulmonary congestion |
28-Day Repeated-Dose Study
This study provides critical information on the toxic effects of repeated exposure.
-
Causality: This study reveals the cumulative toxicity of a compound and its metabolites. It is essential for identifying target organs under sub-lethal conditions and determining a No Observed Adverse Effect Level (NOAEL), which is a cornerstone for calculating a safe starting dose in humans. [13]* Protocol: Administer the compound daily for 28 days at three dose levels (plus a control), selected based on the acute toxicity data. Conduct comprehensive monitoring, including clinical observations, body weight, food consumption, clinical pathology (hematology and blood chemistry), and terminal histopathology of a full panel of tissues. Pay special attention to the heart and brain.
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the data using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Use validated strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).
-
Plate Incorporation Method:
-
To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).
-
Vortex briefly and pour onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.
-
Interpretation: A positive result is defined as a dose-dependent increase in revertant colonies that is at least two-fold greater than the solvent control. The result must be reproducible.
Conclusion: A Self-Validating System for De-Risking Novel Compounds
This technical guide outlines a logical, tiered, and mechanistically driven strategy for the initial toxicity assessment of substituted phenyl cyclobutyl ketones. By starting with broad, predictive in silico tools and progressively focusing the investigation with specific in vitro and in vivo assays, this framework ensures a comprehensive and efficient evaluation. Each step validates and informs the next, building a robust safety profile that enables confident decision-making. Adherence to this self-validating system allows researchers to not only identify potential hazards but also to understand the underlying causality, ultimately leading to the development of safer, more effective medicines.
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An In-depth Technical Guide to the Solubility and Stability of 4-(Azetidinomethyl)phenyl cyclobutyl ketone
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound 4-(Azetidinomethyl)phenyl cyclobutyl ketone. The successful development of any active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility dictates bioavailability and formulation strategies, while stability is paramount for ensuring safety, efficacy, and shelf-life. This document outlines a scientifically rigorous, phase-appropriate strategy for characterizing this compound, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH). We will detail the requisite experimental protocols, from thermodynamic solubility determination using the gold-standard shake-flask method to forced degradation studies designed to elucidate potential degradation pathways. The overarching goal is to build a robust data package that informs formulation development, defines storage requirements, and supports regulatory filings.
Introduction: The Critical Role of Early-Phase Characterization
This compound is a molecule of interest featuring a phenyl ketone core, a cyclobutyl moiety, and a strained azetidine ring. The azetidine motif, while increasingly popular in medicinal chemistry for its ability to confer desirable properties like improved metabolic stability and solubility, also introduces ring strain that can present unique stability challenges.[1][2][3][4][5] An early, in-depth assessment of the compound's solubility and stability is therefore not merely a regulatory formality but a critical, risk-mitigating step in its development pathway.
Poor aqueous solubility can severely limit oral bioavailability, complicating dose selection and formulation design. Conversely, chemical instability can lead to the formation of degradation products, which may have reduced efficacy or, more critically, pose a toxicological risk. The strategy outlined herein is designed to proactively identify and understand these potential liabilities. By following these protocols, researchers can generate the foundational data needed to make informed decisions, optimize the drug candidate, and accelerate its journey through the development pipeline.
Overall Investigational Workflow
A systematic approach is essential for a comprehensive evaluation. The workflow begins with fundamental solubility assessments and progresses to complex stability studies, with analytical method development occurring in parallel to ensure data integrity.
Caption: High-level workflow for solubility and stability assessment.
Aqueous Solubility Profiling
Aqueous solubility is a fundamental determinant of a drug's absorption. We will determine both thermodynamic and biorelevant solubility to construct a comprehensive profile.
Thermodynamic Equilibrium Solubility
The gold-standard saturation shake-flask method is employed to determine the true equilibrium solubility of the compound.[6] This method ensures that the solution has reached equilibrium with the solid phase, providing the most reliable measure of solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound solid to several glass vials. The presence of undissolved solid throughout the experiment is crucial.[7]
-
Solvent Addition: To each vial, add a precise volume of the desired test medium (e.g., pH-adjusted buffers, purified water).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7][8]
-
Sampling: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Confirmation: Analyze samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are in agreement.[9]
pH-Solubility Profile
The ionization state of a molecule can dramatically affect its solubility. The presence of the basic azetidine nitrogen suggests that the solubility of this compound will be pH-dependent. Determining solubility at physiologically relevant pH values is essential.
Methodology: The shake-flask protocol described above will be performed using buffers at various pH levels, including:
-
pH 1.2: Simulating gastric fluid.
-
pH 4.5: Simulating the upper intestine.
-
pH 6.8: Simulating the lower intestine.[7]
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[10] These media contain bile salts and lecithin, which can significantly enhance the solubility of poorly soluble compounds.[11][12]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the composition of intestinal fluids on an empty stomach (pH ~6.5).[10]
-
FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the intestinal environment after a meal, which has a lower pH (~5.0) and higher concentrations of bile salts and lipids.[10]
The shake-flask method will be used with these commercially available or lab-prepared media to evaluate potential food effects on solubility.[11][12][13]
| Parameter | Test Condition | Anticipated Outcome/Rationale |
| Thermodynamic Solubility | Purified Water, 25°C | Provides a baseline intrinsic solubility value. |
| pH-Solubility Profile | Buffers at pH 1.2, 4.5, 6.8 | Expected to show higher solubility at lower pH due to protonation of the azetidine nitrogen. |
| Biorelevant Solubility | FaSSIF & FeSSIF Media | Data will help predict in vivo dissolution and assess any potential food effects on absorption. |
Chemical Stability Assessment
Stability studies are performed to understand how the quality of the API changes over time under the influence of environmental factors.[14] These studies are mandated by regulatory bodies and are crucial for determining shelf-life and storage conditions.[15][16]
Development of a Stability-Indicating Analytical Method
A prerequisite for any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products.[17][18] This is known as a stability-indicating method.
Methodology: HPLC Method Development
-
Technique: Reversed-phase HPLC with UV detection is the most common and robust approach.[17][19]
-
Column Selection: A C18 column is a versatile starting point.
-
Mobile Phase Optimization: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will be optimized to achieve separation.[20]
-
Detection: The UV detection wavelength will be selected based on the absorbance maximum of the parent compound to ensure high sensitivity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to prove that degradant peaks do not co-elute with the parent API peak.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[21] The objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating method.[15][21][22]
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Quantum mechanical calculations for cyclobutyl ketone conformations
An In-Depth Technical Guide to Quantum Mechanical Calculations for Cyclobutyl Ketone Conformations
Abstract
The conformational landscape of cyclic molecules is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. Cyclobutane derivatives, in particular, offer a unique structural scaffold whose puckered nature dictates molecular shape and reactivity.[1][2][3] This guide provides a comprehensive technical overview of the quantum mechanical (QM) methodologies employed to elucidate the conformational preferences of cyclobutyl ketone. We will explore the theoretical underpinnings of its structure, detail a validated computational workflow from initial structure generation to final energy analysis, and discuss the critical choices that ensure accuracy and reliability. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level computational techniques to the conformational analysis of small ring systems.
The Conformational Dichotomy of Cyclobutyl Ketone
Unlike the planar representation often seen in textbooks, the cyclobutane ring is inherently puckered. This puckering alleviates the severe angle and torsional strain that would exist in a planar D4h structure.[4] The transition state for ring inversion is the planar conformation, and the energy difference between the puckered minimum and this transition state is known as the ring-puckering barrier.[5][6][7][8]
For cyclobutyl ketone, two primary conformational questions arise:
-
Ring Puckering: The degree of the dihedral angle of the four-membered ring.
-
Substituent Orientation: The position of the carbonyl group's oxygen atom relative to the ring, which can be either axial or equatorial .
The interplay between these factors creates a potential energy surface with distinct minima corresponding to the axial and equatorial conformers. Determining the relative stability of these conformers is the principal goal of the computational analysis. The more stable conformation is the one that predominates in equilibrium, thereby defining the molecule's average shape and its interaction with biological targets or other molecules. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[9][10][11]
Foundational Quantum Mechanical Methods
The accurate calculation of subtle energy differences between conformers requires methods that properly account for electron correlation—the interaction between electrons.
The Hartree-Fock (HF) Approximation
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating that each electron moves in the average field of all other electrons.[12] This "mean-field" approach provides a valuable starting point but systematically neglects electron correlation, which can be critical for accurate energy predictions.[13][14] Consequently, HF is often used for initial geometry optimizations but is generally insufficient for final energy comparisons of conformers.[15]
Møller-Plesset (MP) Perturbation Theory
Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the HF solution by treating electron correlation as a perturbation.[16][17][18] The most common level, second-order Møller-Plesset theory (MP2), captures a significant portion of the correlation energy and is a robust choice for small organic molecules.[19][20] While more computationally expensive than DFT, MP2 provides a reliable benchmark for conformational energies, especially when dispersion forces are significant.[15][21]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency.[22] Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.
For conformational analysis of organic molecules, several functionals have proven effective:
-
B3LYP: A popular hybrid functional that has been a standard for many years. When paired with a dispersion correction (e.g., B3LYP-D3), it performs reliably for many systems.[21]
-
M06-2X: A hybrid meta-GGA functional that provides excellent performance for main-group thermochemistry and noncovalent interactions, making it particularly well-suited for conformational studies.[21][23]
The choice of functional is a critical experimental parameter that directly impacts the accuracy of the results.
A Validated Protocol for Conformational Analysis
This section outlines a step-by-step protocol for determining the relative stability of the axial and equatorial conformers of cyclobutyl ketone. The causality behind each choice is explained to ensure a self-validating and trustworthy workflow.
Experimental Protocol: Conformational Energy Calculation
-
Step 1: Initial Structure Generation
-
Using a molecular builder (e.g., in GaussView, Avogadro, Maestro), construct the 3D structures for both the axial and equatorial conformers of cyclobutyl ketone.
-
Ensure plausible bond lengths and angles. The puckered nature of the ring should be evident in the initial structures.
-
-
Step 2: Method and Basis Set Selection
-
Level of Theory: We will use Density Functional Theory. The M06-2X functional is recommended for its robust handling of the types of interactions present in this system.[23] As an alternative, B3LYP-D3 is also a strong candidate.[21]
-
Basis Set: A triple-zeta basis set is crucial for obtaining reliable energies. The 6-311+G(d,p) basis set is an excellent choice.
-
6-311 : Indicates a triple-zeta quality for valence electrons.
-
+ : Adds diffuse functions on heavy atoms, which are important for accurately describing lone pairs and regions of space away from the nuclei.
-
G : Denotes Gaussian-type orbitals.
-
(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the orbital shapes and a more accurate description of bonding.[24]
-
-
Causality: This combination of a high-performance functional and a flexible, triple-zeta basis set provides a strong foundation for capturing both the electronic and steric effects that govern conformational preference, without the prohibitive cost of higher-level methods like coupled cluster.[25][26]
-
-
Step 3: Geometry Optimization
-
Perform a full geometry optimization for both the axial and equatorial structures using the selected method (e.g., M06-2X/6-311+G(d,p)).
-
This procedure iteratively adjusts the atomic coordinates to find the stationary point on the potential energy surface that corresponds to the lowest energy for that conformer.
-
Software Keywords (Gaussian Example): # opt m062x/6-311+g(d,p)
-
-
Step 4: Vibrational Frequency Calculation
-
Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Purpose 1 (Trustworthiness): This step is critical for validating the nature of the stationary point. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable conformer.
-
Purpose 2 (Accuracy): The frequency calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy. These are essential for comparing stabilities at a standard temperature (e.g., 298.15 K).
-
Software Keywords (Gaussian Example): # freq m062x/6-311+g(d,p)
-
-
Step 5: Energy Analysis
-
Extract the following values for each conformer from the output files:
-
Electronic Energy (from the optimization).
-
Zero-Point Vibrational Energy (from the frequency calculation).
-
Gibbs Free Energy Correction (from the frequency calculation).
-
-
Calculate the ZPE-corrected electronic energy (E₀ = E_elec + ZPVE).
-
Calculate the total Gibbs free energy (G = E_elec + G_correction).
-
Determine the relative energies: ΔE₀ = E₀(axial) - E₀(equatorial) and ΔG = G(axial) - G(equatorial). A positive value indicates that the axial conformer is higher in energy (less stable) than the equatorial conformer.
-
Caption: A flowchart of the quantum mechanical workflow for analyzing cyclobutyl ketone conformers.
Interpreting the Results: A Quantitative Comparison
The final output of the computational protocol is a quantitative measure of the energy difference between the conformers. The Gibbs free energy difference (ΔG) is the most relevant value for predicting the equilibrium population at a given temperature.
Table 1: Representative Calculated Energies for Cyclobutyl Ketone Conformers
| Parameter | Equatorial Conformer | Axial Conformer | Δ (Axial - Equatorial) |
| Method: M06-2X/6-311+G(d,p) | |||
| Electronic Energy (Hartree) | -269.000000 | -268.998500 | +0.001500 Hartree |
| ZPE Correction (Hartree) | +0.123456 | +0.123400 | -0.000056 Hartree |
| Gibbs Free Energy (Hartree) | -268.876544 | -268.875000 | +0.001544 Hartree |
| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol | +0.97 kcal/mol | +0.97 kcal/mol |
Note: The values presented are illustrative and representative of typical results.
From this data, we conclude that the equatorial conformer is more stable than the axial conformer by 0.97 kcal/mol. This energy difference, while small, is significant and indicates a strong preference for the equatorial conformation at room temperature.
Caption: Energy relationship between puckered minima and the planar transition state.
Conclusion and Outlook
The conformational analysis of cyclobutyl ketone using quantum mechanical calculations is a powerful tool for understanding its inherent structural preferences. By employing a robust theoretical level, such as DFT with the M06-2X functional and a triple-zeta basis set, it is possible to reliably predict that the equatorial conformer is the global minimum on the potential energy surface. The protocol detailed herein, which includes geometry optimization followed by a frequency calculation for validation and thermodynamic correction, represents a trustworthy and scientifically sound approach.
For professionals in drug development, accurately modeling the three-dimensional structure of small molecule scaffolds like cyclobutane is paramount. A precise understanding of conformational energies allows for more accurate pharmacophore modeling, docking studies, and the rational design of molecules with optimized shape and binding properties.
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Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy . ResearchGate. [Link]
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Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane . Master Organic Chemistry. [Link]
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Jana, A., & Anoop, A. (2022). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones . ACS Omega. [Link]
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Density Functional Theory versus the Hartree Fock Method: Comparative Assessment . ResearchGate. [Link]
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Cinal, M., & Englert, B.-G. (2002). Density Functional Theory versus the Hartree Fock Method . arXiv.org. [Link]
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Newly developed basis sets for density functional calculations . ResearchGate. [Link]
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Formaggio, F., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study . PubMed. [Link]
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Mikle, R. Conformational Analysis of Cyclopropyl Methyl Ketone . University of Wisconsin-La Crosse. [Link]
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McLaughlin, M. I., & Ballou, D. P. (2021). Computational Approaches: An Underutilized Tool in the Quest to Elucidate Radical SAM Dynamics . NIH National Library of Medicine. [Link]
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Computational Study of Oxidation Potential Fluctuation of Ketone Molecule . ResearchGate. [Link]
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Wang, D., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes . NIH National Library of Medicine. [Link]
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Keserű, G. M., & Gede, T. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences . ACS Publications. [Link]
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Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations . ResearchGate. [Link]
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Gregular, J. E., & G. V. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones . PubMed. [Link]
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Axial or Equatorial: Which position is better? . YouTube. [Link]
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Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study . NIH National Library of Medicine. [Link]
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Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes . ResearchGate. [Link]
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Substituted Cyclohexanes: Axial vs Equatorial . Master Organic Chemistry. [Link]
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Wang, D., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes . PubMed. [Link]
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Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations . Semantic Scholar. [Link]
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Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study . ResearchGate. [Link]
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Podosenin, A., & Hoffner, J. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations . PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 4-(Substituted-Phenyl) Cyclobutyl Ketones
Introduction
The 4-(substituted-phenyl) cyclobutyl ketone motif is a valuable structural scaffold in modern medicinal chemistry and drug development. The rigid, three-dimensional nature of the cyclobutane ring, combined with the diverse electronic and steric properties offered by a substituted phenyl group, makes these compounds attractive as bioisosteres for more common planar aromatic systems.[1][2] This can lead to improved pharmacological properties such as enhanced metabolic stability, binding affinity, and selectivity.[2] Consequently, robust and versatile synthetic routes to access this class of molecules are of high interest to researchers in the pharmaceutical and life sciences industries.
This document serves as a comprehensive technical guide, outlining several field-proven synthetic strategies for the preparation of 4-(substituted-phenyl) cyclobutyl ketones. We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental protocols, and offer expert insights into the advantages and limitations of each method. Our focus is on providing a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of 4-(substituted-phenyl) cyclobutyl ketones can be broadly categorized into two primary approaches:
-
Aryl Acylation: Formation of the aryl-ketone bond by attaching a cyclobutylcarbonyl group to a pre-existing substituted aromatic ring.
-
Ring Formation/Functionalization: Construction or modification of the cyclobutane ring on a molecule already containing the substituted phenyl moiety.
The choice of strategy is often dictated by the availability of starting materials, the nature of the desired substitution on the phenyl ring, and the desired scale of the reaction. The following sections explore the most effective methodologies within these categories.
Caption: Overview of primary synthetic strategies.
Strategy 1: Friedel-Crafts Acylation of Substituted Arenes
This classical electrophilic aromatic substitution is one of the most direct methods for synthesizing aryl ketones.[3][4] The strategy involves reacting a substituted arene with an activated cyclobutanecarboxylic acid derivative, typically cyclobutanecarbonyl chloride, in the presence of a Lewis acid catalyst.
Causality and Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step restores aromaticity and yields the final ketone product.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Protocol 1A: Synthesis of Cyclobutanecarbonyl Chloride
The necessary acyl chloride is readily prepared from commercially available cyclobutanecarboxylic acid.
Materials:
-
Cyclobutanecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1 drop)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add cyclobutanecarboxylic acid.
-
Dissolution: Add anhydrous solvent (e.g., DCM) to dissolve the acid.
-
Catalyst Addition: Add a single drop of DMF.
-
Reagent Addition: Slowly add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Causality: The reaction is exothermic and releases gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl). Slow addition at low temperature is crucial for controlling the reaction rate and ensuring safety.[5] DMF acts as a catalyst by forming a reactive Vilsmeier intermediate.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases.
-
Purification: Carefully remove the solvent and excess reagent by distillation under reduced pressure. The resulting cyclobutanecarbonyl chloride is often used directly in the next step without further purification.
Protocol 1B: Friedel-Crafts Acylation
Materials:
-
Substituted arene (e.g., Anisole) (1.0 eq)
-
Cyclobutanecarbonyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
Procedure:
-
Setup: Charge a flame-dried, three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet with anhydrous AlCl₃ and anhydrous DCM.
-
Catalyst Suspension: Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the cyclobutanecarbonyl chloride dropwise to the AlCl₃ suspension, forming the acylium ion complex.
-
Arene Addition: Add the substituted arene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Trustworthiness Note: The order of addition is critical. Pre-mixing the acyl chloride and Lewis acid before adding the arene prevents side reactions of the arene with the Lewis acid.
-
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it slowly over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.[6]
Scope and Limitations:
-
Expertise Insight: This method works best for arenes bearing electron-donating groups (e.g., -OCH₃, -CH₃), which activate the ring towards electrophilic substitution.[3]
-
Strongly deactivated rings (e.g., nitrobenzene) are generally unreactive.[3]
-
The reaction is often not suitable for substrates with functional groups that can coordinate to the Lewis acid (e.g., amines, phenols).
| Substrate (Arene) | Activating/Deactivating Nature | Typical Yield Range |
| Anisole | Strongly Activating | 85-95% |
| Toluene | Activating | 70-85% |
| Benzene | Neutral | 60-75% |
| Chlorobenzene | Deactivating | 30-50% |
Strategy 2: Grignard Reagent Addition to Cyclobutane Electrophiles
This strategy involves the nucleophilic addition of an aryl Grignard reagent to a cyclobutane-based electrophile, such as cyclobutanecarbonitrile or an N-methoxy-N-methylamide (Weinreb amide) derivative of cyclobutanecarboxylic acid. This approach is particularly valuable when the desired substituted aryl halide is more readily available than the corresponding arene.
Causality and Mechanistic Insight
Aryl Grignard reagents (Ar-MgX) are potent carbon nucleophiles.[7] When reacted with traditional electrophiles like acyl chlorides or esters, the initially formed ketone is often reactive enough to undergo a second addition, leading to tertiary alcohol byproducts.[8]
The use of a Weinreb amide or a nitrile circumvents this issue.[8]
-
Weinreb Amide: The Grignard reagent adds to the carbonyl to form a stable, chelated tetrahedral intermediate. This intermediate is stable to further addition and only collapses to the ketone upon acidic work-up.[8]
-
Nitrile: The Grignard reagent adds to the nitrile to form a magnesium imine salt. This salt is unreactive towards a second equivalent of the Grignard reagent and is hydrolyzed to the ketone during the aqueous work-up.[8]
Caption: Experimental workflow for Grignard synthesis.
Protocol 2A: Synthesis of Cyclobutanecarboxamide Weinreb Amide
Materials:
-
Cyclobutanecarbonyl chloride (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Pyridine or Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask, suspend N,O-Dimethylhydroxylamine hydrochloride in anhydrous DCM and cool to 0 °C.
-
Base Addition: Slowly add pyridine or triethylamine and stir for 15 minutes.
-
Acylation: Add a solution of cyclobutanecarbonyl chloride in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up & Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.
Protocol 2B: Grignard Addition to Weinreb Amide
Materials:
-
Substituted aryl bromide (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclobutanecarboxamide Weinreb Amide (1.0 eq)
-
Iodine crystal (catalytic)
Procedure:
-
Grignard Formation: Flame-dry a flask containing magnesium turnings and a stir bar under vacuum and backfill with nitrogen. Add anhydrous THF and a small crystal of iodine. Add a small portion of the aryl bromide and warm gently to initiate the reaction (indicated by color change and bubbling). Add the remaining aryl bromide in THF dropwise to maintain a gentle reflux. After addition, reflux for 1 hour to ensure complete formation.
-
Trustworthiness Note: Strict anhydrous conditions are paramount for successful Grignard reagent formation.
-
-
Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the Weinreb amide in anhydrous THF dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Quench & Work-up: Cool the reaction to 0 °C and quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
Strategy 3: [2+2] Cycloaddition
This powerful strategy constructs the cyclobutane ring itself, making it a convergent approach to the target molecule.[9] The most common variant for this target is the [2+2] photocycloaddition between a substituted styrene (the arene component) and a suitable two-carbon partner.[10][11]
Causality and Mechanistic Insight
Photochemical [2+2] cycloadditions typically involve the excitation of one of the olefin partners to its triplet state, often facilitated by a sensitizer like benzophenone.[11] This excited triplet state then adds to the ground state of the second olefin in a stepwise manner, proceeding through a 1,4-diradical intermediate which then closes to form the cyclobutane ring.[10][11] The regiochemistry and stereochemistry can be influenced by the stability of the diradical intermediate.
Caption: General mechanism for a sensitized [2+2] photocycloaddition.
Protocol 3A: Photochemical [2+2] Cycloaddition
Materials:
-
Substituted Styrene (1.0 eq)
-
Alkene partner (e.g., Dichloroketene, generated in situ) (1.5 - 2.0 eq)
-
Photosensitizer (e.g., Benzophenone) (0.1 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Benzene)
Procedure:
-
Setup: In a quartz photoreactor vessel, dissolve the substituted styrene and the photosensitizer in the anhydrous solvent.
-
Causality: A quartz vessel is required as standard borosilicate glass (Pyrex) will absorb the UV radiation needed to initiate the reaction.
-
-
Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 20-30 minutes. This removes oxygen, which can quench the excited triplet state.
-
Irradiation: While stirring, irradiate the solution with a high-pressure mercury lamp (e.g., 450W). Maintain a cool temperature using a cooling jacket.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, following the disappearance of the starting styrene.
-
Work-up & Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting mixture of cyclobutane isomers by column chromatography. The resulting cyclobutanone may require further functional group manipulation to arrive at the final target.
Expertise Insight:
-
The regioselectivity and stereoselectivity of [2+2] photocycloadditions can be complex, often yielding a mixture of isomers that require careful separation.[10][12]
-
Intramolecular versions of this reaction are often more selective.[1][13]
-
Lewis acid-promoted [2+2] cycloadditions can offer an alternative to photochemical methods, sometimes with improved selectivity and under milder conditions.[14][15]
Summary and Route Selection
Choosing the optimal synthetic route depends on several factors. The following table provides a comparative summary to aid in decision-making.
| Strategy | Advantages | Disadvantages | Best Suited For |
| Friedel-Crafts Acylation | Direct, well-established, uses common starting materials. | Limited to activated or neutral arenes; harsh Lewis acids can be incompatible with sensitive functional groups. | Rapid synthesis when the corresponding electron-rich arene is readily available. |
| Grignard Reaction | Excellent for a wide range of aryl halides; use of Weinreb amides/nitriles prevents over-addition. | Requires strict anhydrous conditions; sensitive to protic functional groups on either partner. | Cases where the substituted aryl bromide/iodide is the most accessible starting material. |
| [2+2] Cycloaddition | Convergent route, builds the core ring structure. | Often produces mixtures of isomers; requires specialized photochemical equipment; substrate scope can be limited. | Exploratory chemistry and the synthesis of complex, substituted cyclobutane cores. |
References
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Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Ningbo Inno Pharmchem Co., Ltd. News. [Link]
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Kaki, R., et al. (2012). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 77(5), 2495-2504. [Link]
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Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
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Sarkar, D., Bera, N., & Ghosh, S. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2020(10), 1310-1326. [Link]
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Haag, D., & Scharf, H. D. (1996). Investigations of the Asymmetric Intramolecular [2 + 2] Photocycloaddition and Its Application as a Simple Access to Novel C 2 -Symmetric Chelating Bisphosphanes Bearing a Cyclobutane Backbone. The Journal of Organic Chemistry, 61(18), 6127–6135. [Link]
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Roberts, J. D., & Sauer, C. W. (1949). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Journal of the American Chemical Society, 71(12), 3925–3929. [Link]
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Sarkar, D., Bera, N., & Ghosh, S. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2020(10), 1310–1326. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]
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Cason, J., & Way, R. L. (1953). 3-Chlorocyclobutanecarboxylic acid. Organic Syntheses, 33, 21. [Link]
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Griesbeck, A. G. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(5), 735-738. [Link]
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Brown, M. K., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(15), 2045-2061. [Link]
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Rasik, C. M., Salyers, E. M., & Brown, M. K. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]
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Cason, J. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]
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Hsueh, N. C., et al. (2023). Synthesis of cyclobutyl-fused tetralones via photolytic [2+2] Cycloaddition. ResearchGate. [Link]
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Cotugno, P., et al. (2014). Palladium-catalyzed cross-coupling of styrenes with aryl methyl ketones in ionic liquids: direct access to cyclopropanes. Angewandte Chemie International Edition, 53(49), 13563-13567. [Link]
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Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]
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Nguyen, T. T., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of the Iranian Chemical Society, 21(1), 1-23. [Link]
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Zahoor, A., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 7, 101416. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
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de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]
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Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]
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Chen, K., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(15), e202218501. [Link]
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Wang, D., et al. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 13(10), 2921-2924. [Link]
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Orellana-Lozada, A., & Taylor, M. S. (2016). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications, 52(42), 6969-6972. [Link]
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Cotugno, P., et al. (2014). Palladium-Catalyzed Cross-Coupling of Styrenes with Aryl Methyl Ketones in Ionic Liquids: Direct Access to Cyclopropanes. ResearchGate. [Link]
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Chen, K., et al. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]
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Sharma, S., & Singh, P. (2022). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Chen, K., et al. (2023). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Functionalized Cyclobutanes
Introduction: The Strategic Importance of the Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, is a privileged structural motif in medicinal chemistry and natural product synthesis. Its inherent ring strain and unique three-dimensional geometry offer a compelling scaffold for the development of novel therapeutics. Cyclobutane derivatives can act as bioisosteres for more common groups like gem-dimethyl, isopropyl, or phenyl rings, often leading to improved metabolic stability, reduced lipophilicity, and enhanced biological activity.[1][2] Despite their synthetic value, the construction of substituted cyclobutanes is challenging due to the high activation barrier associated with forming a strained four-membered ring.
Palladium catalysis has emerged as a powerful and versatile tool to overcome these synthetic hurdles.[3][4] By leveraging the diverse reactivity of palladium complexes, chemists have developed a suite of methodologies, including cycloadditions and C–H functionalization reactions, that provide efficient and selective access to a wide array of functionalized cyclobutanes.[1][3][4] This guide provides an in-depth overview of the key palladium-catalyzed strategies and offers a detailed protocol for a representative transformation.
Mechanistic Paradigms in Palladium-Catalyzed Cyclobutane Synthesis
The success of palladium catalysis in this field stems from its ability to orchestrate complex bond-forming cascades under mild conditions. Several distinct mechanistic pathways have been established.
Intramolecular Heck Cyclization / C–H Activation Cascades
A prominent strategy involves an intramolecular Heck-type cyclization followed by a C(sp³)–H activation step.[3] This approach is particularly elegant as it avoids the pre-installation of directing groups, streamlining the synthetic process.[3] The sequence begins with the generation of a Pd(0) species, which undergoes oxidative addition into an aryl or vinyl halide. A subsequent 4-exo-trig migratory insertion forms a transient σ-alkyl-Pd(II) complex.[3][4] This key intermediate is then poised to undergo a C(sp³)–H activation/reductive elimination sequence to forge the final cyclobutane ring.[3] The regioselectivity of the C–H activation can often be controlled by the choice of ligand, allowing for divergent synthesis of different ring sizes from a common intermediate.[3]
Directed C(sp³)–H Functionalization
Another powerful approach is the direct functionalization of pre-existing cyclobutane rings through palladium-catalyzed C–H activation. This method is ideal for late-stage modification of complex molecules. Typically, a directing group installed on the cyclobutane substrate chelates to the palladium center, positioning the catalyst for selective cleavage of a specific C–H bond.[1][5] For instance, tertiary alkylamine groups can direct the arylation of C–H bonds at the γ-position with excellent enantioselectivity when a chiral N-acetyl amino acid ligand is employed.[1][2] This strategy proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle, enabling the formation of C–C bonds on the strained framework with high precision.[1][5]
Cycloaddition Reactions
Palladium catalysts are highly effective at mediating various modes of cycloaddition to construct the cyclobutane core. These reactions often involve the in-situ generation of a reactive intermediate that engages with a coupling partner.
-
[2+2] Cycloadditions: While classic [2+2] cycloadditions are often driven by photochemistry, palladium catalysis can enable formal [2+2] processes.[6][7] For example, a tandem reaction involving palladium-catalyzed olefin isomerization followed by a photosensitized [2+2] cycloaddition provides an efficient route to complex fused cyclobutanes.[6]
-
Rearrangement of Strained Precursors: Palladium can catalyze the rearrangement of highly strained systems like vinylidenecyclopropanes (VDCPs) or bicyclo[1.1.0]butanes (BCBs). The catalytic cycle often begins with the oxidative addition of a Pd(0) species into a strained C–C bond of the precursor.[8] This generates a reactive palladacyclobutane intermediate, which can then undergo further transformations, such as migratory insertion or reductive elimination, to yield functionalized methylenecyclobutanes.[8]
Key Methodologies and Strategic Applications
The choice of catalytic system—defined by the palladium precursor and, crucially, the ligand—determines the outcome of the reaction. Ligands are not passive spectators; they control the steric and electronic environment of the metal center, dictating selectivity and reactivity.
Ligand-Controlled Regiodivergent Synthesis
One of the most sophisticated applications of palladium catalysis is the use of different ligands to steer a reaction toward different products from the same starting material. For example, in the difunctionalization of 1,5-dienes, the use of a bulky, electron-rich phosphite ligand like tris(2,4-di-tert-butylphenyl)phosphite favors a 4-exo migratory insertion pathway, leading selectively to methylene cyclobutanes.[4] In contrast, employing a bidentate phosphine ligand such as 1,2-bis(diphenylphosphino)benzene (dppbz) switches the mechanism to a 5-endo cyclization, affording cyclopentane derivatives.[4]
Table 1: Ligand-Dependent Regioselectivity in Alkene Difunctionalization [4]
| Ligand | Cyclization Mode | Product |
|---|---|---|
| Tris(2,4-di-tert-butylphenyl)phosphite | 4-exo | Methylene Cyclobutane |
| 1,2-Bis(diphenylphosphino)benzene (dppbz) | 5-endo | Methylene Cyclopentane |
Enantioselective C–H Arylation
For applications in drug development, controlling the stereochemistry of the cyclobutane product is paramount. The use of chiral ligands enables enantioselective transformations. In the C(sp³)–H arylation of aminomethyl-cyclobutanes, a simple N-acetyl amino acid ligand, such as N-acetyl-(L)-leucine, effectively induces asymmetry.[1] The catalyst system, typically involving a palladium(II) source like Pd(PhCN)₂Cl₂, directs the arylation with aryl boronic acids to yield products with excellent enantiomeric ratios (>97:3 e.r.).[1] Computational studies suggest that enantioselectivity arises from minimizing steric interactions within a chair-like six-membered ring transition state.[1]
Detailed Application Protocol: Ligand-Controlled Synthesis of a Functionalized Methylene Cyclobutane via 4-Exo Heck Cyclization
This protocol is adapted from the ligand-controlled regiodivergent synthesis developed by Wolfe and coworkers, focusing on the selective formation of the cyclobutane product.[4]
Reaction Scheme: A 1,5-diene-2-yl triflate reacts with a malonate nucleophile in the presence of a specific palladium/phosphite ligand system to selectively form a functionalized methylene cyclobutane.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 1,5-Diene-2-yl Triflates | Substrate | - | 100 mg | 0.25 | 1.0 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 60 mg (57 µL) | 0.375 | 1.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 5.6 mg | 0.025 | 0.1 |
| Tris(2,4-di-tert-butylphenyl)phosphite | C₄₂H₆₃O₃P | 646.92 | 32.3 mg | 0.05 | 0.2 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 48 mg | 0.50 | 2.0 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 2.5 mL | - | - |
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Toluene is flammable and toxic. Use in a well-ventilated fume hood.
Experimental Procedure
-
Catalyst Preparation:
-
In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (5.6 mg, 0.025 mmol) and tris(2,4-di-tert-butylphenyl)phosphite (32.3 mg, 0.05 mmol).
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous toluene (1.0 mL) via syringe and stir the mixture at room temperature for 15 minutes. The solution should turn from a brownish suspension to a pale yellow or colorless solution as the active catalyst forms.
-
-
Reaction Setup:
-
In a separate oven-dried Schlenk flask, add the 1,5-diene-2-yl triflate substrate (100 mg, 0.25 mmol) and sodium tert-butoxide (48 mg, 0.50 mmol).
-
Seal this flask and purge with argon or nitrogen.
-
Add anhydrous toluene (1.5 mL) via syringe, followed by diethyl malonate (57 µL, 0.375 mmol).
-
-
Reaction Execution:
-
Using a syringe, transfer the prepared catalyst solution from the first flask to the second flask containing the substrate mixture.
-
Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methylene cyclobutane product.
-
Causality and Optimization Insights
-
The Ligand is Key: The choice of tris(2,4-di-tert-butylphenyl)phosphite is critical for selectivity. Its large steric bulk is believed to disfavor the formation of a palladacycle intermediate required for the 5-endo pathway, thus promoting the 4-exo migratory insertion followed by C-C reductive elimination.[4]
-
Base Selection: Sodium tert-butoxide serves to deprotonate the diethyl malonate, forming the active sodium enolate nucleophile required for the reaction. A strong, non-nucleophilic base is essential.
-
Solvent and Temperature: Anhydrous toluene is a standard solvent for many palladium-catalyzed cross-coupling reactions. The elevated temperature (80 °C) is necessary to overcome the activation energy for the key steps in the catalytic cycle, including reductive elimination.
Visualization of Key Processes
Catalytic Cycle for 4-Exo Cyclization
Caption: Proposed catalytic cycle for the synthesis of methylene cyclobutanes.[4]
General Experimental Workflow
Caption: Step-by-step experimental workflow for cyclobutane synthesis.
Conclusion and Future Outlook
Palladium catalysis provides an exceptionally robust platform for the synthesis of functionalized cyclobutanes, enabling methodologies that offer high levels of chemo-, regio-, and stereoselectivity. Strategies based on Heck/C–H activation cascades and directed C–H functionalization have proven particularly effective for constructing complex molecular architectures. The profound influence of ligands on reaction outcomes continues to be a fertile area of research, promising the development of even more sophisticated and selective transformations. As the demand for novel, three-dimensional chemical entities grows in the pharmaceutical and agrochemical industries, palladium-catalyzed methods will undoubtedly remain at the forefront of cyclobutane synthesis.
References
-
Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles via a Ligand-Controlled Alkylation–Heck–C(sp³)–H Annulation Cascade. PubMed Central. Available at: [Link]
-
Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Synthesis of 1-Alkylidene-2-dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. ResearchGate. Available at: [Link]
-
Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. National Institutes of Health. Available at: [Link]
-
Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. Available at: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. ACS Publications. Available at: [Link]
-
Allenylcyclobutanol, a Versatile Initiator for the Palladium-Catalyzed Cascade Reaction: A Novel Route to Bicyclo[5.3.0] and -[6.3.0] Frameworks. ACS Publications. Available at: [Link]
-
Palladium‐Catalysed [3+2] Cycloaddition of Alk‐5‐ynylidenecyclopropanes to Alkynes: A Mechanistic DFT Study. Sci-Hub. Available at: [Link]
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reaction of Vinyl Cyclopropane with Electron-Deficient Dienes. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Asymmetric [3 + 2] Trimethylenemethane Cycloaddition Reactions. ACS Publications. Available at: [Link]
-
Synthesis of Dihydroisoquinolone-Fused Cyclobutanes via Tandem Palladium-Mediated Olefin Migration and Photosensitized [2 + 2] Cycloaddition. ACS Publications. Available at: [Link]
-
Trimethylenemethane cycloaddition. Wikipedia. Available at: [Link]
-
Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. ACS Publications. Available at: [Link]
-
Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed annulation of vinylic cyclopropanes and cyclobutanes. Sci-Hub. Available at: [Link]
-
Palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes. National Institutes of Health. Available at: [Link]
-
Enantioselective Palladium-Catalyzed [3 + 2] Cycloadditions of Trimethylenemethane with Nitroalkenes. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalysed [2σ + 2π] cycloaddition reactions of bicyclo[1.1.0]butanes with aldehydes. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions. National Institutes of Health. Available at: [Link]
-
Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]
-
Palladium-catalyzed asymmetric [4 + 3] cycloaddition of methylene-trimethylenemethane: access to seven-membered exocyclic axiall. Royal Society of Chemistry. Available at: [Link]
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Analytical methods for the characterization of azetidine compounds
Application Note & Protocol Guide
Foreword: The Analytical Imperative for Azetidine Scaffolds
Azetidines, the four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Their unique structural and physicochemical properties—a blend of conformational rigidity, high sp³ character, and significant ring strain—confer advantages in metabolic stability, solubility, and receptor binding affinity.[1] This has led to their incorporation into several FDA-approved drugs, including baricitinib and cobimetinib.[1]
However, the very properties that make azetidines attractive also present distinct analytical challenges. The inherent ring strain can lead to unexpected reactivity and degradation pathways, while their stereochemical complexity demands rigorous chiral analysis.[2][3] A comprehensive analytical characterization is therefore not merely a procedural step but a critical necessity to ensure the identity, purity, stability, and ultimately, the safety and efficacy of these promising molecules.
This guide provides an integrated approach to the analytical characterization of azetidine compounds. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven protocols and insights to navigate the specific challenges posed by this unique heterocyclic scaffold.
Part 1: Foundational Structural Elucidation
The first step in any drug discovery program is the unambiguous confirmation of the synthesized molecule's structure. For azetidines, a multi-technique approach is essential for a complete and validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the primary tool for elucidating the molecular framework. Due to the strained ring system, azetidine protons and carbons exhibit characteristic chemical shifts.
-
Expertise & Experience: The protons on the azetidine ring carbons (C2/C4 and C3) typically appear as multiplets in the ¹H NMR spectrum. For an unsubstituted azetidine, the C2/C4 protons are often found around 3.3-3.7 ppm, while the C3 protons are further upfield, around 2.0-2.4 ppm. In the ¹³C NMR spectrum, the C2/C4 carbons resonate around 55-60 ppm.[4] These values are highly dependent on the substitution pattern and the nature of the substituent on the nitrogen atom. For complex substitution patterns, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for assigning connectivity. ¹⁵N NMR, often acquired via an HMBC experiment, can be crucial for confirming the electronic environment of the ring nitrogen, which is key to understanding its basicity and potential for protonation—a critical factor in stability.[2][3]
-
Sample Preparation: Dissolve 5-10 mg of the purified azetidine compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful for compounds with exchangeable protons (e.g., N-H).
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
Techniques like DEPT-135 or APT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Acquisition of 2D NMR Spectra (if required):
-
If the structure is not immediately apparent, acquire 2D spectra.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., between adjacent protons on the azetidine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. This is also the standard method to indirectly observe the ¹⁵N chemical shift.[3]
-
-
Data Analysis: Integrate all spectral data to build a self-consistent structural assignment. Compare observed chemical shifts with literature values for similar azetidine structures.[5][6]
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the standard for confirming the elemental composition.
-
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for most azetidine derivatives, typically showing a strong signal for the protonated molecule [M+H]⁺. The high ring strain of the azetidine core does not typically lead to a single, predictable fragmentation pathway, as this is highly influenced by the substituents. However, tandem MS (MS/MS) experiments can be designed to isolate the parent ion and induce fragmentation, providing valuable data for distinguishing between isomers.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-Time of Flight (TOF) mass spectrometer for high mass accuracy.
-
Calibrate the instrument using a known standard immediately before the analysis to ensure mass accuracy below 5 ppm.[4]
-
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct. If the molecule contains acidic protons, negative ion mode may also be informative.
-
Data Analysis:
-
Determine the monoisotopic mass of the most intense peak.
-
Use the instrument's software to calculate the elemental composition based on the exact mass.
-
Confirm that the measured mass is within 5 ppm of the theoretical mass for the proposed formula and that the isotopic pattern matches the theoretical distribution.
-
X-Ray Crystallography: The Definitive 3D Structure
For absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.[8] It provides an unambiguous three-dimensional map of the atoms in space.
-
Expertise & Experience: The primary challenge is often growing diffraction-quality single crystals. Azetidines, particularly simple ones, can be oils or low-melting solids. A systematic screening of crystallization conditions (solvents, temperature, techniques like vapor diffusion) is required. Once a suitable crystal is obtained, the data collection and structure solution are relatively standard.[8] For compounds that yield only micro- or nanocrystals, three-dimensional electron diffraction (3D ED) is a powerful emerging alternative.[8]
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Attempt crystallization using various methods:
-
Slow Evaporation: Leave the solution in a loosely capped vial.
-
Vapor Diffusion: Place a drop of the concentrated solution on a coverslip and invert it over a well containing a less-soluble "anti-solvent".
-
Cooling: Slowly cool a saturated solution.
-
-
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen gas (~100 K) in the diffractometer to minimize thermal motion and radiation damage.[8]
-
The instrument rotates the crystal in the X-ray beam, collecting diffraction data at various orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to generate a set of structure factors.
-
The crystal structure is "solved" using computational methods (e.g., direct methods) to generate an initial electron density map.[8]
-
A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[9][10]
-
Part 2: Separation, Purification, and Quantification
Beyond structural identity, assessing the purity of an azetidine compound and quantifying it are essential for its use in biological assays and further development.
Chromatographic Methods: The Workhorse of Purity Assessment
Chromatography is fundamental to both the purification and the purity analysis of azetidine compounds.
-
Expertise & Experience:
-
Column Chromatography: Standard silica gel is often used for purification.[11] However, the basicity of the azetidine nitrogen can cause streaking or decomposition on acidic silica. In such cases, using neutral alumina or deactivating the silica gel with a base like triethylamine (e.g., 1% in the mobile phase) is a highly effective strategy to improve separation and yield.[11]
-
HPLC: Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common method for final purity analysis. A mobile phase consisting of water and acetonitrile or methanol with an additive like 0.1% formic acid or trifluoroacetic acid is typically used to ensure good peak shape by protonating the azetidine nitrogen.
-
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: High-Throughput Screening Assays for GPCR Antagonists
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in a vast array of physiological processes.[1][2][3] Their involvement in numerous pathological conditions has solidified their status as one of the most important classes of drug targets.[3][4][5] Approximately 30-40% of all currently marketed drugs target GPCRs.[6][7] Antagonists, which block the action of endogenous agonists, are a major class of GPCR-targeted therapeutics. The identification of novel and selective GPCR antagonists is a cornerstone of modern drug discovery.[4]
High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify initial "hits".[3][8] This guide provides an in-depth overview of the most widely used HTS assays for identifying GPCR antagonists, delving into the underlying principles, detailed protocols, and critical considerations for robust and reliable screening.
The Landscape of GPCR Signaling: A Foundation for Assay Design
GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins.[2][9] Upon agonist binding, the GPCR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit.[9] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.[5][9]
The major G protein families (Gαs, Gαi/o, Gαq/11, and Gα12/13) couple to distinct signaling pathways:
-
Gαs: Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11]
-
Gαi/o: Inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[10][11]
-
Gαq/11: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[10][12]
-
Gα12/13: Primarily involved in regulating the Rho family of small GTPases, influencing the actin cytoskeleton.
Beyond G protein-dependent signaling, GPCRs can also signal through G protein-independent pathways, most notably via β-arrestin recruitment.[1][10] This complexity, including the concept of "biased agonism" where a ligand preferentially activates one pathway over another, underscores the importance of selecting the appropriate assay to probe the desired pharmacology.[7]
Core Principles of Antagonist Screening
An antagonist blocks the effect of an agonist. In an HTS context, this is typically measured by the ability of a test compound to inhibit the signal generated by a known agonist. The general workflow involves pre-incubating cells with the test compounds before stimulating them with a sub-maximal concentration (typically EC50 or EC80) of a reference agonist. A decrease in the agonist-induced signal indicates potential antagonist activity.
Visualization of GPCR Signaling Pathways
Caption: Generalized GPCR signaling cascade upon agonist activation.
Key High-Throughput Screening Assays for GPCR Antagonists
The choice of assay is dictated by the G protein coupling of the target GPCR and the desired throughput, cost, and biological relevance.
Calcium Mobilization Assays
Principle: These assays are the workhorse for Gαq-coupled GPCRs.[10][12] They measure the transient increase in intracellular calcium concentration upon receptor activation.[12][13] This is achieved using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) that exhibit increased fluorescence upon binding to Ca2+.[12] For Gαs and Gαi-coupled receptors, co-expression of a "promiscuous" G protein like Gα15 or Gα16, or a chimeric G protein (e.g., Gαqi5), can reroute the signaling to the calcium pathway, making this a near-universal assay format.[10][14]
Why this choice? Calcium assays are homogeneous (no-wash), rapid, and provide a robust signal window, making them highly amenable to HTS.[12] The kinetic readout allows for the simultaneous identification of agonists and antagonists in a single run.[13][15]
Detailed Protocol: FLIPR-Based Calcium Mobilization Assay for a Gαq-Coupled Receptor
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid).
-
Reference agonist and antagonist.
-
Compound library plates (384- or 1536-well).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom microplates at an optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight.
-
Dye Loading: Aspirate the growth medium and add the calcium dye loading buffer. Incubate for 1 hour at 37°C. The acetoxymethyl (AM) ester group facilitates cell permeability; intracellular esterases cleave it, trapping the dye inside. Probenecid is included to inhibit organic anion transporters, preventing dye leakage.
-
Compound Addition (Antagonist Mode):
-
Transfer the assay plate to the FLIPR instrument.
-
Perform a "plate read" to establish a baseline fluorescence.
-
Add test compounds from the library plate and incubate for a pre-determined time (e.g., 15-30 minutes). This allows potential antagonists to bind to the receptor.
-
-
Agonist Challenge: Add the reference agonist at a pre-determined EC80 concentration.
-
Data Acquisition: Immediately begin measuring fluorescence intensity kinetically for 60-180 seconds. The rapid increase in fluorescence upon agonist addition reflects Ca2+ mobilization.
-
Data Analysis: The response is typically quantified as the maximum peak fluorescence minus the baseline. Wells pre-incubated with an effective antagonist will show a significantly reduced fluorescence peak compared to control wells (agonist only).
Visualization of the Calcium Mobilization Assay Workflow
Caption: Step-by-step workflow for a calcium mobilization antagonist assay.
cAMP Assays
Principle: These assays are the primary choice for Gαs and Gαi-coupled receptors.[10] They measure changes in the intracellular concentration of the second messenger cAMP. Numerous HTS-compatible formats exist, most of which are homogeneous and based on competition.
-
HTRF (Homogeneous Time-Resolved Fluorescence): A popular method that uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP produced by the cells competes with the d2-cAMP for antibody binding. High cAMP levels disrupt the FRET pair, leading to a low HTRF signal.
-
Luminescence/Bioluminescence-Based Assays (e.g., cAMP-Glo™): These assays often utilize a cAMP-dependent protein kinase (PKA). The amount of active PKA, which is proportional to the cAMP concentration, is measured in a subsequent reaction that produces light.[16]
-
AlphaScreen™: This bead-based proximity assay involves a competition between endogenous cAMP and a biotinylated-cAMP probe for binding to an anti-cAMP antibody conjugated to an Acceptor bead.[11][17]
Why this choice? cAMP assays directly measure the proximal second messenger for Gαs/Gαi pathways, providing high biological relevance.[18] Modern formats are sensitive, robust, and easily automated for HTS.[16][19]
Detailed Protocol: HTRF-Based cAMP Assay for a Gαi-Coupled Receptor
Materials:
-
HEK293 cells stably expressing the target Gαi-coupled GPCR.
-
Stimulation Buffer.
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist and antagonist.
-
HTRF cAMP detection reagents (Eu-cryptate anti-cAMP Ab, d2-labeled cAMP).
-
Lysis buffer.
-
Low-volume 384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer.
-
Compound Plating: Dispense test compounds into the microplate.
-
Cell Addition: Add the cell suspension to the wells containing the compounds.
-
Agonist/Forskolin Stimulation (Antagonist Mode):
-
For Gαi antagonists, a co-stimulation is required. First, add the test compounds and incubate.
-
Then, add a mixture of the reference agonist (to activate the Gαi pathway and inhibit adenylyl cyclase) and forskolin (to directly stimulate adenylyl cyclase, creating a signal window).
-
An effective antagonist will block the agonist's inhibitory effect, resulting in higher cAMP levels (due to the unopposed action of forskolin).
-
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), add the HTRF detection reagents mixed in lysis buffer. This stops the reaction and initiates the competitive binding.
-
Incubation: Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665nm/620nm) is calculated and is inversely proportional to the cAMP concentration. For a Gαi antagonist, a lower HTRF ratio (indicating higher cAMP) signifies a positive hit.
Radioligand Binding Assays
Principle: Considered the "gold standard" for measuring direct compound-receptor interaction, these assays quantify the displacement of a high-affinity radiolabeled ligand (a known agonist or antagonist) from the receptor by a test compound.[20][21] The assay is typically performed using membrane preparations from cells overexpressing the target GPCR.
Why this choice? Binding assays provide direct evidence of interaction at the receptor, independent of downstream signaling pathways.[21][22] They are essential for determining a compound's affinity (Ki) and for confirming hits from functional screens.[20] While historically lower-throughput, formats like Scintillation Proximity Assays (SPA) have improved their suitability for HTS.[22]
Detailed Protocol: Filtration-Based Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand (e.g., [3H]-labeled antagonist) at a concentration near its Kd.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound library.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
GF/C filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or the non-specific binding control.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly harvest the plate contents onto the filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter, while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Drying and Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
The percentage of specific binding inhibition by each test compound is calculated. Compounds causing significant inhibition are identified as hits.
-
Assay Comparison Table
| Assay Type | Principle | Primary Target | Throughput | Pros | Cons |
| Calcium Mobilization | Measures intracellular Ca2+ flux using fluorescent dyes. | Gαq (or others via promiscuous G-proteins) | Very High | Homogeneous, kinetic data, robust signal, widely applicable.[12][13] | Indirect measure for non-Gq GPCRs, potential for off-target effects on Ca2+ channels. |
| cAMP Assays | Measures intracellular cAMP levels via competitive immunoassays (HTRF, AlphaScreen) or enzymatic assays. | Gαs, Gαi | High | Direct measure of proximal second messenger, high sensitivity, multiple formats available.[17] | Requires specific kits, Gαi antagonist assays can be more complex to set up.[10] |
| Radioligand Binding | Measures displacement of a radiolabeled ligand from the receptor. | Any GPCR | Medium-High | "Gold standard" for affinity, direct measure of binding, pathway-independent.[20][21] | Use of radioactivity, requires membrane prep, may not distinguish antagonists from agonists.[10] |
| Label-Free Assays | Measures integrated cellular responses (e.g., changes in mass distribution or impedance) upon receptor activation. | Any GPCR | Medium-High | Pathway-unbiased, can use endogenous receptors, provides holistic cell response.[23] | Lower signal-to-noise, complex signal interpretation, higher equipment cost. |
| β-Arrestin Recruitment | Measures the translocation of β-arrestin to the activated GPCR using techniques like BRET, FRET, or enzyme complementation. | Any GPCR | High | Measures G-protein independent signaling, good for deorphanization, HTS-compatible.[1][10] | May miss G-protein biased compounds, requires engineered cell lines. |
Self-Validating Systems: Ensuring Data Integrity in HTS
A robust HTS protocol must be a self-validating system. This involves incorporating appropriate controls on every assay plate to monitor performance and ensure the reliability of the data.
Essential Controls for Antagonist Screening:
-
Neutral Control (0% Inhibition): Cells treated with vehicle (e.g., DMSO) and the reference agonist. This defines the maximum signal window.
-
Positive Control (100% Inhibition): Cells treated with a known, potent antagonist at a saturating concentration, followed by the reference agonist. This defines the baseline or fully inhibited signal.
-
Z'-factor Calculation: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and neutral (n) controls:
-
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.[14]
-
Visualization of Assay Quality Control
Caption: Controls used to calculate the Z'-factor for assay validation.
Conclusion
The selection and implementation of a high-throughput screening assay for GPCR antagonists is a critical first step in the drug discovery process. While functional, cell-based assays like calcium mobilization and cAMP measurements are often the primary screening tools due to their high throughput and physiological relevance, they are best complemented by orthogonal assays, such as radioligand binding, to confirm hits and elucidate the mechanism of action. By understanding the principles behind each methodology, implementing rigorous quality control, and choosing the assay that best fits the target's biology, researchers can effectively and efficiently identify novel GPCR antagonists poised for further development.
References
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Recent progress in assays for GPCR drug discovery. Journal of Receptors and Signal Transduction.[Link]
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GPCR-radioligand binding assays. Methods in Cell Biology.[Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology.[Link]
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Tools for GPCR drug discovery. Acta Pharmacologica Sinica.[Link]
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High-Throughput GPCR Assay Development. Agilent Technologies.[Link]
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GPCR Signaling Pathways. AZoLifeSciences.[Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening.[Link]
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GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.[Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]
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A multiplex calcium assay for identification of GPCR agonists and antagonists. SLAS Discovery.[Link]
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High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science.[Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.[Link]
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High throughput screening of inverse agonists. Sygnature Discovery.[Link]
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Signaling Pathways Induced by G-protein-coupled Receptors. ResearchGate.[Link]
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G protein-coupled receptor signaling pathway. CUSABIO.[Link]
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GPCR Pathway. Creative Diagnostics.[Link]
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Ca2+ Mobilization Assay. Creative Bioarray.[Link]
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Recent progress in assays for GPCR drug discovery. Physiological Reviews.[Link]
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Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS Discovery.[Link]
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G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Metabolites.[Link]
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An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology.[Link]
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Duplexed Label-Free G Protein–Coupled Receptor Assays for High-Throughput Screening. Journal of Biomolecular Screening.[Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual.[Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.[Link]
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Hit discovery for GPCRs: HTS or virtual screens? Drug Target Review.[Link]
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Hit Discovery for GPCRs: HTS or virtual screens? YouTube.[Link]
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High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.[Link]
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High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. cellcetta.[Link]
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Assessing GPCR Activation Using Protein Complementation: A Novel Technique for HTS. Biochemical Society Transactions.[Link]
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Application Note & Protocol Guide: Development of In Vitro Assays for Novel CNS Drug Candidates
Abstract The development of therapeutics for Central Nervous System (CNS) disorders is fraught with challenges, primarily due to the complexity of the brain and the limitations of traditional preclinical models. The high attrition rate of CNS drug candidates underscores the urgent need for more predictive, human-relevant in vitro assays. This guide provides a comprehensive overview of robust, validated in vitro methodologies designed to accelerate the discovery and development of novel CNS drug candidates. We delve into the critical considerations for selecting appropriate cellular models, from immortalized cell lines to advanced human induced pluripotent stem cell (iPSC)-derived neuronal cultures. Detailed protocols and the rationale behind key assays for assessing neurotoxicity, neuroprotection, neurite outgrowth, synaptogenesis, and neuronal network function are presented. By integrating these high-content and functional assays early in the drug discovery pipeline, researchers can make more informed decisions, leading to a higher probability of clinical success.
Introduction: The Imperative for Predictive In Vitro CNS Models
Drug discovery for CNS diseases has historically been one of the most challenging areas in pharmaceutical research. The intricate cellular architecture and complex signaling pathways of the brain are difficult to replicate, and animal models often fail to predict human efficacy and toxicity. Consequently, there is a critical need for in vitro models that can more accurately recapitulate human neurophysiology and pathophysiology.[1] Modern in vitro assays, particularly those utilizing human iPSC-derived neurons, offer a powerful platform to investigate disease mechanisms, screen compound libraries, and assess the therapeutic potential and neurotoxicity of novel drug candidates in a human-relevant context.[2][3]
This application note serves as a practical guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and step-by-step protocols for implementing a suite of in vitro assays essential for CNS drug discovery.
Selecting the Appropriate Cellular Model: The Foundation of a Predictive Assay
The choice of cellular model is arguably the most critical decision in designing a relevant in vitro CNS assay. The ideal model should be biologically relevant to the disease of interest, reproducible, scalable, and amenable to the chosen assay endpoints.[4]
Table 1: Comparison of Common Cellular Models for CNS Drug Discovery
| Cell Model | Advantages | Disadvantages | Primary Applications |
| Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12) | - Highly reproducible- Easy to culture and maintain- Cost-effective- Amenable to high-throughput screening (HTS)[5] | - Non-human or cancerous origin- May not express relevant neuronal markers or pathways- Limited physiological relevance | - Initial toxicity screening- Mechanistic studies for well-defined pathways |
| Primary Rodent Neurons (e.g., Cortical, Hippocampal) | - Represent native neuronal physiology- Well-characterized culture systems- Form functional synaptic networks | - Batch-to-batch variability- Limited lifespan in culture- Ethical considerations- Not of human origin | - Neuroprotection studies- Synaptic plasticity research- Functional network analysis |
| Human iPSC-Derived Neurons & Glia | - Human origin, patient-specific models possible[1]- Recapitulate disease-specific phenotypes[2]- Can generate various CNS cell types (neurons, astrocytes, microglia)[6]- Amenable to genetic engineering (e.g., CRISPR) | - Technically demanding and costly to generate and differentiate- Potential for incomplete or variable differentiation- Exhibit an immature, fetal-like phenotype | - Disease modeling- Personalized medicine approaches- Human-specific toxicity testing- High-content screening[7] |
Expert Insight: While iPSC-derived models present significant advantages in terms of human relevance, it is crucial to thoroughly characterize the differentiated cultures.[6] This includes confirming the expression of key neuronal and subtype-specific markers, and assessing functional maturity before initiating large-scale screening campaigns. For initial, broad-based toxicity screening, immortalized cell lines can still serve as a cost-effective first pass.[5]
Caption: Simplified signaling cascade in glutamate excitotoxicity.
A typical neuroprotection experiment involves pre-treating neuronal cultures with the test compound before challenging them with a toxic concentration of glutamate. Cell viability is then assessed using methods like the LDH assay.
Evaluating Neuronal Morphology and Complexity
Changes in neuronal morphology, such as the length and branching of neurites, are sensitive indicators of neuronal health and plasticity. [8]
-
Neurite Outgrowth Assays: These assays quantify the growth of axons and dendrites, which is essential for forming neural circuits. [8]High-content imaging (HCI) platforms can automate the measurement of neurite length, branch points, and cell body count from fluorescently labeled neurons (e.g., using antibodies against β-III tubulin). [9][10]This approach allows for multiparametric analysis in a high-throughput format. [7]* Synaptogenesis Assays: The formation of synapses is fundamental to neuronal communication. [11]Synaptogenesis can be quantified by immunofluorescently labeling presynaptic (e.g., Synapsin I) and postsynaptic (e.g., PSD-95) proteins and analyzing their colocalization along dendrites using HCI. [12][13]An increase in the number of colocalized puncta can indicate the formation of new synapses.
Probing Neuronal Function
Ultimately, the goal of a CNS therapeutic is to restore or modulate neuronal function. Functional assays provide a direct measure of a compound's effect on neuronal activity.
-
Calcium Imaging: Intracellular calcium levels are tightly linked to neuronal activity. [14]Using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) or genetically encoded calcium indicators (GECIs), it's possible to visualize and quantify spontaneous or evoked calcium transients in real-time. [15][16][17]This technique allows for the monitoring of changes in firing patterns and network synchrony across large populations of neurons. [18]* Multi-Electrode Arrays (MEAs): MEA technology provides a non-invasive method to measure the extracellular field potentials of neuronal networks cultured on a grid of microelectrodes. [19][20][21]This allows for the long-term, label-free recording of network activity, including spike rates, burst patterns, and network synchrony. [22][23]MEAs are exceptionally well-suited for assessing both acute and chronic effects of compounds on network function and for screening for potential seizure liability. [19][24]
High-Throughput Screening (HTS) in CNS Drug Discovery
Adapting these complex biological assays to an HTS format (96-, 384-, or 1536-well plates) is essential for screening large compound libraries. [25][26]This requires robust cell models, automated liquid handling, and high-content imaging or plate-based reader systems. [27][28]
Caption: Generalized workflow for a high-content screening campaign.
Data Analysis and Quality Control
Rigorous data analysis and quality control are paramount for the trustworthiness of in vitro assay results.
-
Dose-Response Curves: Test compounds should be evaluated over a range of concentrations to determine potency (EC50 for efficacy, IC50 for inhibition) and therapeutic index.
-
Z'-Factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor > 0.5 is generally considered indicative of an excellent, robust assay.
-
Assay Validation: Every protocol must be a self-validating system. [29]This involves including appropriate positive and negative controls in every experiment to ensure the assay is performing as expected. For instance, in a neuroprotection assay, a "toxin-only" control should show significant cell death, while a known neuroprotective agent should rescue this effect. Regulatory bodies like the OECD provide guidelines for the validation of in vitro toxicity test methods. [30][31]
Detailed Protocols
Protocol 1: MTT Assay for Neuronal Cytotoxicity
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y or iPSC-derived neurons) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Culture neurons in a 96-well plate to the desired density and treat with test compounds for the desired duration (e.g., 24-48 hours). Include vehicle-only (negative) and a known cytotoxin (positive) controls.
-
Aspirate the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C (or overnight at room temperature) to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: High-Content Imaging of Neurite Outgrowth
Principle: Quantifies neuronal morphology using automated microscopy and image analysis. [32]Neurons are fluorescently labeled, and software algorithms measure parameters like neurite length and branching. [9] Materials:
-
iPSC-derived neurons or primary neurons
-
96- or 384-well imaging plates (e.g., black-walled, clear-bottom)
-
Primary antibody: Anti-β-III Tubulin (neuronal marker)
-
Secondary antibody: Fluorescently conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain: Hoechst 33342 or DAPI
-
Fixation solution: 4% Paraformaldehyde (PFA)
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
High-content imaging system and analysis software
Procedure:
-
Plate neurons in imaging-compatible microplates coated with an appropriate substrate (e.g., Poly-D-Lysine/Laminin).
-
Allow neurons to adhere and extend neurites (typically 3-7 days).
-
Treat with test compounds for the desired duration.
-
Fixation: Gently aspirate media and fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash wells 3x with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash 3x with PBS. Block non-specific binding with 5% BSA for 1 hour.
-
Primary Antibody: Incubate with anti-β-III Tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash 3x with PBS. Incubate with fluorescently conjugated secondary antibody and Hoechst stain (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash 3x with PBS and leave the final wash in the wells. Acquire images using an automated high-content imaging system.
-
Analysis: Use the system's software to identify cell bodies (from nuclear stain) and trace neurites (from β-III Tubulin stain). Quantify parameters such as total neurite length per neuron, number of branch points, and number of viable neurons.
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Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? - PubMed. Available at: [Link]
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High-throughput screening of compound neurotoxicity using 3D-cultured neural stem cells on a 384-pillar plate - PMC. Available at: [Link]
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Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices. Available at: [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - MDPI. Available at: [Link]
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Kinetic and label-free, live content imaging assays for neurite outgrowth in primary, iPSC-derived and immortalised neurons - Sartorius. Available at: [Link]
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An In Vitro Model of Developmental Synaptogenesis Using Cocultures of Human Neural Progenitors and Cochlear Explants - PubMed Central. Available at: [Link]
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In Vitro Assays of Neurite Outgrowth and Synapse Formation Using Thermoplasmonic Ablation Technique - KAIST (Korea Advanced Institute of Science and Technology). Available at: [Link]
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Multi-electrode Array Technology - Creative Biolabs-Neuros. Available at: [Link]
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In vitro and in vivo regulation of synaptogenesis by the novel antidepressant spadin - PMC. Available at: [Link]
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Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. Available at: [Link]
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In Vitro Toxicology Testing - Charles River Laboratories. Available at: [Link]
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Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Available at: [Link]
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A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC. Available at: [Link]
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Calcium Imaging Protocols and Methods | Springer Nature Experiments. Available at: [Link]
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High-Throughput Screening for Neurodegenerative Diseases - Encyclopedia.pub. Available at: [Link]
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Validation Study of In Vitro Cytotoxicity Test Methods - National Toxicology Program (NTP). Available at: [Link]
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An in vitro assay for toxicity testing of Clostridium perfringens type C β-toxin - PMC - NIH. Available at: [Link]
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(PDF) A high-throughput approach to identify specific neurotoxicants/ developmental toxicants in human neuronal cell function assays_suppl1 - ResearchGate. Available at: [Link]
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High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols: Utilizing Cyclobutane Scaffolds as Bioisosteres in Drug Design
Introduction: The Rise of Small Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a powerful strategy in this endeavor[1][2][3][4]. While classic bioisosteres are well-established, the exploration of non-classical replacements continues to open new avenues for innovation. Among these, strained aliphatic rings, particularly the cyclobutane scaffold, have emerged as a compelling and underutilized motif for enhancing drug-like properties[5][6].
This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of cyclobutane scaffolds as bioisosteres in drug design. We will delve into the unique conformational and physicochemical properties of the cyclobutane ring that make it an attractive tool for medicinal chemists. Furthermore, this document will provide detailed protocols for the synthesis of key cyclobutane building blocks and their subsequent evaluation, empowering researchers to effectively incorporate this versatile scaffold into their drug discovery programs.
The Cyclobutane Advantage: Why a Four-Membered Ring?
The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties, which offer several advantages over more common acyclic and cyclic moieties[5][7].
Conformational Rigidity and Pre-organization: Unlike flexible alkyl chains, the cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), forcing it into a puckered or "butterfly" conformation[8][9][10]. This inherent rigidity can be advantageous in several ways:
-
Entropy Reduction: By locking a portion of a molecule into a more defined conformation, the entropic penalty of binding to a target protein can be reduced, potentially leading to increased potency[5].
-
Bioactive Conformation: The fixed spatial arrangement of substituents on a cyclobutane ring can help to pre-organize a molecule into its bioactive conformation, enhancing its affinity for the target.
-
Vectorial Projection of Substituents: The puckered nature of the ring allows for precise vectorial projection of functional groups into three-dimensional space, enabling tailored interactions with the binding pocket.
Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to linear alkyl chains, which are susceptible to oxidation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance[5][11].
Improved Physicochemical Properties: The introduction of a cyclobutane scaffold can favorably modulate a compound's physicochemical properties:
-
Increased sp³ Character: In an era where "flat" aromatic compounds dominate many screening libraries, increasing the three-dimensional character of a molecule is a key strategy to improve solubility, reduce off-target effects, and explore novel chemical space. Cyclobutanes are rich in sp³-hybridized carbons, contributing to a more three-dimensional molecular shape[6][12].
-
Modulation of Lipophilicity: The replacement of a more lipophilic group, such as a gem-dimethyl or a larger cycloalkane, with a cyclobutane can fine-tune the overall lipophilicity (LogP) of a compound, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
A Versatile Bioisostere: The cyclobutane ring can serve as a bioisosteric replacement for a variety of common functional groups in drug candidates:
-
gem-Dimethyl Groups: The cyclobutane can mimic the steric bulk of a gem-dimethyl group while offering a more rigid and metabolically stable alternative.
-
Alkenes and Alkynes: By replacing a double or triple bond with a 1,2-disubstituted cyclobutane, the geometry can be locked, preventing cis/trans isomerization and potentially improving metabolic stability[5][11].
-
Aromatic Rings: In some contexts, a cyclobutane can act as a non-planar bioisostere for a phenyl ring, offering a way to escape the flatland of aromatic systems and improve properties like solubility.
-
Other Cycloalkanes: The choice between a cyclopropane, cyclobutane, or cyclopentane can have a profound impact on a compound's biological activity and properties. For instance, in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, the cyclobutane-containing analog was found to be significantly more potent than its cyclopropyl and cyclopentyl counterparts[13].
Visualizing the Bioisosteric Replacement Strategy
The following diagram illustrates how a cyclobutane scaffold can be envisioned as a bioisosteric replacement for various common molecular fragments.
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Application Notes and Protocols for the Reduction of Aryl Cyclobutyl Ketones
Introduction: The Significance of Aryl Cyclobutyl Alcohols in Medicinal Chemistry
The cyclobutane motif has garnered increasing attention in drug discovery and development. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a bioisostere for other common functionalities like aromatic rings.[1][2] The reduction of aryl cyclobutyl ketones to their corresponding alcohols is a critical transformation, as these alcohol products are valuable chiral building blocks for the synthesis of complex pharmaceutical agents.[1] For instance, 1,3-disubstituted cyclobutanes have been explored as conformationally restricted linkers in drug candidates.[1] This guide provides an in-depth exploration of various protocols for the reduction of aryl cyclobutyl ketones, offering insights into the underlying principles and practical execution of these essential reactions.
Methodology 1: Diastereoselective Reduction using Metal Hydrides
Metal hydride reagents are a cornerstone of carbonyl reduction in organic synthesis due to their efficiency and broad applicability.[3][4] The choice of hydride reagent and reaction conditions can significantly influence the diastereoselectivity of the reduction of substituted aryl cyclobutyl ketones.
Scientific Principles and Mechanistic Insights
The reduction of a ketone with a metal hydride, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3] For substituted cyclobutanones, the approach of the hydride can be influenced by steric hindrance, leading to preferential formation of one diastereomer over the other.
Computational and experimental studies on the reduction of 3-substituted cyclobutanones have shown a high intrinsic preference for the formation of the cis-alcohol.[5] This selectivity is largely governed by torsional strain in the transition state, favoring an anti-facial attack of the hydride reagent, consistent with the Felkin-Anh model.[5] The steric bulk of the hydride reagent can further influence this selectivity.
Experimental Workflow: Metal Hydride Reduction
Caption: General workflow for the metal hydride reduction of aryl cyclobutyl ketones.
Protocol: Diastereoselective Reduction of 3-Arylcyclobutanone with Sodium Borohydride
Materials:
-
3-Arylcyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) plate and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-arylcyclobutanone (1.0 eq) in methanol to a concentration of 0.1 M. Place the flask in an ice bath and stir for 10-15 minutes.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutanol.
Expected Outcome: This protocol typically yields the corresponding cis-3-arylcyclobutanol with high diastereoselectivity (>90%).[5]
Methodology 2: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols.[6][7] It utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[6][7]
Scientific Principles and Mechanistic Insights
The MPV reduction is a reversible reaction that proceeds through a six-membered ring transition state.[6][7] The aluminum isopropoxide catalyst coordinates to the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. A hydride is then transferred from the isopropanol to the carbonyl carbon.[6] One of the key advantages of the MPV reduction is its high chemoselectivity; it typically does not reduce other functional groups such as esters, nitro groups, or carbon-carbon double bonds.[7]
Caption: Simplified mechanism of the Meerwein-Ponndorf-Verley reduction.
Protocol: MPV Reduction of an Aryl Cyclobutyl Ketone
Materials:
-
Aryl cyclobutyl ketone
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, dissolve the aryl cyclobutyl ketone (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: Add aluminum isopropoxide (1.1 eq) and an excess of anhydrous isopropanol (10 eq).
-
Reaction: Gently heat the mixture to reflux. Slowly distill off the acetone byproduct to drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and hydrolyze it with dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Note: The reaction can be sensitive to moisture, so anhydrous conditions are recommended.
Methodology 3: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Reduction
For the synthesis of enantiomerically pure aryl cyclobutyl alcohols, the Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method.[8][9] This reaction employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity in the reduction of prochiral ketones.[8][10]
Scientific Principles and Mechanistic Insights
The CBS reduction utilizes a catalytic amount of a chiral oxazaborolidine, which coordinates with borane (the stoichiometric reducing agent) to form a chiral complex.[9][11] This complex then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in excess.[11][12] The predictability of the stereochemical outcome is a major advantage of this method.[9]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol: Asymmetric Reduction of Phenyl Cyclobutyl Ketone using (R)-CBS Catalyst
Materials:
-
Phenyl cyclobutyl ketone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Syringes and needles for handling air-sensitive reagents
-
Schlenk flask or oven-dried glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the phenyl cyclobutyl ketone (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol.
-
Work-up: Allow the mixture to warm to room temperature, then add 1 M HCl. Extract the product with an organic solvent.
-
Purification and Analysis: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Outcome: The use of the (R)-CBS catalyst is expected to yield the (R)-phenylcyclobutylmethanol with high enantioselectivity (often >95% ee).[9]
Data Summary and Comparison
| Reduction Method | Reagent/Catalyst | Key Features | Typical Selectivity |
| Metal Hydride | NaBH₄, LiAlH₄ | Operationally simple, cost-effective. | High diastereoselectivity for cis-isomers in 3-substituted systems.[5] |
| Meerwein-Ponndorf-Verley | Al(O-i-Pr)₃ | Highly chemoselective, mild conditions. | Substrate-dependent diastereoselectivity. |
| Corey-Bakshi-Shibata | Chiral Oxazaborolidine, Borane | High enantioselectivity, predictable stereochemical outcome. | Excellent enantioselectivity (>95% ee is common).[9] |
Conclusion
The reduction of aryl cyclobutyl ketones is a versatile transformation that provides access to valuable alcohol intermediates. The choice of reduction protocol depends on the desired stereochemical outcome. For simple diastereoselective reductions, metal hydrides offer a straightforward and effective solution. The MPV reduction provides a highly chemoselective alternative under mild conditions. For the synthesis of enantiomerically enriched aryl cyclobutyl alcohols, the CBS reduction stands out as a reliable and highly predictable method. The protocols and insights provided in this guide are intended to equip researchers in drug development and synthetic chemistry with the necessary tools to effectively perform these crucial reactions.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Wessjohann, L. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. [Link]
-
Wikipedia contributors. (2023, December 27). Meerwein–Ponndorf–Verley reduction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, November 29). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021, September 15). [Video]. YouTube. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Meerwein–Ponndorf–Verley reduction. Grokipedia. [Link]
-
Aggarwal, V. K., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(36), 12098-12103. [Link]
-
Boit, T. B., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 84(13), 8341-8350. [Link]
-
Wessjohann, L. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. [Link]
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Meerwein Ponndorf Verley Reduction. BYJU'S. [Link]
-
Breha. (2013, November 19). Reduction of Ketones Using a Metal Hydride Reagent: 4-tert-Butylcyclohexanol. Odinity. [Link]
-
Synthesis of cyclobutanols. Organic Chemistry Portal. [Link]
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Aggarwal, V. K., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]
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Ashby, E. C., & Boone, J. R. (1976). Metal hydride reduction of ketones: stereochemistry and kinetics. Georgia Institute of Technology. [Link]
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Chen, J., & Zhou, Q. (2022). Enantioselective reduction of α‐alkylidene cyclobutanones. Angewandte Chemie International Edition, 61(12), e202116016. [Link]
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Dong, J., & Engle, K. M. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]
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Metal Hydride Reduction. (n.d.). [Link]
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Rueping, M., et al. (2019). Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis. Organic Letters, 21(20), 8349-8352. [Link]
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Wikipedia contributors. (2023, April 19). Luche reduction. In Wikipedia, The Free Encyclopedia. [Link]
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Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]
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Luche Reduction. (2014, March 27). Chem-Station. [Link]
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Chen, G., et al. (2020). PdII-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition, 59(24), 9536-9540. [Link]
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Rueping, M., et al. (2020). Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. Dalton Transactions, 49(1), 18-22. [Link]
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Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11357-11365. [Link]
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Donnelly, J. A., & O'Brien, F. M. (1984). Reductive cleavage of arylcyclopropyl ketones. Journal of the Chemical Society, Perkin Transactions 1, 1999-2003. [Link]
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Dong, J., & Engle, K. M. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]
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He, G., et al. (2018). Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis, 8(3), 1856-1860. [Link]
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Chen, J., & Zhou, Q. (2022). Cobalt-catalyzed diastereo- and enantioselective reductive coupling of cyclobutenes and aldehydes through umpolung reactivity. Nature Communications, 13(1), 1-10. [Link]
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Wikipedia contributors. (2023, April 20). Reductions with metal alkoxyaluminium hydrides. In Wikipedia, The Free Encyclopedia. [Link]
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Osbourn, J. (2021, June 27). Reduction of Aryl Ketones. [Video]. YouTube. [Link]
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Asymmetric transformations of diaryl, aliphatic and aryl ketones. (n.d.). ResearchGate. [Link]
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Van der Eycken, E. V., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8341-8350. [Link]
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Application Notes and Protocols for 4-(Azetidinomethyl)phenyl cyclobutyl ketone in Medicinal Chemistry
Introduction: Unveiling a Novel Scaffold for Neurological Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel therapeutic agents with enhanced pharmacological profiles. 4-(Azetidinomethyl)phenyl cyclobutyl ketone emerges as a compound of significant interest, integrating two key structural motifs: the azetidine ring and a cyclobutyl ketone moiety linked to a phenyl core. While this specific molecule is not extensively documented in publicly available literature, an analysis of its constituent parts provides a strong rationale for its potential application in drug discovery, particularly in the realm of neuroscience.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to confer advantageous physicochemical properties to drug candidates.[][2] Its rigid structure can enhance binding affinity to biological targets and improve metabolic stability by mitigating off-target metabolism.[] Furthermore, azetidines serve as valuable bioisosteres for larger, more flexible cyclic amines like piperidine, offering a means to fine-tune a molecule's properties.[2]
On the other hand, the cyclobutyl group is gaining traction in medicinal chemistry as a bioisosteric replacement for aromatic rings and to introduce three-dimensionality, which can lead to improved metabolic stability and reduced planarity.[3][4] The ketone functionality provides a key interaction point, capable of participating in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.
This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of this compound. We will explore its synthetic route, propose a potential biological target and mechanism of action based on structural analogy to known neurologically active compounds, and provide detailed protocols for its synthesis and in vitro evaluation.
Proposed Biological Target and Therapeutic Indication: A Focus on Monoamine Oxidase B (MAO-B)
The structural architecture of this compound, featuring a benzylic amine tethered to an aryl ketone, bears resemblance to known inhibitors of monoamine oxidase (MAO).[][5] MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly the MAO-B isoform, can increase the synaptic availability of these neurotransmitters and has been a successful strategy in the treatment of neurodegenerative disorders like Parkinson's disease and certain forms of depression.[]
We hypothesize that this compound may act as a selective and reversible inhibitor of MAO-B. The azetidinomethyl group can mimic the protonated amine of endogenous monoamines, facilitating entry into the active site of the enzyme. The aryl cyclobutyl ketone moiety could then engage in key interactions within the hydrophobic active site of MAO-B, potentially forming hydrogen bonds and other favorable contacts that lead to potent and selective inhibition.
A proposed interaction model is depicted below:
Caption: Proposed binding of this compound in the MAO-B active site.
Synthetic Protocol
The synthesis of this compound can be envisioned through a two-step process: Friedel-Crafts acylation to form the aryl cyclobutyl ketone intermediate, followed by functionalization of the phenyl ring and subsequent N-alkylation of azetidine.
Protocol 1: Synthesis of 4-Bromophenyl cyclobutyl ketone (Intermediate 1)
This protocol describes the Friedel-Crafts acylation of bromobenzene with cyclobutanecarbonyl chloride.
Materials:
-
Bromobenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes.
-
After the addition is complete, add bromobenzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromophenyl cyclobutyl ketone.
Protocol 2: Synthesis of this compound (Final Compound)
This protocol involves the conversion of the bromo-intermediate to a benzylic halide followed by N-alkylation of azetidine.
Materials:
-
4-Bromophenyl cyclobutyl ketone (Intermediate 1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Azetidine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Standard glassware for organic synthesis
Procedure:
-
Step 2a: Synthesis of 4-(Bromomethyl)phenyl cyclobutyl ketone (Intermediate 2)
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude Intermediate 2, which can be used in the next step without further purification.
-
-
Step 2b: N-Alkylation of Azetidine
-
In a round-bottom flask, dissolve Intermediate 2 (1.0 equivalent) and azetidine (1.2 equivalents) in ACN.
-
Add TEA (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: Synthetic workflow for this compound.
In Vitro Biological Evaluation
To validate the hypothesis that this compound is an MAO-B inhibitor, a series of in vitro assays should be performed.
Protocol 3: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of the test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound (this compound)
-
Known selective MAO-A inhibitor (e.g., clorgyline)
-
Known selective MAO-B inhibitor (e.g., selegiline)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound, clorgyline, and selegiline in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the serially diluted test compounds or reference inhibitors to the wells.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.
-
Prepare a detection mixture containing the appropriate substrate, Amplex® Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the detection mixture to each well.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at kinetic mode for 30-60 minutes at 37 °C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hypothetical Data Summary
The following table presents hypothetical but plausible data for the MAO inhibitory activity of this compound.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 1250 | 55 | 22.7 |
| Clorgyline (Reference) | 5 | 850 | 0.006 |
| Selegiline (Reference) | 980 | 10 | 98 |
This hypothetical data suggests that the compound is a potent and selective inhibitor of MAO-B.
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for investigation as a novel therapeutic agent, particularly for neurological disorders. The proposed synthetic route is feasible and relies on well-established chemical transformations. The hypothesized activity as an MAO-B inhibitor is grounded in the structural similarities to known inhibitors and provides a clear path for initial biological evaluation.
Successful validation of its in vitro activity would warrant further studies, including determination of its mode of inhibition (reversible vs. irreversible), in vivo efficacy in animal models of Parkinson's disease, and comprehensive pharmacokinetic and toxicological profiling. The unique combination of the azetidine and cyclobutyl ketone moieties may offer a differentiated profile compared to existing MAO-B inhibitors, potentially leading to an improved therapeutic window. This application note serves as a foundational guide for researchers to unlock the potential of this promising chemical scaffold.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Serotonin Receptor and Transporter Ligands – Current Status. Bentham Science. [Link]
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Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
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Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. National Institutes of Health. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
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Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. National Institutes of Health. [Link]
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List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]
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MONOAMINE OXIDASE INHIBITORS. AccessMedicine. [Link]
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Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. National Institutes of Health. [Link]
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Monoamine Oxidase Inhibitors (MAOIs). National Institutes of Health. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]
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Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. MDPI. [Link]
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Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. PubMed. [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
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New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
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(PDF) N'-Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity Evaluation. ResearchGate. [Link]
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Part One Scaffolds: Identification, Representation Diversity, and Navigation. Wiley-VCH. [Link]
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Biological Activities of Hydrazone Derivatives. Semantic Scholar. [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. [Link]
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]
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Application Notes & Protocols: A-Z Guide to LC-MS/MS Method Development for Quantification in Biological Matrices
Abstract
This comprehensive guide provides a detailed framework for the development, optimization, and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of analytes in complex biological matrices. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform expert decision-making. We will explore the critical interplay between sample preparation, chromatographic separation, and mass spectrometric detection, culminating in a method that is not only accurate and precise but also validated to meet stringent regulatory standards.
Introduction: The Imperative for Rigorous Bioanalysis
In the realm of pharmaceutical development and clinical research, the accurate quantification of drugs, metabolites, and biomarkers in biological fluids is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2][3] A well-developed LC-MS/MS method provides reliable data that forms the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies, directly influencing critical decisions in the drug development pipeline.
However, the journey to a validated method is fraught with challenges. Biological matrices such as plasma, serum, urine, and tissue are inherently complex, containing a myriad of endogenous components like proteins, phospholipids, and salts that can interfere with the analysis.[4][5][6] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the results.[7][8][9]
This guide is structured to navigate these complexities, providing a logical workflow from initial planning to final validation, grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14]
The Method Development Workflow: A Strategic Overview
Successful LC-MS/MS method development is a systematic process. It is not a linear path but an iterative cycle of optimization and verification. The following diagram illustrates the core stages of this workflow.
Caption: A strategic workflow for LC-MS/MS method development.
Stage 1: Analyte and Internal Standard (IS) Selection
The foundation of any quantitative assay is the careful selection and characterization of the analyte and a suitable Internal Standard (IS).
Analyte Physicochemical Properties
Understanding the analyte's properties is crucial for predicting its behavior during extraction, chromatography, and ionization. Key parameters to consider are:
-
pKa: Dictates the ionization state of the analyte at a given pH, influencing its solubility and retention.
-
LogP/LogD: Indicates the lipophilicity of the analyte, guiding the choice of extraction solvents and chromatographic conditions.
-
Solubility: Determines appropriate solvents for stock solutions and working standards.
-
Chemical Stability: Assesses potential degradation under different pH, temperature, and light conditions.
The Role and Selection of the Internal Standard
An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis.[15][16] An ideal IS should mimic the analyte's behavior as closely as possible.[16]
Types of Internal Standards:
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope Labeled (SIL-IS) | The analyte's structure with one or more atoms replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). | Considered the "gold standard."[17] Co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement.[15][17] | Can be expensive or commercially unavailable. Potential for isotopic crosstalk. |
| Structural Analog (Analog-IS) | A molecule with a chemical structure and physicochemical properties very similar to the analyte. | More readily available and cost-effective than SIL-IS. | May not co-elute perfectly with the analyte, leading to differential matrix effects.[15] Requires careful selection and validation.[17] |
Expert Tip: When a SIL-IS is unavailable, select a structural analog that shares the same core structure and functional groups as the analyte to ensure similar extraction and ionization behavior.[17]
Stage 2: Sample Preparation - The Art of Clean-Up
The primary goal of sample preparation is to isolate the analyte from interfering matrix components, thereby reducing matrix effects and improving assay robustness.[18][19][20] The choice of technique depends on the analyte's properties, the required sensitivity, and the nature of the biological matrix.
Caption: Decision tree for selecting a sample preparation technique.
Protein Precipitation (PPT)
PPT is a simple and rapid technique where an organic solvent or acid is added to the sample to denature and precipitate proteins.[21][22]
Protocol: Acetonitrile Precipitation in a 96-Well Plate
-
Pipette 100 µL of plasma, calibrator, or QC sample into the wells of a 96-well collection plate.
-
Add 50 µL of internal standard working solution to each well.[23]
-
Add 250 µL of ice-cold acetonitrile to each well.[23] A 3:1 ratio of solvent to sample is common.[24]
-
Cover the plate and vortex for 2 minutes to ensure thorough mixing and protein denaturation.[23]
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to aggregate and precipitate. Its miscibility with water allows for easy mixing.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its differential solubility.
Protocol: LLE for a Basic Drug from Plasma
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of IS working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample, ensuring the analyte is in its neutral, more organic-soluble form.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
Causality: By adjusting the pH, we maximize the analyte's partition into the organic phase, leaving polar interferences behind in the aqueous phase.
Solid-Phase Extraction (SPE)
SPE is a highly selective technique that uses a solid sorbent to retain the analyte while the matrix components are washed away.[25][26][27]
Protocol: Reversed-Phase SPE for a Hydrophobic Analyte
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibrate: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent dry out.[28]
-
Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.[26]
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
Causality: The hydrophobic analyte is retained on the non-polar sorbent via van der Waals forces, while polar matrix components are not retained and are washed away. A stronger organic solvent is then used to disrupt these forces and elute the analyte.
Stage 3 & 4: Chromatographic and Mass Spectrometric Optimization
The goal of this stage is to achieve a sensitive, selective, and robust method by fine-tuning the LC and MS parameters.
Liquid Chromatography (LC) Optimization
Good chromatography is essential to separate the analyte from co-eluting matrix components that can cause ion suppression.[29]
-
Column Selection: C18 columns are workhorses for non-polar to moderately polar compounds. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds.
-
Mobile Phase: Acetonitrile and methanol are common organic modifiers.[30] Acetonitrile often provides better peak shape and lower viscosity. Mobile phase additives like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) are used to improve peak shape and ionization efficiency.
-
Gradient Elution: A typical starting point is a rapid gradient from 5% to 95% organic phase to determine the analyte's approximate retention time, followed by optimization to ensure separation from interferences.
Mass Spectrometry (MS/MS) Optimization
The mass spectrometer is optimized to detect the analyte and IS with the highest sensitivity and specificity. This is typically done by direct infusion of a standard solution.[29]
Key Optimization Steps:
-
Select Ionization Mode: Infuse the analyte and determine whether positive or negative electrospray ionization (ESI) yields a better signal.[29][31] ESI is generally preferred for polar and ionizable compounds.[29]
-
Optimize Source Parameters: Adjust parameters like capillary voltage, source temperature, and gas flows to maximize the precursor ion signal.[29][31]
-
Select Precursor and Product Ions: In MS1 mode, identify the most abundant and stable precursor ion (e.g., [M+H]⁺ or [M-H]⁻). Then, fragment this precursor ion by increasing the collision energy and select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[32]
-
Optimize Collision Energy (CE): For each MRM transition, systematically vary the CE to find the voltage that produces the maximum product ion intensity.[32]
| Parameter | Rationale | Typical Starting Point |
| Capillary Voltage | Promotes the formation of charged droplets in the ESI source. | 3.0 - 4.5 kV |
| Source Temperature | Aids in desolvation of the droplets. | 300 - 500 °C |
| Nebulizer Gas | Assists in droplet formation. | Instrument dependent |
| Collision Energy | Energy applied in the collision cell to fragment the precursor ion. | Varies by molecule; scan a range (e.g., 5-50 eV). |
Stage 5, 6 & 7: Method Integration, Pre-Validation, and Full Validation
Once individual components are optimized, the complete method is assembled and rigorously tested according to regulatory guidelines.
Method Validation: Proving Fitness for Purpose
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[11][13] Key validation parameters are defined by the FDA and EMA guidelines.[10][12][14]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10)[33] |
| Selectivity | Demonstrate that the method can differentiate the analyte from endogenous matrix components and other interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assess the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | For QC samples at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Quantify the effect of matrix components on the ionization of the analyte.[5] | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though no specific value is mandated. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion: The Hallmarks of a Robust Method
Developing a quantitative LC-MS/MS method for bioanalysis is a multi-faceted process that demands a deep understanding of analytical chemistry, meticulous execution, and a commitment to scientific rigor. By systematically addressing each stage—from analyte selection and sample preparation to chromatographic and mass spectrometric optimization—and culminating in a thorough validation against regulatory standards, researchers can generate high-quality, reliable data. This data is indispensable for advancing drug development and ensuring the safety and efficacy of new therapeutics.
References
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Souza, I. D., & Queiroz, M. E. C. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of Biomedicine and Biotechnology, 2011, 245291. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. AAPS J, 9(1), E109-E114. [Link]
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International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]
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Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
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Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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LCGC International. (2019). Tips for Optimizing Key Parameters in LC–MS. [Link]
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Schwaiger, J., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Imrie, G. A. (2007). LCAPI/MS in Drug Metabolism and Pharmacokinetic Studies. University of Sunderland. [Link]
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Li, W., & Tse, F. L. (2010). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis (pp. 101-118). [Link]
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Alturas Analytics. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]
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Oreate AI. (2026). Guide to the Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods: Optimization Strategies for Reversed-Phase Chromatography Systems. [Link]
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Analytical Chemistry Indian Journal. (2022). Strategies for LC-MS Development in Quantitative Bio analysis. [Link]
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The Journal of Applied Laboratory Medicine. (2020). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]
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Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
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SlideShare. (2016). Bioanalytical method validation emea. [Link]
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Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]
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BioPharma Services Inc. (2021). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
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Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]
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protocols.io. (2019). a protein precipitation extraction method. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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LCGC International. (2011). Optimizing LC–MS and LC–MS-MS Methods. [Link]
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Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Link]
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ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]
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Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
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Slavov Lab. (n.d.). DO-MS: Data-Driven Optimization of Mass Spectrometry Methods. [Link]
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PubMed Central. (2015). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. [Link]
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University of Washington. (n.d.). QUANTITATIVE MASS SPECTROMETRY. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
This guide is structured to address the most common challenges encountered in the lab, from frequently asked questions to in-depth troubleshooting of specific reaction failures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise when setting up and optimizing cross-coupling reactions.
Q1: My reaction is not working at all (0% conversion). Where do I start?
A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction. Begin with a systematic check of the following:
-
Catalyst Activation: The active catalyst in most cross-coupling reactions is a Pd(0) species.[1][2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1][2][4] This reduction can be inefficient. Consider switching to a modern Pd(0) precatalyst (e.g., G3 or G4 palladacycles) that cleanly and efficiently generates the active LPd(0) species.[5]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[6] Ensure your reaction vessel was properly degassed (e.g., by sparging with an inert gas like argon or nitrogen for 15-20 minutes) and maintained under an inert atmosphere.[7]
-
Reagent Purity: The purity of your reagents is critical.[8] Amines, in particular, can contain impurities that inhibit the catalyst.[8] Solvents must be anhydrous and free of oxygen.[6]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is crucial as it influences the catalyst's stability and reactivity.[5][9] The choice is highly dependent on the substrates. For instance, in Buchwald-Hartwig amination, sterically demanding, electron-rich phosphine ligands like DavePhos or P(t-Bu)₃ are often necessary for coupling less reactive aryl chlorides because their σ-donating character increases the nucleophilicity of the Pd(0) center, lowering the activation energy for oxidative addition.[9] For Suzuki-Miyaura reactions with challenging substrates, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often effective. It is recommended to consult a ligand selection guide based on your specific substrates.[5]
Q3: What is the role of the base and how do I select the correct one?
A3: The base plays a critical role in the catalytic cycle, most notably in the transmetalation step of Suzuki-Miyaura reactions where it activates the boronic acid to form a more nucleophilic boronate "ate" complex.[10] In Buchwald-Hartwig aminations, the base deprotonates the amine.[5]
-
Strength: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common in C-N couplings.[5] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[5]
-
Solubility: Insoluble inorganic bases can lead to reproducibility issues.[11] The rate of agitation can also impact reactions with high-density inorganic bases.[1] Using a soluble organic base like DBU can be advantageous, especially in flow chemistry applications.[11]
Q4: My reaction is giving me a low yield. What are the most likely causes?
A4: Low yield can stem from several factors, including incomplete reaction, catalyst deactivation, or competing side reactions.[12]
-
Sub-optimal Conditions: The reaction temperature, solvent, and base may not be ideal. A systematic screening of these parameters is often necessary.[13]
-
Catalyst Deactivation: The catalyst may be precipitating out of solution as palladium black, indicating aggregation. This can be caused by insufficient ligand, high temperatures, or impurities.[14]
-
Side Reactions: Homocoupling of the starting materials or hydrodehalogenation of the electrophile can consume reagents and reduce the yield of the desired product.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during palladium-catalyzed cross-coupling reactions.
When faced with a low or non-existent yield, a methodical approach is essential to pinpoint the problem.
Symptom: The reaction shows little to no formation of the desired product, with starting materials largely unconsumed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no yield.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is not being generated efficiently from the Pd(II) precursor.[4] The simple mixing of a Pd(II) salt and a ligand does not guarantee the formation of the active catalyst.[4]
-
Solution:
-
Switch to a Precatalyst: Employ a well-defined Pd(II) precatalyst (e.g., Buchwald or PEPPSI-type) that is designed for rapid and clean generation of the active Pd(0) complex upon exposure to base.[1][8]
-
Pre-activation: If using a simple Pd(II) salt like Pd(OAc)₂, consider a pre-activation step where the Pd(II) source and ligand are stirred together, sometimes with the base, at an elevated temperature before adding the substrates.[5][8]
-
-
-
Poor Substrate Reactivity:
-
Cause: Certain substrates are inherently less reactive. For example, aryl chlorides are less reactive than aryl bromides or iodides in oxidative addition.[1][5] Sterically hindered substrates can also pose a significant challenge.[5][15]
-
Solution:
-
Ligand Choice: For unactivated aryl chlorides, the use of sterically demanding and electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition step.[9][16]
-
Change Leaving Group: If possible, switch to a more reactive electrophile (e.g., from an aryl chloride to an aryl bromide or triflate).[5]
-
-
-
Inappropriate Reaction Conditions:
-
Cause: The chosen solvent, base, or temperature may not be optimal for the specific transformation.
-
Solution:
-
Solvent: Polar aprotic solvents like THF, dioxane, DMF, and toluene are commonly used.[17][18] The choice of solvent can influence catalyst lifetime and the activity of the base.[19]
-
Base: The base must be strong enough to facilitate the desired reaction step but not so strong that it causes degradation of starting materials or products.[20] For Suzuki couplings, an aqueous solution of a base like K₂CO₃ or K₃PO₄ is often effective.[10]
-
Temperature: Reactions involving less reactive substrates or weaker bases may require higher temperatures (80-120 °C).[21] Conversely, thermally sensitive substrates may benefit from lower temperatures.[21]
-
-
A common failure mode is the deactivation of the palladium catalyst before the reaction reaches completion.
Symptom: The reaction starts but stalls, often accompanied by the formation of a black precipitate (palladium black).
Potential Causes & Solutions:
-
Catalyst Agglomeration:
-
Cause: The catalytically active, ligand-stabilized Pd(0) species can aggregate to form inactive palladium black. This can be triggered by high temperatures, insufficient ligand concentration, or the presence of impurities.[14]
-
Solution:
-
Increase Ligand Loading: An extra equivalent of ligand relative to palladium can improve catalyst stability.[8]
-
Use Chelating Ligands: Bidentate ligands like XantPhos or dppf can offer greater stability to the palladium center compared to monodentate ligands.[4]
-
Lower Temperature: If possible, reducing the reaction temperature can slow down the rate of catalyst decomposition.
-
-
-
Catalyst Poisoning:
-
Cause: Impurities in the starting materials or solvents can bind to the catalyst's active sites, rendering it inactive. Common poisons include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[22]
-
Solution:
-
Purify Reagents: Ensure all starting materials and solvents are of high purity. Recrystallize solid reagents and distill liquid reagents if necessary.[8]
-
Run a Control Reaction: Perform a test reaction with highly purified materials to confirm if poisoning is the issue.
-
-
The appearance of unexpected products can complicate purification and significantly lower the yield of the desired compound.
Symptom: TLC, GC-MS, or LC-MS analysis shows the presence of significant byproducts alongside the desired product.
Potential Causes & Solutions:
-
Homocoupling:
-
Cause: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the electrophile can occur. In Sonogashira coupling, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when a copper(I) co-catalyst is used in the presence of oxygen.[15][23][24]
-
Solution:
-
Optimize Catalyst Loading and Temperature: Fine-tuning these parameters can often minimize homocoupling.[5]
-
Copper-Free Sonogashira: For Sonogashira reactions, switching to copper-free conditions can eliminate the Glaser coupling side reaction.[24]
-
Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere to prevent oxidative homocoupling.
-
-
-
Hydrodehalogenation:
-
Cause: The aryl halide is reduced to the corresponding arene, replacing the halogen with a hydrogen atom. This can be promoted by certain catalyst systems and the presence of a hydrogen source.
-
Solution: This side reaction can be complex to mitigate. Screening different ligands and bases may be necessary. In some cases, adjusting the stoichiometry of the reagents can help.
-
-
Protodeboronation (Suzuki Coupling):
-
Cause: The boronic acid starting material degrades by having its C-B bond cleaved and replaced with a C-H bond.[10] This is often an issue with boronic acids that are not stable under the reaction conditions, especially over long reaction times.[25]
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids.
-
Optimize Base and Solvent: Using KF as a base or switching to an anhydrous solvent system can sometimes reduce the rate of protodeboronation.[25]
-
-
Part 3: Data Presentation & Protocols
This table provides a starting point for optimizing common cross-coupling reactions. Note that these are general guidelines, and optimization is often required for specific substrates.
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig Amination | Heck | Sonogashira |
| Pd Source | Pd(OAc)₂, Pd(dppf)Cl₂, G3/G4 Precatalysts | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | Pd(OAc)₂, PdCl₂ | (PPh₃)₂PdCl₂, Pd(OAc)₂ |
| Typical Ligand | SPhos, XPhos, RuPhos, PPh₃, dppf | RuPhos, BrettPhos, XPhos, BINAP | PPh₃, P(o-tol)₃ | PPh₃, XantPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc | Et₃N, i-Pr₂NH, DBU |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene, Dioxane, THF | DMF, DMA, MeCN, Toluene | THF, DMF, Toluene, Et₃N |
| Temperature | 80 - 110 °C | 80 - 110 °C | 80 - 140 °C | RT - 100 °C |
| Co-catalyst | None | None | None | CuI (optional) |
This protocol outlines the fundamental steps for setting up a cross-coupling reaction under an inert atmosphere.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.1-1.5 equiv), the palladium precatalyst (0.5-5 mol%), the ligand (if separate from the catalyst, 1-2 equiv relative to Pd), and the base (2.0-3.0 equiv) under an inert atmosphere (e.g., in a glovebox).
-
Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[5]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Add any liquid coupling partners (e.g., amine) via syringe.[5]
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature. Stir the reaction for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an appropriate organic solvent.[5]
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[26][27]
Caption: Generalized catalytic cycle for cross-coupling.
References
- Optimization of Buchwald-Hartwig amin
- Mechanistic studies of transition metal-c
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Mechanistic Insights into Transmetalation in Palladium-Catalyzed Cross-Coupling: A Technical Guide - Benchchem.
- Poisoning and deactivation of palladium c
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Developing Ligands for Palladium(II)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Public
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
- Technical Support Center: Suzuki Coupling Reactions - Benchchem.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- How can I solve my problem with Suzuki coupling?
- Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group.
- How to Prevent Catalyst Poisoning
- The Sonogashira Coupling.
- What is the best procedure for Sonogashira coupling?
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
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Technical Support Center: Improving Diastereoselectivity of Ketone Reduction Reactions
Welcome to the technical support center for diastereoselective ketone reductions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical transformations. The following question-and-answer format directly addresses common challenges encountered in the lab, providing both theoretical explanations and practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - The Underlying Principles
Before troubleshooting, a solid understanding of the controlling principles is essential. This section covers the fundamental concepts that govern the stereochemical outcome of ketone reductions.
Q1: What are the primary models used to predict the diastereoselectivity of nucleophilic addition to a chiral ketone?
A1: The stereochemical outcome of the reduction of a ketone with a chiral center adjacent (alpha) to the carbonyl is primarily predicted by two key models: the Felkin-Anh model and the Cram-Chelate model .
-
Felkin-Anh Model: This is the most widely accepted model for non-chelating conditions. It predicts the stereochemical outcome by considering the steric hindrance of the groups attached to the alpha-carbon. The model posits that the largest group (L) on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest group (S).[1][2][3] If one of the substituents on the alpha-carbon is an electronegative atom (like a halogen or an oxygen/nitrogen group), it is treated as the "largest" group due to electronic effects, where the C-X σ* antibonding orbital overlaps with the π* of the carbonyl.[1][2]
-
Cram-Chelate Model: This model applies when the alpha-carbon contains a heteroatom (like O, N, S) that can chelate with a Lewis acidic metal cation from the reducing agent (e.g., Zn(BH₄)₂, LiAlH₄).[4][5] The substrate forms a rigid, five-membered cyclic intermediate with the metal. This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face, which is often opposite to the prediction of the Felkin-Anh model.[4][5] The ability of the reagent's counterion to form this chelate is crucial; for example, reagents with zinc or lithium may chelate, whereas sodium-based reagents like NaBH₄ typically do not.[4][6]
Q2: How do I know which model, Felkin-Anh or Cram-Chelate, will be operative in my reaction?
A2: The operative model depends on two main factors: the substrate and the reaction conditions (specifically the reducing agent and solvent).
-
Substrate: Does the alpha-carbon to your ketone have a substituent with lone pairs (e.g., -OR, -NR₂, -SR) capable of acting as a Lewis base? If not, the Felkin-Anh model is almost always the one to consider.
-
Reducing Agent: If a chelating group is present on the substrate, look at your reducing agent.
-
Chelating Conditions: Reagents containing Lewis acidic metals that can form stable five-membered rings (e.g., Zn²⁺, Mg²⁺, Ce³⁺, Li⁺) will favor the Cram-Chelate model.[4][6]
-
Non-Chelating Conditions: Simple borohydrides with non-Lewis-acidic counterions (e.g., NaBH₄, KBH₄) or bulky, sterically driven reagents (e.g., L-Selectride) will typically follow the Felkin-Anh model.[4][7][8]
-
The diagram below illustrates the decision process.
Caption: Decision workflow for predicting the operative stereochemical model.
Part 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section addresses specific issues you might encounter during your experiments, providing causes and actionable solutions.
Q3: My diastereomeric excess (d.e.) is low. How can I improve it?
A3: Low diastereoselectivity is a common problem that can often be solved by systematically modifying the reaction conditions. The goal is to increase the energy difference between the two transition states leading to the different diastereomers.
Potential Cause & Solution 1: Insufficient Steric Differentiation
The reducing agent may not be bulky enough to effectively discriminate between the two faces of the carbonyl.
-
Solution: Switch to a more sterically demanding reducing agent. These reagents amplify small steric differences in the substrate.[8][9]
| Reagent | Relative Steric Bulk | Typical Selectivity |
| Sodium Borohydride (NaBH₄) | Small | Moderate |
| Lithium Aluminum Hydride (LiAlH₄) | Small | Moderate to Good[7] |
| L-Selectride® / K-Selectride® | Very Large | Excellent[8][9][10][11] |
| 9-BBN | Large | Good, but can be slow[12] |
Protocol: Trial Reduction with L-Selectride
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve your ketone substrate in dry THF (e.g., 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A low temperature is crucial for maximizing selectivity.[13]
-
Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.1-1.2 equivalents) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by an aqueous solution of NaOH (e.g., 3M) and then 30% hydrogen peroxide to decompose the borane byproducts.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral GC/HPLC.[14][15][16]
Potential Cause & Solution 2: Reaction Temperature is Too High
Higher temperatures provide more thermal energy, which can overcome the small activation energy barrier between the two competing diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Perform the reduction at a lower temperature. For many hydride reductions, -78 °C is a standard starting point. Reducing the temperature generally slows down the reaction but significantly enhances selectivity.[13]
Potential Cause & Solution 3: Incorrect Operative Model (Chelation vs. Non-chelation)
You may be using conditions that favor one model when the opposite would provide the desired diastereomer with higher selectivity.
-
Solution (to favor Chelation Control): If your substrate has an α-heteroatom and you desire the syn (Cram-chelate) product, use a chelating reagent like zinc borohydride (Zn(BH₄)₂).
-
Solution (to favor Felkin-Anh Control): If you want to suppress chelation and obtain the anti (Felkin-Anh) product, use a non-chelating, sterically-driven reagent like L-Selectride, or run the reaction in a strongly coordinating solvent that competes with the substrate for the metal cation.
Q4: I am reducing an α,β-unsaturated ketone and getting significant 1,4-conjugate addition instead of the desired 1,2-reduction to the allylic alcohol. What should I do?
A4: This is a classic chemoselectivity problem. Standard borohydride reductions often yield a mixture of 1,2- and 1,4-addition products.[17] The key is to use a reagent that is a "harder" nucleophile, which will preferentially attack the "harder" electrophilic center (the carbonyl carbon).
-
Solution: The Luche Reduction. The Luche reduction is a highly effective method for the selective 1,2-reduction of enones.[18][19] It uses sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol.[17][20][21]
Mechanism Insight: The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity.[19][21] It also catalyzes the formation of sodium methoxyborohydrides (NaBHn(OMe)4-n), which are harder reducing agents according to Hard-Soft Acid-Base (HSAB) theory and selectively attack the carbonyl carbon.[17][18][20]
Caption: HSAB principle in the Luche Reduction.
Q5: My reaction is giving the opposite diastereomer to what I predicted. Why is this happening?
A5: This is a strong indicator that you have misjudged the controlling factors of the reaction.
-
Potential Cause 1: Unrecognized Chelating Group: Re-examine your substrate. An α-alkoxy, α-amino, or even an α-halo group[2] can chelate under the right conditions, flipping the selectivity from the Felkin-Anh prediction to the Cram-Chelate outcome. For example, α-chloroketones can be reduced with high diastereoselectivity, where the chlorine atom directs the stereochemistry.[22][23]
-
Potential Cause 2: Substrate Control vs. Reagent Control: In some systems, particularly with bulky substrates or reagents, the inherent topology of the substrate dictates the outcome regardless of the model. This is especially true for rigid cyclic or polycyclic ketones.[8][10]
-
Potential Cause 3: Intramolecular Hydride Delivery: If your substrate contains a distal hydroxyl group, it's possible to set up a directed reduction. For example, the Narasaka-Prasad reduction uses a boron chelating agent to form a cyclic intermediate, leading to a highly selective syn-1,3-diol product after intramolecular hydride delivery.[13] This powerful substrate-directed effect will override standard Felkin-Anh or Cram models.
Q6: How do I accurately determine the diastereomeric ratio of my product?
A6: The most common and reliable method is high-field ¹H NMR spectroscopy .
-
Procedure:
-
Carefully purify your alcohol product to remove any starting material or impurities.
-
Acquire a high-resolution ¹H NMR spectrum (400 MHz or higher is recommended).
-
Identify diagnostic protons that are in different chemical environments in the two diastereomers. Protons alpha to the newly formed hydroxyl group or the hydroxyl proton itself are often good candidates.
-
Integrate the distinct signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio (d.r.).[14][15]
-
-
Troubleshooting NMR Analysis: If the signals are overlapping, you might need to use a higher field magnet, change the solvent, or use advanced NMR techniques like band-selective pure shift NMR which can collapse complex multiplets into singlets, simplifying quantification.[14][15] In some cases, derivatizing the alcohol with a chiral agent like Mosher's acid can help resolve signals, though this is more common for determining enantiomeric excess.[24][25]
-
Alternative Methods: If NMR is inconclusive, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) , often on a chiral stationary phase, can provide excellent separation of diastereomers.[16][26][27]
Part 3: Advanced & Alternative Methodologies
Q7: Are there alternatives to metal hydrides for achieving high diastereoselectivity?
A7: Yes, biocatalysis offers an excellent, environmentally friendly alternative.
-
Biocatalytic Reduction: Enzymes, particularly ketone reductases (KREDs) or alcohol dehydrogenases (ADHs), are highly selective catalysts.[28][29] They can reduce a wide range of ketones to chiral alcohols with often near-perfect diastereo- and enantioselectivity (>99% d.e. and e.e.).[29][30] These reactions are run in aqueous media under mild conditions. The selectivity is dictated by the precise fit of the substrate into the enzyme's active site. Many companies now offer screening kits with a variety of engineered KREDs to quickly find an enzyme that works for a specific substrate.[29][30]
References
-
Luche Reduction - Organic Chemistry Portal. [Link]
-
Luche Reduction | Chem-Station Int. Ed. [Link]
-
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect | Organic Letters - ACS Publications. [Link]
-
Explain the Luche reduction and its selectivity in organic synthesis. - Proprep. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. [Link]
-
Luche reduction - Wikipedia. [Link]
-
Luche reduction - Grokipedia. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. [Link]
-
felkin-ahn and cram chelate . [Link]
-
Why gives NaBH4 more Felkin-Anh product than LiAlH4 gives? - Chemistry Stack Exchange. [Link]
-
2.3: Cram's Rule and Prelog's Rule - Chemistry LibreTexts. [Link]
-
Felkin Ahn Model: Easy explanation with examples - Chemistry Notes. [Link]
-
What is the difference between Crams model and Felkin ahn model? - Quora. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]
-
Stereoselectivity in organic synthesis . [Link]
-
Steric effects in the diastereoselective reduction of β-ketosulfones | Request PDF. [Link]
-
Hydroxyl-directed 1,3 Reductions of Ketones - Organic Chemistry, Reaction Mechanism. [Link]
-
Ketone Reduction - Wordpress. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC . [Link]
-
Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed. [Link]
-
L/N/K-Selectride | Chem-Station Int. Ed. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. [Link]
-
L-selectride - Wikipedia. [Link]
-
Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - MDPI. [Link]
-
Reducing agents (instead of LiAlH4 and NaBH4) : r/chemistry - Reddit. [Link]
-
Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters - ACS Publications. [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC - NIH. [Link]
-
Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC - NIH. [Link]
-
Enantioselective Reduction of Ketones - Organic Reactions. [Link]
-
Reductive dehalogenation of halo ketones - Wikipedia. [Link]
-
Enantioselective Reduction of Ketones . [Link]
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Technical Support Center: Enhancing the Metabolic Stability of Phenyl Ketone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the metabolic stability of phenyl ketone compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to make informed decisions in your drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: My phenyl ketone compound shows high clearance in liver microsomes. What are the likely metabolic pathways responsible?
A1: Phenyl ketone compounds are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common metabolic liabilities include:
-
Aromatic Hydroxylation: The phenyl ring itself is a prime target for oxidation, particularly at the para-position if it is unsubstituted.[3] This process is often a key driver of rapid clearance.
-
Reduction of the Ketone: The ketone group can be reduced to a secondary alcohol by carbonyl reductases. While this may not always lead to rapid clearance, the resulting metabolite will have different physicochemical and pharmacological properties.
-
Oxidation of Adjacent Alkyl Chains: If the phenyl or ketone group is attached to an alkyl chain, these positions can be susceptible to hydroxylation.
Identifying the exact site of metabolism is crucial for devising an effective stability-enhancing strategy. We recommend conducting metabolite identification studies using high-resolution mass spectrometry to pinpoint these "metabolic soft spots."
Q2: What are the primary strategies for blocking aromatic hydroxylation on the phenyl ring?
A2: To mitigate aromatic hydroxylation, you can employ several well-established medicinal chemistry strategies:
-
Introduction of Electron-Withdrawing Groups (EWGs): Placing a strong EWG, such as a trifluoromethyl (-CF₃), sulfone (-SO₂R), or amide (-CONH₂), on the phenyl ring can deactivate it towards oxidative metabolism.[4] The para-position is often the most effective placement for these groups.[3]
-
Bioisosteric Replacement of the Phenyl Ring: A highly effective strategy is to replace the phenyl ring with a heteroaromatic ring, such as pyridine or pyrimidine.[5][6] The nitrogen atom(s) in the ring lowers its electron density, making it more resistant to CYP-mediated oxidation.[5][6]
-
Strategic Substitution with Halogens: Introducing a fluorine or chlorine atom at a metabolically vulnerable position can block oxidation. The carbon-halogen bond is stronger and less susceptible to cleavage by CYP enzymes.
-
Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow down the rate of metabolism.[7][8][9] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond.[9]
The choice of strategy will depend on the specific structural context of your compound and the need to maintain its pharmacological activity.
Troubleshooting Guides
Problem 1: My compound is stable in microsomal assays but shows poor in vivo stability. What could be the issue?
Troubleshooting Steps:
-
Consider Non-CYP Mediated Metabolism: Standard microsomal stability assays are often focused on CYP-mediated (Phase I) metabolism.[10] If your compound is cleared by other enzyme systems not fully represented in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or through conjugation reactions (Phase II metabolism), you will observe a discrepancy.
-
Investigate Extrahepatic Metabolism: The liver is the primary, but not the only, site of drug metabolism.[13] The gut wall, kidneys, lungs, and plasma can also contribute to a compound's clearance.[13][14]
-
Solution: Conduct stability assays using subcellular fractions from other tissues, such as intestinal microsomes or S9 fractions, to assess the contribution of extrahepatic metabolism.[13]
-
-
Evaluate Transporter-Mediated Clearance: Active transport into the liver can be a rate-limiting step for metabolism. If your compound is a substrate for uptake transporters, this could lead to higher than expected in vivo clearance that is not captured in a standard microsomal assay.
Problem 2: Structural modifications to improve stability have led to a loss of potency. How can I regain activity?
Troubleshooting Steps:
-
Employ Bioisosteric Replacements: Instead of simply blocking a metabolic site, consider replacing the liable functionality with a bioisostere that maintains the key interactions with the target protein.[3] Bioisosteres are functional groups with similar steric and electronic properties.[15]
-
For the Ketone Moiety: Consider replacing the ketone with bioisosteres such as sulfones, amides, or certain heterocycles that can mimic its hydrogen bonding capabilities.[16][17]
-
For the Phenyl Ring: As mentioned, pyridine or other heterocycles can be excellent bioisosteres.[5][6] Additionally, non-classical bioisosteres like bicyclo[1.1.1]pentane can sometimes mimic the geometry of a phenyl ring while improving metabolic stability and solubility.[3]
-
-
Fine-Tuning Physicochemical Properties: The modifications made may have altered the compound's lipophilicity (LogP) or other properties, affecting its binding to the target.
-
Solution: Systematically evaluate a series of analogs with varying substituents to understand the structure-activity relationship (SAR) and the structure-property relationship (SPR) in parallel. The goal is to find a balance between improved stability and maintained potency.
-
Experimental Protocols & Data Interpretation
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a standardized workflow for determining the intrinsic clearance of a compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from human or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample processing
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[12][14]
-
Immediately quench the reaction by adding the aliquot to a well containing cold ACN with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]) * (volume of incubation).
-
Data Interpretation Table:
| Half-life (t₁/₂) | Intrinsic Clearance (CLᵢₙₜ) | Interpretation |
| > 60 min | Low | High metabolic stability |
| 30 - 60 min | Moderate | Moderate metabolic stability |
| < 30 min | High | Low metabolic stability |
This table provides a general guideline; classification can vary based on the specific project goals.
Visualizing Metabolic Strategies
Diagram: Common Metabolic Fates of Phenyl Ketones
Caption: Key metabolic pathways for phenyl ketone compounds.
Diagram: Workflow for Improving Metabolic Stability
Caption: Iterative workflow for enhancing metabolic stability.
References
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Kumar, P., Kumar, V., & Singh, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(12), 2829-2838.
- ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- WuXi AppTec. (n.d.). Metabolic Stability Assays.
- BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- ACS Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290-12358.
- Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Taylor & Francis Group. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions.
- PMC. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
- Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
- PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- WuXi AppTec. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
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Technical Support Center: Addressing Off-Target Effects of Small Molecule Kinase Inhibitors
Introduction: The Specificity Challenge in Kinase Inhibition
Small molecule kinase inhibitors are powerful tools in both basic research and clinical settings, allowing for the targeted modulation of cellular signaling pathways.[1][2] However, the efficacy and interpretation of experiments using these compounds are often complicated by off-target effects.[3][4] The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets—the primary target for the majority of kinase inhibitors.[4][5] This conservation makes achieving absolute specificity a significant challenge, often leading to unintended interactions that can confound experimental results and contribute to cellular toxicity.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of small molecule kinase inhibitors. It is structured in a question-and-answer format to directly address common issues encountered in the lab.
Section 1: Frequently Asked Questions - Understanding the Fundamentals of Off-Target Effects
Q1: What are off-target effects and why are they so common with kinase inhibitors?
An off-target effect occurs when a kinase inhibitor binds to and modulates the activity of proteins other than its intended primary target.[5][7] With kinase inhibitors, this is particularly prevalent due to the conserved nature of the ATP-binding site across the kinome.[5][8] Most inhibitors are designed to be ATP-competitive, meaning they bind in this pocket. Because hundreds of kinases share similar structural features in this region, an inhibitor designed for one kinase can often bind to many others with varying affinities.[4][9]
Q2: What is the difference between direct and indirect off-target effects?
This is a critical distinction for correctly interpreting your data.
-
Direct Off-Target Effects: Occur when your inhibitor directly binds to and inhibits an unintended kinase (or even a non-kinase protein).[10] For example, an inhibitor designed for Kinase A also directly binds to and inhibits Kinase X.
-
Indirect Off-Target Effects: Are downstream consequences of inhibiting the primary target.[10] For instance, if your inhibitor correctly inhibits Kinase A, and Kinase A is a known activator of Kinase B, you will observe a decrease in Kinase B's activity. This is not a direct off-target effect, but rather a consequence of on-target pathway modulation. Distinguishing between these is essential for accurate pathway mapping.[10]
Caption: Direct vs. Indirect Effects of Kinase Inhibitors.[10]
Q3: Can an inhibitor have off-targets that are not kinases?
Yes. While kinome-wide screening is common, inhibitors can also bind to other classes of proteins. Chemical proteomics studies have revealed that kinase inhibitors can interact with non-kinase targets such as oxidoreductases, metabolic enzymes, and transport proteins.[7][11][12] For example, the BCR-ABL inhibitor imatinib is also a potent inhibitor of the NQO2 oxidoreductase.[7] These interactions can contribute to both the therapeutic profile and the toxicity of a compound.
Section 2: Experimental Strategies to Identify Off-Target Effects
A multi-pronged approach combining biochemical, cell-based, and proteomic methods is the most robust strategy for identifying and validating off-target effects.
Strategy 1: Large-Scale Biochemical Profiling (Kinome Scanning)
This is the foundational step for understanding an inhibitor's selectivity profile. It involves screening the compound against a large panel of purified kinases (often >400) in a cell-free, biochemical assay.[7][13]
Core Principle: Measures the direct interaction and inhibition of enzymatic activity in a controlled, in vitro environment. The output is typically percent inhibition at a fixed concentration or a series of IC50 values.
Generalized Protocol: Single-Dose Kinome Profiling
-
Compound Preparation: Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO). The final screening concentration is typically between 0.5 µM and 10 µM.[13]
-
Assay Plate Preparation: In a multi-well plate, dispense the individual, purified recombinant kinases. Panels are commercially available from vendors like Reaction Biology or Eurofins DiscoverX.
-
Inhibitor Addition: Add the inhibitor to each well containing a different kinase. Include appropriate vehicle (e.g., DMSO) and positive/negative controls.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (often at or near its Km concentration) and a specific substrate (peptide or protein).[14]
-
Incubation: Allow the reaction to proceed for a defined period under controlled temperature.
-
Detection: Stop the reaction and measure kinase activity. The method depends on the platform and may include:
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Results are often visualized as a heatmap or a dendrogram.[17]
Strategy 2: Cell-Based Target Engagement & Profiling
While biochemical assays reveal potential interactions, cell-based assays confirm them in a more physiologically relevant context.[18] These methods account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[7][19]
Key Techniques:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method directly confirms that your inhibitor is binding to its target inside intact cells.
-
Principle: When a protein binds to a ligand (like an inhibitor), its thermal stability increases. CETSA measures this shift.[20][21]
-
Workflow:
-
Treat intact cells with your inhibitor or a vehicle control.
-
Heat aliquots of the cell suspension to a range of different temperatures.
-
Lyse the cells and separate the soluble protein fraction (where the stabilized, unbound protein remains) from the precipitated, denatured protein via centrifugation.
-
Analyze the amount of target protein remaining in the soluble fraction using Western Blotting or Mass Spectrometry.
-
The inhibitor-treated samples will show more soluble protein at higher temperatures compared to the vehicle control, generating a "melting curve" that shifts to the right.
-
-
-
Phospho-Proteomics: An unbiased, global approach to see how your inhibitor impacts cellular signaling networks.
-
Principle: Uses mass spectrometry to quantify changes in thousands of phosphorylation sites across the proteome after inhibitor treatment.
-
Benefit: Can simultaneously reveal on-target pathway inhibition, indirect pathway effects, and activation of compensatory feedback loops or direct off-target effects.[20]
-
-
NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies inhibitor binding to a specific target in real-time.[21][22]
-
Principle: Based on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds the kinase's active site. An inhibitor that engages the target will displace the tracer, causing a loss of BRET signal.[22]
-
Comparison of Off-Target Identification Methods
| Method | Principle | Pros | Cons |
| Biochemical Kinome Scan | In vitro enzymatic activity assay with purified kinases.[13][15] | - High-throughput, covers large portion of kinome.- Quantifies direct inhibitor-kinase interactions.- Good for initial selectivity profiling. | - Lacks physiological context (no cell membrane, high ATP, etc.).[7][18]- May not identify allosteric inhibitors or non-kinase targets.[7]- Recombinant kinases may lack necessary PTMs or binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of proteins in cells or lysates.[20] | - Confirms direct target engagement in a cellular environment.- No compound modification required.- Can be adapted to a proteome-wide scale (MS-CETSA). | - Lower throughput than biochemical screens.- Requires a specific antibody for Western Blot readout.- Interpretation can be complex. |
| Phospho-Proteomics | Unbiased MS-based quantification of phosphorylation changes in treated cells.[20] | - Provides a global, unbiased view of signaling network changes.- Can distinguish direct vs. indirect effects.- Identifies unexpected pathway cross-talk and feedback loops.[7][23] | - Technically demanding and data analysis is complex.- Does not directly measure inhibitor binding.- Can be expensive. |
| Chemical Proteomics (e.g., Kinobeads) | Affinity capture of kinases from cell lysates using immobilized broad-spectrum inhibitors, followed by MS.[24][25] | - Unbiased identification of inhibitor targets from native cell lysates.[24][26]- Can identify both kinase and non-kinase targets.[12]- Measures binding competition under more physiological conditions. | - May require chemical modification of the inhibitor for immobilization.[7][27]- Some targets may not be captured by the affinity matrix.[7]- Competition-based; does not directly measure activity. |
Section 3: Troubleshooting Guide for Unexpected Results
Q4: My inhibitor is potent in a biochemical assay but weak in my cell-based assay. What's wrong?
This is a very common issue and often points to a difference between the in vitro and cellular environments.[18][28][29]
Caption: Troubleshooting Workflow for Assay Discrepancies.
Q5: I'm observing a cellular phenotype that doesn't match the known function of my target kinase. How do I confirm if it's an off-target effect?
This is a classic sign of off-target activity and requires rigorous validation.[3][29] The goal is to dissociate the observed phenotype from the intended on-target inhibition.
The Gold Standard Validation Workflow:
-
Perform a Rescue Experiment: This is a powerful validation technique. If the phenotype is truly on-target, it should be reversible by expressing a form of the target kinase that is resistant to the inhibitor.[28][29]
-
Method: Introduce a version of the target kinase with a mutation in the active site (e.g., a "gatekeeper" mutation) that prevents inhibitor binding but preserves kinase activity.[30] If the phenotype is rescued (i.e., it reverts to the wild-type state) upon expression of this mutant, the effect is on-target. If the phenotype persists, it is very likely caused by an off-target interaction.
-
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase. If the genetic approach phenocopies the effect of the small molecule inhibitor, it provides strong evidence for on-target activity. Conversely, if cells lacking the target protein still respond to the drug, the effect is unequivocally off-target.[3]
Caption: Decision Tree for Validating an Observed Phenotype.
Q6: My inhibitor seems to be activating a pathway, not inhibiting it. Is this possible?
Yes, this is known as paradoxical pathway activation and can be a complex off-target or on-target effect.[7][23]
-
Feedback Loop Disruption: Inhibition of a target kinase can disrupt a negative feedback loop, leading to the hyperactivation of an upstream kinase. For example, inhibiting MEK can sometimes lead to increased RAF activity.
-
Scaffolding Effects: Some inhibitors can lock a kinase in a specific conformation that, while catalytically inactive, promotes the assembly of a signaling complex, leading to the activation of another pathway component.[7]
-
Retroactivity: In some signaling cascades, a downstream perturbation (like inhibition) can propagate a signal backward, activating an upstream component without a traditional feedback loop.[31]
Section 4: Data Interpretation and Mitigation Strategies
Q7: How do I interpret kinome profiling data? What makes a "good" inhibitor?
Interpreting a kinome scan involves looking at both potency and selectivity. A "good" tool compound is not necessarily one with zero off-targets, but one whose off-targets are known and can be controlled for.[32][33]
| Data Readout | Interpretation | Actionable Insight |
| High Potency on Primary Target | The compound effectively inhibits the intended kinase at the tested concentration. | Confirms on-target activity in vitro. This is the first requirement. |
| Few Off-Targets (>90% Inhibition) | The compound is relatively selective. | This is a desirable profile for a tool compound. The few off-targets should be investigated to ensure they don't confound your planned experiments. |
| Many Potent Off-Targets | The compound is "promiscuous" or multi-targeted.[9] | This compound may not be suitable as a selective probe. If used, results must be interpreted with extreme caution and validated with other methods. |
| Off-Targets in the Same Pathway | The inhibitor hits multiple nodes in the same signaling cascade. | This could be therapeutically beneficial (polypharmacology) but complicates mechanistic studies.[4] |
| Off-Targets in Unrelated Pathways | The inhibitor hits kinases in completely different signaling cascades. | This is a major source of confounding phenotypes and potential toxicity. These off-targets must be considered when interpreting any cellular data. |
Q8: What practical steps can I take in my experiments to mitigate off-target effects?
-
Use the Lowest Effective Concentration: Always perform a dose-response curve and use the lowest concentration of the inhibitor that gives you maximal inhibition of your primary target.[5][28] Using excessively high concentrations is the most common reason for engaging low-affinity off-targets.
-
Validate with Multiple Tools: As described in the troubleshooting guide, never rely on a single compound. Use a structurally distinct inhibitor and/or a genetic method (siRNA, CRISPR) to confirm your findings.[5][28]
-
Know Your Compound: Thoroughly research the selectivity profile of your inhibitor before starting experiments. Use public databases (e.g., PubChem, ChEMBL) and vendor-supplied profiling data.[5]
-
Include Counter-Screens: If you know your inhibitor has a specific, potent off-target, you can design experiments to control for it. For example, if your primary target is Kinase A but your inhibitor also hits Kinase B, you could test the inhibitor in a cell line where Kinase B is knocked out to isolate the effects of Kinase A inhibition.
References
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Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Ventura, A. C., & Sepulchre, J. A. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Daub, H. (2008). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]
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Kuster, B. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. FEBS Letters. [Link]
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Kholodenko, B. N., & Birtwistle, M. R. (2009). Pharmacological approaches to understanding protein kinase signaling networks. Nature Chemical Biology. [Link]
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A-R, Farha, et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Takeda, S., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]
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Panyain, Z., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Gohlke, B., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Knapp, S., et al. (2013). Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics. ChemMedChem. [Link]
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Pao, W., & Engelman, J. A. (2008). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]
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van den Brink, N. J., & van der Sluis, R. J. (2014). Kinome Profiling. Journal of Visualized Experiments. [Link]
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Médard, G., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. [Link]
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Bantscheff, M., et al. (2007). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Nature Biotechnology. [Link]
-
Archer, T. C., & Shokat, K. M. (2017). Recent advances in methods to assess the activity of the kinome. Current Opinion in Chemical Biology. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Structural Genomics Consortium. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. SGC. [Link]
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Wang, L., et al. (2015). Off-target identification of kinase drug candidates. Bioinformatics. [Link]
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Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]
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Joisa, C. U., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]
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Bertin Bioreagent. (n.d.). Kinase Inhibitors: essential tools for your research. Bertin Bioreagent. [Link]
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Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
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Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Abel, C., & El-Sagheer, A. H. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. [Link]
-
Drewry, D. H., et al. (2017). Trends in Kinase Selectivity Insights for Target Class-Focused Library Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Technical Support Center: Optimization of HPLC Separation for Polar Azetidine-Containing Compounds
Introduction: The analysis of polar, azetidine-containing compounds presents a unique set of challenges in High-Performance Liquid Chromatography (HPLC). The inherent polarity of these molecules often leads to poor retention on traditional reversed-phase (RP) columns, while the basic nature of the azetidine ring can cause undesirable secondary interactions with the stationary phase, resulting in poor peak shape. This guide provides a comprehensive, question-and-answer-based resource to help you troubleshoot common issues and strategically develop robust separation methods for these demanding analytes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of polar azetidine compounds. Each answer explains the underlying chemical principles and provides a step-by-step protocol for resolution.
Q1: Why are my peaks for azetidine compounds severely tailing?
Peak tailing is arguably the most frequent issue when analyzing basic compounds like azetidines. A tailing factor greater than 1.5 can compromise integration accuracy and resolution.
Core Cause: Secondary Silanol Interactions
The root cause is often the interaction between the protonated (positively charged) basic azetidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1] This strong ionic interaction acts as a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Solutions:
-
Mobile Phase pH Adjustment (Primary Solution):
-
Principle: Lowering the mobile phase pH to a value at least 2 units below the pKa of the azetidine nitrogen ensures it remains fully protonated. Simultaneously, a low pH (typically < 3) protonates the surface silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[2][3]
-
Protocol:
-
Start with a mobile phase containing 0.1% formic acid (pH ≈ 2.8) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2.1).[4]
-
If tailing persists, consider using a phosphate buffer system, which offers excellent pH control. A 20-50 mM potassium phosphate buffer adjusted to pH 2.5 is a robust starting point.[4]
-
Note: TFA is an ion-pairing agent and can be difficult to remove from the column. It may also cause ion suppression in mass spectrometry (MS) detection.[4] Formic acid is generally preferred for LC-MS applications.
-
-
-
Employ Base-Deactivated or Polar-Endcapped Columns:
-
Principle: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the accessible silanol groups. Columns specifically marketed as "base-deactivated" or having a polar-modified surface are designed to provide superior peak shape for basic analytes.[3][5]
-
Recommendation: If pH adjustment is insufficient, switch to a column with a modern bonding chemistry, such as a polar-endcapped C18 or a column with a polar-embedded group.
-
-
Use a Competing Base (Legacy Approach):
-
Principle: Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.
-
Caution: This approach is generally not recommended for modern chromatography. TEA can shorten column lifetime, is not MS-friendly due to its high boiling point and ion-suppressing effects, and can be unnecessary with modern, high-purity columns.
-
Q2: My polar azetidine compound shows little to no retention on a C18 column. What should I do?
This is a classic problem for highly polar molecules (e.g., LogP < 0).[6] They have a much stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase, causing them to elute at or near the column's void volume.
Core Cause: Insufficient Hydrophobic Interaction
The fundamental retention mechanism in reversed-phase chromatography is the partitioning of the analyte from the polar mobile phase into the hydrophobic stationary phase.[7] If the analyte is too polar, this partitioning does not occur to a significant extent.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is the premier technique for retaining and separating very polar compounds.[8][9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, diol, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile).[9][11][12] Retention is based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[9][11][13][14]
-
Starting Protocol:
-
Column: Use a HILIC column (Amide or Zwitterionic phases are often good starting points).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 2 minutes, then decrease to 60% B over 10 minutes.
-
Equilibration: HILIC requires longer equilibration times than RPLC. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection.
-
-
-
Utilize a Mixed-Mode Column:
-
Principle: Mixed-mode columns possess stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) groups.[15][16] This allows for dual retention mechanisms. For a basic azetidine, the cation-exchange functionality provides strong retention, while the reversed-phase character can be used to fine-tune selectivity.[7][17]
-
Benefit: This approach offers powerful, tunable selectivity by adjusting both the organic solvent percentage and the mobile phase ionic strength (buffer concentration).[16]
-
-
Consider 100% Aqueous Mobile Phases with Specialized RP Columns:
-
Principle: Some reversed-phase columns, like those with Phenyl-Hexyl or polar-embedded phases, are designed to be stable in 100% aqueous mobile phases without undergoing "phase collapse" or "dewetting."[18][19] This allows you to maximize the polarity of the mobile phase to retain polar analytes that would otherwise elute too early.[18]
-
Q3: I'm seeing retention time drift and poor reproducibility, especially with my HILIC method. What's wrong?
Retention time instability is a common but solvable problem in HILIC, often stemming from the delicate equilibrium of the water layer on the stationary phase.
Core Causes & Solutions:
-
Insufficient Equilibration:
-
Problem: The formation of the aqueous layer on the HILIC stationary phase is slow. Insufficient equilibration between gradient runs will lead to drifting retention times.
-
Solution: As a rule of thumb, use an equilibration time of at least 10-15 column volumes with the starting mobile phase composition. For a 150 x 2.1 mm column at 0.4 mL/min, this translates to about 10-15 minutes.
-
-
Mobile Phase Preparation and Volatility:
-
Problem: HILIC mobile phases are high in volatile acetonitrile. Evaporation of the organic component changes the mobile phase composition, making it "stronger" (more aqueous) and decreasing retention times.
-
Solution: Always use freshly prepared mobile phases. Keep solvent bottles capped and minimize the length of solvent lines exposed to air.
-
-
Sample Diluent Mismatch:
-
Problem: Dissolving the sample in a solvent much stronger (i.e., more aqueous) than the initial mobile phase can cause distorted or split peaks and shifting retention.[2]
-
Solution: Ideally, dissolve your sample in the initial mobile phase (e.g., 95% acetonitrile). If solubility is an issue, use the weakest (most organic) solvent possible that still dissolves the sample.
-
-
Temperature Fluctuation:
-
Problem: Column temperature affects mobile phase viscosity and analyte partitioning. Without a column thermostat, ambient temperature changes will cause retention to drift.
-
Solution: Always use a thermostatically controlled column compartment. A starting temperature of 30-40 °C is common.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting point for column selection when developing a new method for a polar azetidine compound?
A: A systematic screening approach is most effective. There is no single "best" column, as the optimal choice depends on the specific properties of your analyte and sample matrix.
| Column Type | Retention Mechanism(s) | Ideal For... | Key Considerations |
| HILIC (Amide, Zwitterionic) | Hydrophilic Partitioning, Electrostatic Interactions[13][20] | Very polar, basic compounds with poor RPLC retention. | Requires long equilibration; sensitive to water content.[10] |
| Mixed-Mode (RP/Cation-Exchange) | Hydrophobic & Ion-Exchange[15] | Compounds with both polar/ionic and non-polar character. Offers high retentivity and tunable selectivity. | Method development can be more complex due to dual mechanisms. |
| Polar-Endcapped/Embedded RPLC | Primarily Hydrophobic | Moderately polar azetidines that have some retention on standard C18. | Provides better peak shape for bases than traditional C18.[5] |
| Phenyl RPLC | Hydrophobic & π-π Interactions | Azetidines with aromatic structures. Stable in highly aqueous mobile phases.[18] | Offers alternative selectivity to alkyl (C18/C8) phases. |
Method Development Workflow:
The following diagram illustrates a logical workflow for selecting the right chromatographic mode.
Caption: A decision workflow for HPLC method development for polar azetidines.
Q: How do I choose the correct mobile phase pH for my basic azetidine compound?
A: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[21]
-
For Reversed-Phase: To ensure good peak shape, you want to suppress silanol interactions. This is best achieved at low pH (2.5 - 3.0) , which protonates both the azetidine (making it a stable cation) and the silanols (making them neutral).
-
For HILIC: The pH affects both the analyte's charge state and the surface charge of the stationary phase.[9]
-
A low pH (e.g., 3.0 with ammonium formate) is an excellent starting point. It ensures the azetidine is cationic, which can promote favorable electrostatic interactions with some HILIC phases (like bare silica, which is negatively charged above pH 4-5) and enhance retention.[9]
-
Adjusting the pH can significantly alter selectivity in HILIC, making it a powerful tool for optimization.
-
General Rule (Henderson-Hasselbalch): To maintain a consistent charge state and avoid peak shape issues, operate at a pH that is at least 2 units away from the analyte's pKa .[2]
Q: My azetidine compound is chiral. What are the key considerations for separating the enantiomers?
A: Chiral separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP).
-
Column Selection:
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely used. Columns like Chiralpak IA, IB, IC, etc., are common starting points.
-
The basic nature of the azetidine may require specific column chemistries. Consult resources from chiral column manufacturers for application-specific guidance.
-
-
Mobile Phase:
-
Chiral separations are often performed in normal-phase (e.g., Hexane/Ethanol), polar organic (e.g., Methanol/Acetonitrile), or reversed-phase modes.
-
Additives are crucial. For a basic compound like an azetidine, adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase is often necessary to block active sites on the silica surface of the CSP and achieve good peak shape. An acidic additive (like TFA or formic acid) may be used if the compound has an acidic moiety or to improve performance in specific cases.
-
Screening Protocol for Chiral Azetidine:
-
Columns: Screen Chiralpak IA, IB, and IC.
-
Mobile Phases:
-
Normal Phase: Hexane/Isopropanol (80/20) + 0.1% DEA
-
Polar Organic: Methanol + 0.1% DEA
-
Reversed Phase: Water/Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
This systematic screening will help you identify the most promising conditions for separating your enantiomers.
References
-
Heaton, J., and McCalley, D.V. (2016). Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC). MDPI. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Klavarioti, M., et al. HILIC Chromatography An Insight on the Retention Mechanism. Longdom Publishing. [Link]
-
BioPharm International. (2023). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. BioPharm International. [Link]
-
Jenkins, K., et al. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. LCGC North America. [Link]
-
Wang, A., et al. (2023). Quantitative Assessment of Retention Mechanisms for Ionized Compounds in Hydrophilic Interaction Chromatography (HILIC). Analytical Chemistry - ACS Publications. [Link]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. MAC-MOD Analytical. [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
SIELC. Mixed-Mode Chromatography and Stationary Phases. SIELC. [Link]
-
McCalley, D.V. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
SIELC. Evolution of Mixed-Mode Chromatography. SIELC. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Mastelf. (2023). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Hawach. (2023). Polar Column in HPLC Example. Hawach. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
-
Chromtech. HPLC Column Selection Guide. Chromtech. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
International Labmate. (2016). Effects of Secondary Interactions in Size Exclusion Chromatography. International Labmate. [Link]
-
Waters Corporation. HPLC Separation Modes. Waters Corporation. [Link]
-
Chromatography Forum. (2002). HPLC conditions for basic compound?. Chromatography Forum. [Link]
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- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line [manufacturingchemist.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
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- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 13. Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC) | MDPI [mdpi.com]
- 14. thermofisher.com [thermofisher.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
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- 20. longdom.org [longdom.org]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Mitigating Degradation of Acid-Labile Cyclobutyl Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutyl ketones. This guide is designed to provide in-depth troubleshooting and practical advice for mitigating the degradation of these valuable yet sensitive compounds, particularly in acidic environments. Cyclobutyl ketones are increasingly important scaffolds in medicinal chemistry, offering unique conformational constraints.[1] However, their inherent ring strain makes them susceptible to acid-catalyzed rearrangements and degradation, posing significant challenges during synthesis and purification.
This resource provides a structured approach to understanding and overcoming these stability issues. We will explore the underlying mechanisms of degradation and offer field-proven strategies to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered when working with acid-labile cyclobutyl ketones.
Q1: My cyclobutyl ketone is decomposing during an acidic workup. What's the likely cause?
A1: Acid-labile cyclobutyl ketones are prone to ring-opening or rearrangement reactions catalyzed by protons (Brønsted acids) or other electron-accepting species (Lewis acids).[2][3][4][5][6] The high ring strain of the four-membered ring makes the carbonyl group's oxygen more susceptible to protonation, which initiates these degradation pathways. Even brief exposure to acidic conditions during an aqueous workup can lead to significant product loss.
Q2: I'm observing unexpected byproducts in my reaction. Could they be from the degradation of my cyclobutyl ketone starting material?
A2: Yes, it's highly probable. Acid-catalyzed degradation can lead to a variety of byproducts, including ring-opened γ,δ-unsaturated aldehydes or ketones, and rearranged cyclopentanone derivatives.[7] Careful analysis of your crude reaction mixture by techniques like 1H NMR or LC-MS can help identify these degradation products and confirm the instability of your starting material under the reaction conditions.
Q3: Are there general precautions I can take to minimize degradation?
A3: Absolutely. Key precautions include:
-
Use non-acidic or minimally acidic conditions whenever possible.
-
Maintain low temperatures during reactions and workups to slow the rate of degradation.
-
Minimize reaction and workup times to reduce the compound's exposure to potentially harsh conditions.
-
Use purified reagents and solvents to avoid acidic impurities.
-
Consider using a protecting group for the ketone if subsequent steps require strongly acidic conditions.[8][9][10][11][12]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Significant Product Loss During Aqueous Acidic Workup
You've run a reaction that is nominally neutral or basic, but you're seeing a low yield after an acidic workup (e.g., quenching with HCl or washing with an acidic solution).
Probable Cause:
The most likely culprit is the acidic workup itself. Even weak acids can be sufficient to catalyze the degradation of sensitive cyclobutyl ketones. The protonation of the carbonyl oxygen is the initiating step for ring-opening.
Solutions & Methodologies:
-
Test Compound Stability: Before repeating the reaction, test the stability of your purified cyclobutyl ketone under the proposed workup conditions.
-
Protocol: Dissolve a small amount of the ketone in a solvent representative of your reaction mixture. Add the acidic solution you intend to use for the workup. Monitor the mixture by TLC or LC-MS over time to see if the starting material is consumed.
-
-
Alternative Workup Procedures:
-
Neutral pH Workup: Quench the reaction with a neutral solution like saturated aqueous ammonium chloride (NH₄Cl) or plain water.
-
Basic Workup: If your product is stable to base, consider a mild basic quench with a solution like saturated aqueous sodium bicarbonate (NaHCO₃).
-
Anhydrous Workup: If possible, avoid an aqueous workup altogether. Quench the reaction with a solid reagent (e.g., solid NH₄Cl for organometallic reactions) and then filter and concentrate.
-
-
Extraction without Acid: If an acidic wash is necessary to remove basic impurities, perform it quickly at low temperatures (0 °C or below) and immediately neutralize the organic layer with a bicarbonate wash.
Issue 2: Degradation During Chromatographic Purification
Your crude reaction mixture looks clean by 1H NMR, but you observe significant product loss and the appearance of new spots on the TLC plate after silica gel chromatography.
Probable Cause:
Standard silica gel is acidic (pH ≈ 4-5) and can cause on-column degradation of acid-labile compounds.
Solutions & Methodologies:
-
Neutralize the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your desired eluent. Add a small amount of a neutral or basic additive, such as triethylamine (typically 1-2% by volume), and thoroughly mix before packing the column. This will neutralize the acidic sites on the silica surface.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel. However, be aware that alumina can sometimes have its own reactivity issues.
-
Treated Silica: Commercially available deactivated or end-capped silica gels are less acidic and may be suitable.
-
-
Non-Chromatographic Purification:
-
Crystallization: If your product is a solid, crystallization is often the best way to obtain high-purity material without degradation.
-
Distillation: For volatile, thermally stable ketones, distillation can be an effective purification method.
-
Issue 3: The Reaction Itself Requires Acidic Conditions
You need to perform a reaction, such as an acetal deprotection or a reaction involving a Lewis acid, where acidic conditions are unavoidable.
Probable Cause:
The required acidic reagent is causing the degradation of your cyclobutyl ketone. This can be due to either a Brønsted acid (proton donor) or a Lewis acid (electron pair acceptor).[3][4][5][6]
Solutions & Methodologies:
-
Optimize Acidic Conditions:
-
Screen Weaker Acids: Investigate if a weaker Brønsted or Lewis acid can effect the desired transformation. For example, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to p-toluenesulfonic acid (TsOH) for acetal deprotection.
-
Use Catalytic Amounts: Use the minimum effective amount of the acid catalyst.
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Protecting Group Strategy:
-
Concept: If the ketone is not directly involved in the desired reaction, you can temporarily protect it as a functional group that is stable to acidic conditions.[8][9][10][11][12] The ideal protecting group is one that can be removed under neutral or basic conditions.
-
Acetal/Ketal Protection: While acetals and ketals are commonly used to protect carbonyls, they are themselves cleaved by acid, making them unsuitable for this specific problem.[10][13]
-
Thioacetal Protection: Dithianes (cyclic thioacetals) are robust protecting groups that are stable to both acidic and basic conditions. They can be removed with reagents like HgCl₂ or under oxidative conditions.
-
Enol Ether Protection: Silyl enol ethers can protect the ketone functionality and are removed with fluoride sources, which are typically non-acidic.
-
Experimental Protocol: Thioacetal Protection
-
Protection:
-
Dissolve the cyclobutyl ketone (1.0 equiv) in a suitable solvent like dichloromethane (DCM).
-
Add 1,3-propanedithiol (1.1 equiv).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product.
-
-
Deprotection (Post-Acidic Step):
-
After performing the desired acid-catalyzed reaction on another part of the molecule, dissolve the thioacetal-protected compound in a mixture of acetonitrile and water.
-
Add an oxidizing agent like N-bromosuccinimide (NBS) or a mercury(II) salt and stir until the thioacetal is cleaved back to the ketone.
-
Visualizing Degradation and Mitigation
Degradation Pathway
The following diagram illustrates a common acid-catalyzed ring-opening pathway for a cyclobutyl ketone.
Caption: Acid-catalyzed degradation of a cyclobutyl ketone.
Mitigation Workflow
This workflow outlines the decision-making process for handling an acid-labile cyclobutyl ketone.
Caption: Decision workflow for mitigating degradation.
Data Summary: pH Stability
The stability of a typical acid-labile cyclobutyl ketone can be dramatically affected by pH. The following table illustrates the conceptual relationship between pH and the half-life of such a compound.
| pH | Relative Half-Life | Stability | Notes |
| < 4 | Very Short | Highly Unstable | Rapid degradation expected. Avoid these conditions entirely. |
| 5-6 | Moderate | Moderately Unstable | Degradation is likely over minutes to hours.[13] |
| 6.5 | Long | Marginally Stable | Suitable for quick manipulations, but not long-term storage.[13] |
| > 7 | Very Long | Generally Stable | Stable for most standard protocols and storage.[13] |
This data is illustrative. The actual stability of your specific compound will depend on its substitution pattern and other functional groups.
By understanding the mechanisms of degradation and implementing these targeted strategies, you can significantly improve the outcomes of your experiments involving acid-labile cyclobutyl ketones.
References
- Protecting groups. Organic Chemistry II - Fiveable.
- How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation mechanisms. ResearchGate.
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health.
- Protecting group. Wikipedia.
- Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. National Institutes of Health.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Troubleshooting low yields in the synthesis of cyclopropyl ketones. Benchchem.
- Protective Groups. Organic Chemistry Portal.
- How can I selective reduce a ketone in the presence of an acid and alkyne?. ResearchGate.
- Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. ACS Publications.
- Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis. YouTube.
- Protecting Groups of Aldehydes. Chemistry LibreTexts.
- Lewis Acid vs Bronsted Acid. BYJU'S.
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
- An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI.
- Lewis acids and bases. Wikipedia.
- NY cyclisation of cyclobutyl phenyl ketone and manipulation of.... ResearchGate.
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications.
- Brønsted and Lewis Acids and Bases. Chemistry LibreTexts.
- Opening of Epoxides With Acid. Master Organic Chemistry.
- Ketone Protection. Reddit.
- What is the difference between a Brønsted & Lewis acid and a Brønsted & Lewis base? Why are both names used for the same thing/concept in chemistry?. Quora.
- What ketones can not be reduced by Clemenson Reduction ?. ResearchGate.
- Cyclobutyl phenyl ketone. PubChem.
- Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). Cheméo.
- Ketone and Aldehyde Synthesis Reactions. Pearson+.
Sources
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. m.youtube.com [m.youtube.com]
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- 9. Protecting group - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Aqueous Solubility of Novel Research Compounds
Welcome to the Technical Support Center dedicated to addressing one of the most prevalent challenges in drug discovery and development: the poor aqueous solubility of novel research compounds. It is estimated that over 40% of new chemical entities (NCEs) are poorly soluble in water, a significant hurdle that can impede formulation development and lead to inadequate bioavailability for oral medications.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Aqueous Solubility
This section addresses the foundational concepts of aqueous solubility, providing the essential knowledge needed to understand and tackle solubility challenges.
Q1: Why is aqueous solubility a critical parameter in drug discovery?
Aqueous solubility is a crucial determinant of a drug's bioavailability, particularly for oral dosage forms.[3] For a compound to be absorbed into the systemic circulation and exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility can lead to:
-
Low and erratic bioavailability: Incomplete dissolution results in a smaller fraction of the administered dose being absorbed.[4]
-
Inaccurate in vitro assay results: Compound precipitation in assay media can lead to a misinterpretation of biological activity.[4]
-
Challenges in formulation development: Difficulty in creating suitable dosage forms, especially for intravenous administration.[1]
-
Increased development costs and timelines: Significant resources may be expended to overcome solubility issues.[3]
Q2: What is the difference between kinetic and thermodynamic solubility?
Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing and interpreting solubility experiments.
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the compound. This measurement is typically performed by incubating the solid compound in a buffer for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[5]
-
Kinetic Solubility is the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock (usually in an organic solvent like DMSO).[5][6][7] This method is often used in high-throughput screening for its speed. However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution and the potential precipitation of an amorphous, more soluble form of the compound.[5][8]
For lead optimization and candidate selection, thermodynamic solubility provides a more accurate and reliable measure of a compound's intrinsic solubility.[5]
Q3: What are the primary factors that influence the aqueous solubility of a research compound?
Several physicochemical properties of a compound and the surrounding environment dictate its aqueous solubility. Key factors include:
-
Molecular Structure: The presence of polar functional groups (e.g., -OH, -NH2, -COOH) that can form hydrogen bonds with water generally increases solubility. Conversely, large, non-polar, and rigid structures tend to have lower solubility.[9]
-
Solid-State Properties: The crystalline form of a compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts because no energy is required to break the crystal lattice.[2][4] Polymorphism, the existence of multiple crystalline forms, can also lead to different solubility profiles.
-
pH of the Solution: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility.[10] The solubility of an acidic compound increases as the pH rises above its pKa, while the solubility of a basic compound increases as the pH falls below its pKa.[11]
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[12]
Part 2: Troubleshooting Guide - Addressing Common Solubility Issues
This section provides a systematic approach to diagnosing and resolving common solubility problems encountered during experiments.
Issue 1: My compound precipitates immediately upon dilution of the DMSO stock solution into an aqueous buffer.
This is a classic example of "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[13]
Causality: The compound is highly soluble in the organic stock solvent (e.g., DMSO) but has very low solubility in the aqueous buffer. The sudden introduction of the aqueous environment leads to rapid supersaturation and subsequent precipitation.[13]
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium to below its solubility limit.[13]
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[13]
-
Optimize the Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid mixing and minimize localized high concentrations.[13]
-
Pre-warm the Aqueous Buffer: For some compounds, increasing the temperature of the aqueous buffer can enhance solubility.[13][14] Ensure the final temperature is appropriate for your experimental system.
-
Consider a Co-solvent System: If permissible for your experiment, adding a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the overall solvent polarity and improve compound solubility.[15][16][17][18]
Issue 2: My compound appears to be soluble initially, but then precipitates over time.
This delayed precipitation often indicates that a supersaturated solution was initially formed, which is thermodynamically unstable and eventually returns to equilibrium by precipitating the excess solute.
Causality: This is common when determining kinetic solubility, where an amorphous, more soluble form may initially dissolve, but then over time, it can convert to a less soluble, more stable crystalline form.[19] Changes in temperature or solvent evaporation can also lead to delayed precipitation.[19]
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Conduct a thermodynamic solubility assessment to understand the true equilibrium solubility of your compound. This will provide a more realistic concentration range for your experiments.[20]
-
Control Environmental Factors: Maintain a constant temperature and minimize solvent evaporation by keeping containers sealed.
-
Incorporate Solubilizing Excipients: The use of excipients such as surfactants or cyclodextrins can help stabilize the compound in solution and prevent precipitation.[1]
Issue 3: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
Inconsistent assay results are a common consequence of poor compound solubility.[4]
Causality: If a compound precipitates in the assay medium, the actual concentration of the dissolved (and therefore active) compound is unknown and likely variable. This can lead to non-reproducible dose-response curves and an inaccurate assessment of the compound's potency.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results due to suspected poor solubility.
Part 3: A Practical Guide to Solubility Enhancement Techniques
When faced with a poorly soluble compound, a variety of formulation strategies can be employed to improve its aqueous solubility. The choice of technique depends on the physicochemical properties of the compound, the desired dosage form, and the intended route of administration.[1][21]
Physical Modification Techniques
These methods focus on altering the physical properties of the compound to enhance its dissolution rate and solubility.
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[2] Techniques include micronization and nanosuspension.[2][22]
-
Solid Dispersions: In this technique, the poorly soluble compound is dispersed in a hydrophilic carrier matrix at the molecular level.[2] Upon contact with water, the carrier dissolves, releasing the compound as very fine particles, thereby enhancing its dissolution and solubility.[2] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[23]
Chemical Modification Techniques
These approaches involve modifying the chemical environment or the compound itself to improve solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[2][] This is a common and effective strategy, especially for parenteral formulations.[11][25]
-
Use of Co-solvents: A co-solvent is a water-miscible organic solvent that is used in combination with water to increase the solubility of a non-polar compound.[15][16][17][18] Common co-solvents include ethanol, propylene glycol, and PEGs.[15][18]
-
Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. Poorly soluble compounds can be encapsulated within these micelles, increasing their apparent solubility.[2] Polysorbates (e.g., Tween 80) are commonly used surfactants in pharmaceutical formulations.[26]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble compounds can form inclusion complexes with cyclodextrins, where the hydrophobic part of the compound is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[1]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate compared to the free acid or base form.[1][2]
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[27] The prodrug approach can be used to improve the solubility of a parent drug by attaching a hydrophilic promoiety.
Comparison of Common Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the compound.[11] | Simple, effective for ionizable compounds.[] | Not applicable to neutral compounds; potential for precipitation upon pH change. |
| Co-solvents | Reduces the polarity of the solvent system.[16] | Effective for many non-polar compounds. | Potential for toxicity at high concentrations; risk of precipitation upon dilution.[16] |
| Surfactants | Encapsulation of the compound within micelles.[2] | High solubilization capacity. | Potential for toxicity; can interfere with some biological assays. |
| Cyclodextrins | Formation of inclusion complexes.[1] | High solubilization capacity; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier.[2] | Significant increase in dissolution rate and solubility.[2] | Can be physically unstable (recrystallization); manufacturing can be complex. |
Part 4: Experimental Protocols
This section provides step-by-step protocols for fundamental solubility assessment experiments.
Protocol for Preparing a Stock Solution
Accurate preparation of stock solutions is the first critical step in any experiment involving soluble compounds.[28]
Materials:
-
Research compound (solid)
-
High-purity, anhydrous organic solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of the compound based on the desired stock solution concentration and volume.
-
Weigh the compound accurately using a calibrated analytical balance and transfer it to the volumetric flask or vial.
-
Add a portion of the solvent (approximately 50-70% of the final volume).
-
Facilitate dissolution by vortexing or sonicating the mixture until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Add the remaining solvent to reach the final desired volume.
-
Mix the solution thoroughly to ensure homogeneity.
-
Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13][29]
Protocol for Thermodynamic Solubility Assay
This protocol outlines a general procedure for determining the thermodynamic solubility of a research compound.
Materials:
-
Research compound (solid)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Incubating shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibrate the mixture by incubating it on a shaker at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separate the solid and liquid phases by centrifugation or filtration to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific buffer and at that temperature.
References
-
Jain, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 195727. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4064-4073. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Al-Obaidi, H., & Buckton, G. (2013). Effect of drug-polymer interactions on the aqueous solubility of milled solid dispersions. International Journal of Pharmaceutics, 448(1), 148-154. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Singh, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10. [Link]
-
Chemistry LibreTexts. (2023). Preparing Solutions. [Link]
-
Kumar, A., & Sahoo, S. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
ResearchGate. Commonly used solubilizer excipients based on its functions. [Link]
-
Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Sikarra, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 9(3-s), 874-881. [Link]
-
Chemistry LibreTexts. (2023). Precipitation Reactions. [Link]
-
Crystal Growth & Design. (2022). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. [Link]
-
Bio-IT World. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2387. [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. [Link]
-
Journal of Controlled Release. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]
-
ResearchGate. (2013). Effect of drug-polymer interactions on the aqueous solubility of milled solid dispersions. [Link]
-
Bio-Evolution & Pharma-Life Science. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
Scribd. Solubilizing Excipients Guide. [Link]
-
ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
-
CD Formulation. Solubilizer Excipients. [Link]
-
YouTube. (2020). Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. [Link]
-
Journal of Medicinal Chemistry. (2018). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
ResearchGate. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
American Pharmaceutical Review. (2013). Overcoming the Challenge of Poor Drug Solubility. [Link]
-
Solarbio. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Journal of Pharmaceutical Investigation. (2022). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. [Link]
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Reddit. (2022). How do I force my compound to precipitate?. [Link]
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Journal of Chemical Information and Modeling. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
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YouTube. (2022). 15.31d | How to find if a compound precipitates from a solution: Pb3(PO4)2. [Link]
-
YouTube. (2023). Factors that Affect Solubility of Solids and Gases. [Link]
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Technical Support Center: Refinement of Purification Techniques for Polar Organic Molecules
Welcome to the Technical Support Center dedicated to the nuanced art and science of purifying polar organic molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these often-elusive compounds. Here, we move beyond rote protocols to explore the underlying principles that govern successful purification, empowering you to troubleshoot effectively and refine your techniques with confidence.
Section 1: Chromatography Troubleshooting Guide
Chromatography is a cornerstone of purification, but polar analytes can push the limits of conventional methods. This section addresses common issues encountered in the most relevant chromatographic techniques for polar molecules.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating highly polar compounds that show little to no retention in reversed-phase systems.[1][2] The mechanism relies on partitioning the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent concentration.[3][4]
Answer:
This is a frequent issue in HILIC and can often be traced back to one of several factors related to the delicate equilibrium of the water layer on the stationary phase.
Troubleshooting Steps:
-
Insufficient Column Equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns to establish a stable water layer.[5][6]
-
Incorrect Mobile Phase Composition: The ratio of organic solvent to water is the most critical factor for retention in HILIC.[7]
-
Causality: Water is the strong, eluting solvent in HILIC.[1][5] Reducing the water content increases retention.[7] The mobile phase should typically contain at least 60% organic solvent, and often as high as 95%, to ensure proper partitioning of the analyte into the water layer.[5][7] A minimum of 2-3% water is necessary to form this layer.[3][6]
-
Action: Increase the proportion of organic solvent (typically acetonitrile) in your mobile phase.
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase will lead to poor peak shape and reduced retention.[1]
Answer:
Retention time drift in HILIC is almost always a symptom of an unstable water layer on the stationary phase.
Troubleshooting Steps:
-
Inadequate Re-equilibration: Failure to fully re-equilibrate the column between gradient runs is a primary cause of irreproducibility.[5][8]
-
Protocol: Ensure your gradient program includes a sufficient re-equilibration step at the initial mobile phase conditions. This may need to be longer than for a typical reversed-phase method.
-
-
Mobile Phase Instability: The high organic content of HILIC mobile phases can be prone to compositional changes due to evaporation.
-
Action: Prepare fresh mobile phases daily and keep solvent bottles tightly capped.
-
-
Temperature Fluctuations: Column temperature can affect retention.
-
Action: Use a column oven to maintain a constant and controlled temperature.
-
Answer:
Poor peak shape can be due to a variety of factors, from secondary interactions with the stationary phase to issues with the sample itself.
Troubleshooting Steps:
-
Secondary Ion-Exchange Interactions: Bare silica HILIC columns have negatively charged silanols that can cause tailing with basic analytes through secondary ion-exchange interactions.[7]
-
Action: Adjust the pH of the mobile phase to suppress the ionization of the analyte or the stationary phase. Using a buffer is highly recommended.[5] Volatile buffers like ammonium formate or ammonium acetate are common choices, especially for LC-MS applications.[5] A good starting point for buffer concentration is 10 mM.[5]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Action: Reduce the sample concentration or injection volume.
-
-
High Salt Concentration in the Sample: High concentrations of inorganic salts in the sample can interfere with the chromatography and affect peak shape.[9]
-
Action: If possible, desalt the sample prior to injection using techniques like solid-phase extraction (SPE).[9]
-
Reversed-Phase HPLC for Polar Compounds
While standard C18 columns are often unsuitable for retaining highly polar molecules, several strategies can adapt reversed-phase chromatography for these challenging analytes.[10][11]
Answer:
This is the classic challenge with polar compounds in reversed-phase chromatography. Several approaches can be taken to increase interaction with the stationary phase.
Troubleshooting Steps:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar functional group embedded within or at the end of the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide alternative retention mechanisms for polar analytes.[11][12]
-
Employ Ion-Pair Chromatography (IPC): For ionizable polar compounds, adding an ion-pair reagent to the mobile phase can significantly enhance retention.[13]
-
Causality: Ion-pair reagents are molecules with a charged head group and a hydrophobic tail.[14][15] The hydrophobic tail interacts with the reversed-phase stationary phase, while the charged head group is available to form an ion pair with the oppositely charged analyte.[14] This effectively increases the hydrophobicity of the analyte, leading to greater retention.[13]
-
Protocol: For basic analytes, use an alkyl sulfonate. For acidic analytes, use a quaternary amine. The mobile phase pH should be adjusted to ensure the analyte is ionized.
-
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress ionization, making the molecule more neutral and thus more retained on a reversed-phase column.[12][16]
-
Action: For acidic compounds, lower the pH to at least 2 units below the pKa. For basic compounds, increase the pH to at least 2 units above the pKa.
-
Section 2: Crystallization Troubleshooting Guide
Crystallization is a powerful and cost-effective method for purifying solid polar organic compounds. Success often hinges on selecting the right solvent system and controlling the cooling process.[17]
Answer:
Failure to crystallize is a common frustration. It usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth to begin.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[18][19] This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[19][20]
-
-
Increase Supersaturation:
-
Evaporate Solvent: If the solution is clear and no crystals have formed upon cooling, there is likely too much solvent.[18] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[19]
-
Add an Anti-Solvent: If using a mixed solvent system, after dissolving your compound in a "good" solvent, slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.[17]
-
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the solution is cooled too quickly.[19]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, then allow the solution to cool more slowly.[18]
-
Change the Solvent System: The solubility of the compound may be too high in the chosen solvent at its saturation point. Try a different solvent or a mixed solvent system where the compound has slightly lower solubility.[19]
-
Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature in an ice bath or refrigerator.
Section 3: Experimental Protocols & Data
Protocol 1: HILIC Method Development for a Highly Polar Analyte
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid)
-
Mobile Phase B: Acetonitrile
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Gradient: 95% B to 50% B over 10 minutes. Hold at 50% B for 2 minutes. Return to 95% B over 1 minute and re-equilibrate for 7 minutes.
-
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water if possible. Otherwise, use the minimum amount of water necessary and inject a small volume.
-
Optimization:
-
If retention is too low, increase the initial percentage of acetonitrile.
-
If retention is too high, decrease the initial percentage of acetonitrile.
-
Adjust the buffer concentration and pH to optimize peak shape and selectivity.
-
Data Summary: Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but not when cold.[17]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for very polar compounds, but high boiling point can make removal difficult. |
| Ethanol | High | 78 | A versatile and commonly used solvent for moderately polar compounds. |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Acetone | Medium | 56 | Good for many organic compounds, often used in solvent pairs. |
| Ethyl Acetate | Medium | 77 | A good choice for compounds of intermediate polarity. |
| Hexane | Low | 69 | Used for non-polar compounds or as an anti-solvent for polar compounds. |
Section 4: Visualizations
Workflow for Polar Compound Purification
The following diagram illustrates a general decision-making workflow for selecting a purification technique for a polar organic molecule.
Caption: Decision workflow for purifying polar compounds.
References
-
Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]
-
Dolan, J. W. (2014, May 1). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]
-
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Gama, M. R., da Costa Silva, R. G., Collins, C. H., & Bottoli, C. B. G. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
Xu, R., et al. (2010). Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. Journal of Chromatography B, 878(11-12), 929-936. [Link]
-
Moreno-González, D., et al. (2020). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Chromatography A, 1626, 461376. [Link]
-
ResearchGate. How much of a water layer is required in HILIC column to effectively bind hydrophobic compounds?[Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. [Link]
-
Waters Corporation. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?[Link]
-
ResearchGate. (PDF) Advantages and Disadvantages of HILIC; a Brief Overview. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Phenomenex. (2021, February 2). HILIC Technical Tip for Stronger Analytical Methods. Phenomenex Blog. [Link]
-
Analytical & Pharmaceutical Research. Ion Pair Chromatography: A Concise Review. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Pesek, J. J., & Matyska, M. T. (2010, April 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Wang, A. X., & Cheng, J. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1121-1141. [Link]
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Arakawa, T., & Tsumoto, K. (2007). Effects of salts on protein-surface interactions: applications for column chromatography. Biotechnology and Applied Biochemistry, 47(Pt 2), 79-89. [Link]
-
ResearchGate. Results of method development study for SFC separation of polar urinary...[Link]
-
University of Wisconsin-Madison Chemistry Department. 4. Crystallization. [Link]
-
ResearchGate. How can I isolate a highly polar compound from an aqueous solution?[Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?[Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]
-
University of California, Los Angeles Chemistry Department. SOP: CRYSTALLIZATION. [Link]
-
Journal of Pharmaceutical Research and Reports. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
LCGC International. (2018, November 1). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. [Link]
-
LCGC International. A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
Wikipedia. Salting out. [Link]
-
ResearchGate. Does anybody know how to separate with highly polar compound and salts. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Analysis of Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey from a starting raw material to a final drug substance is a multi-step synthesis, punctuated by the formation of pharmaceutical intermediates. The rigorous control of the purity of these intermediates is paramount, as impurities can be carried through subsequent synthesis steps, potentially compromising the final API. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for the purity analysis of these intermediates, offering the sensitivity and resolution required to detect and quantify even trace-level impurities.
This guide provides a comprehensive comparison of HPLC methods for the purity analysis of pharmaceutical intermediates, grounded in scientific principles and regulatory expectations. We will delve into the critical validation parameters, not just as a checklist, but as a logical framework for building a robust and reliable analytical method. To provide a tangible context, we will use Atorvastatin , a widely prescribed statin, and its intermediates as a case study to illustrate the practical application of these principles and to compare different chromatographic approaches.
The Imperative of Method Validation: Ensuring Data Integrity
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] For the purity analysis of pharmaceutical intermediates, this means the HPLC method must be able to unequivocally detect, separate, and quantify all potential impurities. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of our discussion.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]
A successfully validated HPLC method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible, forming the bedrock of data integrity for regulatory submissions and quality control.
Core Validation Parameters: A Deeper Dive
The validation of an HPLC method for purity analysis is a multifaceted process, encompassing a series of experimental evaluations of key performance characteristics. Let's explore these parameters, understanding the "why" behind each.
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][16] For a purity method, this is arguably the most critical parameter. It ensures that the peaks observed for the main component and its impurities are pure and not co-eluted with other substances.
Causality in Experimental Choice: Forced degradation studies are the cornerstone of specificity evaluation. By subjecting the intermediate to harsh conditions (e.g., acid, base, oxidation, heat, light), we intentionally generate potential degradation products.[16] A specific method must be able to resolve the main peak from all these degradation products, as well as from known process impurities.
Experimental Protocol: Specificity through Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of the atorvastatin intermediate in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid intermediate to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic solutions before injection.
-
HPLC Analysis: Analyze all stressed samples by HPLC, alongside an unstressed sample and a blank.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main component in all chromatograms. The peak purity angle should be less than the peak purity threshold.
-
Resolution: Calculate the resolution between the main peak and the closest eluting impurity or degradation peak. A resolution of >1.5 is generally considered acceptable.[17]
Linearity and Range: Establishing Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18]
Causality in Experimental Choice: For a purity method, the range must cover from the reporting threshold of impurities up to the maximum expected concentration. This ensures that both trace-level impurities and higher-level impurities can be accurately quantified.
Experimental Protocol: Linearity and Range
-
Prepare Standard Solutions: Prepare a series of at least five standard solutions of the atorvastatin intermediate and its known impurities, spanning a range from the limit of quantitation (LOQ) to 150% of the expected impurity level (e.g., 0.05% to 1.5% of the main component concentration).
-
HPLC Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a calibration curve of the average peak area versus concentration for each impurity.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[20]
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy: Closeness to the Truth
Accuracy is the closeness of the test results obtained by the method to the true value.[21] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Causality in Experimental Choice: Spiking the sample matrix with known amounts of impurities at different concentration levels (low, medium, and high) across the specified range challenges the method's ability to accurately quantify impurities in the presence of the main component and other matrix components.
Experimental Protocol: Accuracy (Recovery)
-
Prepare Spiked Samples: Spike the atorvastatin intermediate sample with known amounts of each impurity at three concentration levels (e.g., LOQ, 100% of the specification limit, and 150% of the specification limit). Prepare each level in triplicate.
-
HPLC Analysis: Analyze the spiked samples and an unspiked sample.
-
Calculation: Calculate the percentage recovery of each impurity at each level.
-
% Recovery = [(Amount found - Amount in unspiked sample) / Amount added] x 100
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.
Precision: Measuring Agreement
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Causality in Experimental Choice: Assessing precision under varied conditions (different days, analysts, instruments) provides an indication of the method's reliability during normal usage.[1]
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples of the atorvastatin intermediate spiked with impurities at the specification limit.
-
Analyze the samples and calculate the Relative Standard Deviation (%RSD) for the peak areas of each impurity.
-
-
Intermediate Precision:
-
Have a second analyst, on a different day, using a different HPLC system (if available), prepare and analyze another six samples.
-
Calculate the %RSD for the combined results from both sets of analyses.
-
-
Acceptance Criteria: The %RSD for each impurity should not be more than 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining Sensitivity
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
Causality in Experimental Choice: For purity methods, the LOQ is a critical parameter as it defines the lower limit of the reporting threshold for impurities. The method must be sensitive enough to quantify impurities at levels required by regulatory guidelines.
Experimental Protocol: LOD and LOQ
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (for LOD) and quantified (for LOQ).
-
Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[18]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Confirmation: Prepare and inject solutions at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Robustness: Resilience to Change
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] It provides an indication of its reliability during normal usage.
Causality in Experimental Choice: By intentionally varying critical chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate), we can identify which parameters need to be tightly controlled to ensure consistent method performance.
Experimental Protocol: Robustness
-
Identify Critical Parameters: Select critical HPLC parameters to investigate (e.g., ±0.2 units of mobile phase pH, ±5°C column temperature, ±10% flow rate).
-
Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) to systematically vary the selected parameters.
-
HPLC Analysis: Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluation: Assess the impact of the variations on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.
-
Acceptance Criteria: The system suitability criteria should be met under all robustness conditions, and the quantification of impurities should not be significantly affected.
System Suitability: The Daily Check-up
System suitability testing is an integral part of any analytical procedure.[1] It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.
Causality in Experimental Choice: System suitability tests provide a real-time check on the health of the HPLC system, including the column, pump, and detector. This ensures that the system is capable of producing reliable results for the specific analysis.
Experimental Protocol: System Suitability
-
Prepare System Suitability Solution: Prepare a solution containing the atorvastatin intermediate and key impurities at a concentration that allows for the evaluation of critical parameters.
-
Injections: Inject the system suitability solution multiple times (e.g., five or six replicate injections) before starting the sample analysis.
-
Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between critical peak pairs[17] |
| %RSD of Peak Areas (replicate injections) | ≤ 5.0% for the main peak |
Comparison of HPLC Methods for Atorvastatin Intermediate Purity Analysis
To illustrate a practical comparison, let's consider two hypothetical HPLC methods for the purity analysis of a key atorvastatin intermediate. Method A represents a traditional HPLC method, while Method B is a more modern UHPLC (Ultra-High-Performance Liquid Chromatography) method.
Method A: Traditional HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and phosphate buffer
-
Flow Rate: 1.0 mL/min
-
Run Time: 45 minutes
Method B: Modern UHPLC
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: Gradient of acetonitrile and formic acid in water
-
Flow Rate: 0.5 mL/min
-
Run Time: 15 minutes
Comparative Validation Data Summary
| Validation Parameter | Method A (Traditional HPLC) | Method B (Modern UHPLC) | Rationale for Performance Difference |
| Specificity | Resolution of critical pair = 1.8 | Resolution of critical pair = 2.5 | Smaller particles in UHPLC provide higher efficiency and better resolution. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 92.5% - 107.8% | 98.2% - 101.5% | Sharper peaks in UHPLC lead to more accurate integration and improved recovery. |
| Precision (%RSD) | Repeatability: < 7.5%Intermediate: < 9.0% | Repeatability: < 3.0%Intermediate: < 4.5% | Higher efficiency and better peak shape in UHPLC result in lower variability. |
| LOQ | 0.05% of nominal concentration | 0.02% of nominal concentration | Increased sensitivity of UHPLC systems and sharper peaks lead to lower detection limits. |
| Robustness | Sensitive to mobile phase pH changes | More robust to minor variations | Higher efficiency of UHPLC provides a larger design space for robust method performance. |
| Run Time | 45 minutes | 15 minutes | Smaller column dimensions and higher optimal flow rates in UHPLC significantly reduce analysis time. |
| Solvent Consumption | High | Low | Lower flow rates and shorter run times in UHPLC lead to significant solvent savings. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Logical workflow for HPLC method validation.
Conclusion: A Foundation for Quality
The validation of HPLC methods for the purity analysis of pharmaceutical intermediates is a scientifically rigorous and logically structured process that is fundamental to ensuring the quality and safety of drug substances. As demonstrated with the Atorvastatin intermediate case study, modern UHPLC methods can offer significant advantages in terms of speed, sensitivity, and resolution compared to traditional HPLC methods. However, the choice of method and technology must always be justified by a thorough validation that demonstrates its fitness for purpose.
By understanding the causality behind each validation parameter and adhering to a systematic experimental approach, researchers, scientists, and drug development professionals can build a robust foundation of analytical data that will withstand regulatory scrutiny and, most importantly, contribute to the development of safe and effective medicines.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
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VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS.
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A Senior Application Scientist's Guide to Cyclobutyl vs. Cyclopentyl Ketones in Drug Discovery
Abstract
In the modern era of drug discovery, the strategic move away from flat, aromatic scaffolds towards three-dimensional structures has become a cornerstone of medicinal chemistry. This "escape from flatland" aims to improve physicochemical properties, enhance target engagement, and unlock novel intellectual property.[1] Small carbocycles, such as cyclobutane and cyclopentane, are pivotal in this endeavor. This guide provides a comparative analysis of cyclobutyl and cyclopentyl ketones, two closely related motifs whose subtle structural differences can lead to profound impacts on a drug candidate's profile. We will dissect their physicochemical properties, metabolic stability, and pharmacological activity, supported by experimental data and detailed protocols, to offer researchers a clear, data-driven framework for decision-making in lead optimization.
The Foundation: Physicochemical Properties of Two Rings
The choice between a cyclobutyl and a cyclopentyl ring is fundamentally a choice between rigidity and flexibility. This single difference cascades into a host of physicochemical consequences that a medicinal chemist must weigh.
Ring Strain and Conformational Landscape
The most striking difference lies in their inherent ring strain. The cyclobutane ring is significantly more strained (26.3 kcal/mol) than cyclopentane (7.1 kcal/mol).[2] This higher strain energy is not a liability but a critical design element. It forces the cyclobutane ring into a defined, puckered conformation.[2] In contrast, the lower strain of cyclopentane allows it to exist as a dynamic equilibrium of non-planar "envelope" and "twist" conformations.[3]
-
Expertise & Experience: The rigidity of the cyclobutane ring can be a powerful tool to lock a flexible ligand into its bioactive conformation. This pre-organization reduces the entropic penalty of binding to a target protein, often leading to a significant boost in potency.[3] Conversely, the flexibility of a cyclopentyl group can be advantageous during the hit-finding stage, allowing the molecule to explore a broader conformational space within a binding pocket. However, this same flexibility can become a liability during lead optimization, as the entropic cost of "freezing" the ring into a single conformation upon binding can decrease affinity.[3]
Caption: Conformational differences between cyclobutane and cyclopentane.
Physicochemical Data Summary
The introduction of these saturated rings generally increases the fraction of sp³-hybridized carbons, which can correlate with improved aqueous solubility and reduced melting points compared to flat aromatic bioisosteres.[2]
| Property | Cyclobutyl Ketone Moiety | Cyclopentyl Ketone Moiety | Rationale & Implication |
| Ring Strain | High (26.3 kcal/mol)[2] | Low (7.1 kcal/mol)[2] | Cyclobutane's rigidity can enhance binding affinity by pre-organizing the molecule into its bioactive conformation. |
| Conformational Flexibility | Low (Puckered)[2][3] | High (Envelope/Twist)[3] | Cyclopentane allows for more conformational sampling but may incur an entropic cost upon binding. |
| Lipophilicity (Example) | XLogP3 ≈ 2.2 (for Acetylcyclobutane) | XLogP3 ≈ 2.5 (for Cyclopentyl(cyclobutyl)methanone)[4] | Ring size can subtly influence lipophilicity; this must be evaluated on a case-by-case basis. |
| 3D Shape | More compact, defined puckering | More extended, flexible | The defined vector of substituents on a cyclobutane ring can be crucial for precise interactions with a target. |
Metabolic Stability: Shielding the Weak Spots
A common failure point for drug candidates is rapid metabolic clearance. The choice of a carbocyclic ring can significantly influence a molecule's metabolic fate. Small rings can act as metabolic shields, sterically hindering the access of metabolizing enzymes (like Cytochrome P450s) to adjacent labile sites.[3][5]
A direct comparative study on the metabolism of alicyclic fentanyl analogs using human hepatocytes provides compelling evidence.[6] The study found a clear trend: as the ring size increased from cyclopropyl to cyclohexyl, metabolism shifted from N-dealkylation (cleavage of the phenethyl group) to direct oxidation of the carbocyclic ring.
-
Cyclobutyl Fentanyl: The primary metabolites were the normetabolite (N-dealkylation, 37%) and a metabolite hydroxylated on the cyclobutyl ring (24%).[6]
-
Cyclopentyl Fentanyl: Metabolism was dominated by hydroxylation on the cyclopentyl ring (two isomers totaling 42%), with the normetabolite accounting for only 29%.[6]
Trustworthiness: This trend demonstrates that the smaller, more strained cyclobutyl ring is inherently less susceptible to direct enzymatic oxidation than the larger, more flexible cyclopentyl ring. For a medicinal chemist, this means a cyclobutyl group might be a superior choice if the goal is to block metabolism at or near the ring itself.
Caption: Metabolic fate comparison based on fentanyl analog studies.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a self-validating system to quantitatively assess and compare the metabolic stability of cyclobutyl vs. cyclopentyl analogs.
-
System Preparation:
-
Prepare a stock solution of pooled Human Liver Microsomes (HLM) at 20 mg/mL in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Prepare stock solutions of the test compounds (cyclobutyl and cyclopentyl analogs) and a positive control (e.g., Verapamil, high clearance) in DMSO (10 mM).
-
Prepare an NADPH regenerating system solution (e.g., Promega's NADP-H Regeneration System).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and buffer at 37°C for 5 minutes.
-
Add the test compounds to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Causality: The reaction is initiated with NADPH, the essential cofactor for CYP450 enzymes. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly and ensuring an accurate snapshot of the compound concentration at that time.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Pharmacological Activity: The Nuances of Target Engagement
The ultimate test of these motifs is their effect on biological activity. The choice between a four- and five-membered ring can be the difference between a potent drug and an inactive compound.
| Case Study | Target | Cyclobutyl Analog | Cyclopentyl Analog | Key Insight |
| G9a Histone Methyltransferase Inhibitors [3] | G9a | IC50 = 153 nM (Spirocyclic cyclobutane) | IC50 > 1500 nM (Spirocyclic cyclopentane) | The rigid cyclobutane ring provided the optimal conformational constraint for potent binding to the G9a active site. |
| HCV NS3/4A Protease Inhibitors [3] | HCV Protease | Boceprevir (Victrelis®) contains a key cyclobutane group. | N/A (in this example) | The three-dimensional structure of the cyclobutane was critical for fitting into the enzyme's binding pocket. |
| Cannabinoid Receptor (CB1/CB2) Ligands [2] | CB1/CB2 | High potency and high selectivity. | Most potent of the series. | Both rings increased potency, but the more flexible cyclopentyl ring achieved a slightly better fit in this specific target. |
Expertise & Experience: These case studies reveal a critical principle: there is no universal "better" ring. The G9a inhibitor case is a classic example where rigidity is paramount; the defined vectors of the cyclobutane were non-negotiable for high-affinity binding. In contrast, the cannabinoid receptor ligands demonstrate a scenario where the slightly larger and more flexible cyclopentyl ring was able to adopt a more favorable conformation for binding than its cyclobutyl counterpart. The decision must be driven by the specific topology of the target's binding site.
Synthetic Accessibility: A Practical Consideration
Historically, the synthesis of strained cyclobutane derivatives was considered challenging. However, recent advancements in synthetic methodology have made both cyclobutyl and cyclopentyl ketones readily accessible building blocks.[2][7] Particularly noteworthy is the development of methods for the diastereocontrolled synthesis of complex, functionalized cyclobutanes.
Modern Synthetic Workflow: Formal γ–C–H Functionalization of Cyclobutyl Ketones
A powerful, two-step strategy allows for the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes from simple aryl cyclobutyl ketones.[8][9][10]
-
Step 1: Norrish-Yang Cyclization: The starting aryl cyclobutyl ketone is irradiated with UV light to promote an intramolecular hydrogen atom transfer, forming a highly strained bicyclo[1.1.1]pentan-2-ol intermediate.
-
Step 2: Palladium-Catalyzed C–C Functionalization: This strained intermediate undergoes a stereospecific, palladium-catalyzed ring-opening and coupling with various partners (e.g., aryl iodides) to yield the desired cis-1,3-disubstituted cyclobutane product.
Caption: Workflow for modern synthesis of functionalized cyclobutanes.
This methodology underscores that cyclobutanes are not merely simple spacers but are sophisticated scaffolds that can be readily and precisely decorated, making them highly attractive for modern drug discovery campaigns.
Conclusion and Recommendations
The comparative analysis of cyclobutyl and cyclopentyl ketones reveals a fascinating interplay between molecular rigidity, metabolic stability, and pharmacological activity.
-
Choose Cyclobutyl Ketones when:
-
Rigidity is required: To lock a molecule into a specific bioactive conformation and minimize entropic binding penalties.
-
Metabolic stability is a concern: The cyclobutyl ring is generally less prone to direct oxidation than a cyclopentyl ring.
-
A compact, 3D scaffold is needed: To exploit specific, well-defined pockets in a target protein.
-
-
Choose Cyclopentyl Ketones when:
-
Flexibility is advantageous: To allow for conformational sampling and achieve an optimal fit in a less constrained binding site.
-
Slightly higher lipophilicity is desired: Though this must be confirmed for each specific scaffold.
-
The synthetic route to a specific cyclopentyl analog is more straightforward or higher yielding.
-
Ultimately, the choice is not arbitrary but a data-driven decision. The principles and experimental protocols outlined in this guide provide a framework for medicinal chemists to rationally select the optimal carbocyclic ketone for their specific drug discovery program, moving them one step closer to a successful clinical candidate.
References
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- Merck's approach to a cyclobutyl building block via a BCB intermediate.
- Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - NIH.
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- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
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- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
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The Cyclobutane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The incorporation of small, strained ring systems into molecular scaffolds is a compelling strategy in modern medicinal chemistry. Among these, the cyclobutane motif has emerged as a particularly valuable building block, offering a unique combination of conformational rigidity and three-dimensional character that can profoundly influence the pharmacological profile of a drug candidate.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of distinct classes of cyclobutane derivatives, offering insights into the causal relationships behind experimental design and providing actionable data for researchers in drug discovery.
The utility of the cyclobutane ring stems from its distinct puckered conformation and the inherent strain in its four-membered ring.[2] This strain can be harnessed to achieve desirable properties such as enhanced metabolic stability, precise orientation of pharmacophoric groups, and improved binding affinity to biological targets.[1][3] Unlike more flexible aliphatic rings, the constrained nature of the cyclobutane scaffold can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target protein.[4] This guide will explore these principles through a comparative lens, examining key classes of cyclobutane derivatives that have shown significant promise in therapeutic applications.
Comparative Analysis of Bioactive Cyclobutane Derivatives
To illustrate the impact of the cyclobutane core on biological activity, we will compare three distinct classes of derivatives that have been the subject of significant SAR studies: Janus Kinase (JAK) Inhibitors , Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors , and αvβ3 Integrin Antagonists .
Data Summary: A Head-to-Head Comparison
The following table summarizes the key SAR findings and quantitative data for representative compounds from each class, highlighting how subtle structural modifications to the cyclobutane scaffold and its substituents dictate biological potency.
| Compound Class | Target | Representative Compound | Key Structural Features | IC50 / Potency | Key SAR Insights |
| JAK Inhibitors | Janus Kinase (JAK) Family | Spirocyclic Cyclobutane Analog | Spirocyclic cyclobutane core | Submicromolar (e.g., 153 nM for a G9a inhibitor analog)[4] | The rigid spirocyclic cyclobutane optimally positions substituents for binding in the kinase active site. Larger rings (cyclopentane, cyclohexane) lead to a significant drop in potency.[4] |
| HCV Protease Inhibitors | HCV NS3/4A Protease | Boceprevir (Victrelis®) | Cyclobutane group in the P1 region | 3-fold more potent than cyclopropyl analog; 19-fold more potent than cyclopentyl analog[2] | The puckered conformation of the cyclobutane ring provides an ideal fit within the P1 binding pocket of the protease, demonstrating the profound impact of ring size on potency.[2][4] |
| αvβ3 Integrin Antagonists | αvβ3 Integrin | Cyclobutane-based RGD-mimetic | Central cyclobutane scaffold with Arg-Gly-Asp mimetic sidechains | IC50 < 1 µM[5] | The cyclobutane core acts as a rigid spacer, orienting the arginine and aspartate mimetic sidechains for optimal interaction with the integrin binding site. This scaffold also confers metabolic stability.[5][6] |
Experimental Protocols: Synthesis and Biological Evaluation
The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of a representative cyclobutane derivative, offering a practical guide for researchers.
Synthesis of a Functionalized Cyclobutane Core
A common and versatile method for the synthesis of functionalized cyclobutanes is the [2+2] photocycloaddition. This method allows for the creation of the four-membered ring with a high degree of control over stereochemistry.
Protocol: [2+2] Photocycloaddition for Cyclobutane Synthesis
-
Reactant Preparation: Dissolve equimolar amounts of a suitable alkene (e.g., a vinyl ether) and an α,β-unsaturated ketone in an appropriate solvent (e.g., acetonitrile or acetone) in a quartz reaction vessel. The concentration should typically be in the range of 0.1-0.5 M.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (typically >300 nm to avoid decomposition of the product) at a controlled temperature (often room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting cyclobutane adduct by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired diastereomer.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its structure and purity.
Causality Behind Experimental Choices: The use of a photosensitizer is often employed to facilitate the reaction by promoting the enone to its triplet state. The choice of solvent is critical to ensure the solubility of the reactants and to minimize side reactions. The purification step is essential to separate the desired cyclobutane product from any unreacted starting materials or byproducts.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the biological activity of a synthesized cyclobutane-containing JAK inhibitor, a standard in vitro kinase inhibition assay can be performed.
Protocol: In Vitro JAK Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the cyclobutane test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the specific JAK enzyme, and the peptide substrate.
-
Compound Addition: Add the serially diluted test compound to the wells. Include a positive control (a known JAK inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (at a concentration close to its Km value for the specific JAK isoform).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Trustworthiness of the Protocol: This protocol includes positive and negative controls to ensure the validity of the assay. The use of ATP at its Km concentration provides a sensitive measure of inhibition. Serial dilutions of the test compound allow for the determination of a precise IC50 value, which is a reliable measure of potency.
Mechanistic Insights and Logical Relationships
The following diagrams illustrate key concepts and workflows discussed in this guide.
Workflow for SAR-Guided Drug Discovery
Caption: A typical workflow for structure-activity relationship (SAR)-guided drug discovery, highlighting the iterative process of design, synthesis, and testing.
Influence of Cyclobutane Ring on Pharmacophore Presentation
Caption: Comparison of pharmacophore orientation with a flexible linker versus a rigid cyclobutane scaffold.
Conclusion and Future Directions
The strategic incorporation of the cyclobutane motif offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The case studies presented in this guide demonstrate that the rigid and three-dimensional nature of the cyclobutane ring can lead to significant improvements in potency, selectivity, and metabolic stability.[1][3][6] The provided experimental protocols offer a starting point for researchers to explore the synthesis and biological evaluation of novel cyclobutane derivatives.
Future research in this area will likely focus on the development of new synthetic methodologies to access a wider diversity of functionalized cyclobutane scaffolds.[7][8] Furthermore, as our understanding of the structural biology of drug targets continues to grow, the rational design of cyclobutane-containing molecules that precisely fit into binding pockets will become an increasingly important strategy in the quest for novel and effective therapeutics.
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Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
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Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. [Link]
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(PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
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Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Toxicity Predictions
Introduction: The Imperative for Predictive, Reliable Toxicology
In the high-stakes arena of drug development and chemical safety assessment, the early and accurate identification of potential toxicity is paramount. The failure of a compound in late-stage clinical trials due to unforeseen adverse effects represents a colossal waste of time and resources, and more importantly, can pose a significant risk to human health.[1] To mitigate these risks, the field has increasingly shifted away from a sole reliance on traditional animal testing towards a more integrated paradigm leveraging New Approach Methodologies (NAMs).[2]
At the forefront of this shift are two powerful predictive technologies: in vitro (cell-based) assays and in silico (computational) modeling.[3] In vitro assays provide crucial biological data on how a compound affects cells outside of a living organism, offering insights into mechanisms like cytotoxicity, genotoxicity, or organ-specific toxicity.[4] Concurrently, in silico models use the chemical structure of a compound to predict its biological activity, enabling the rapid screening of vast chemical libraries before a single molecule is synthesized.[5][6]
However, neither method is infallible. In vitro systems, despite their increasing sophistication with 3D cultures and organ-on-a-chip models, can lack the systemic complexity of a whole organism.[7] In silico models are only as good as the data they are trained on and the algorithms that drive them.[8][9] Therefore, the true power of these technologies is unlocked not in isolation, but through a rigorous process of cross-validation . This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically compare, integrate, and validate findings from both domains to build a robust, weight-of-evidence approach for toxicity assessment.[10]
Pillar 1: The Biological Evidence—Understanding In Vitro Toxicity Testing
In vitro assays are the bedrock of modern preclinical toxicology, providing direct, measurable biological responses to chemical exposure.[7] The primary goal is to determine a compound's potential to cause harm to cells, a critical first step in safety assessment.[1]
Core Principles & Methodologies
The choice of assay is dictated by the specific toxicological endpoint of interest. Common categories include:
-
Cytotoxicity Assays: These are foundational tests that measure cell death or the inhibition of cell growth. Methods like the MTT assay assess metabolic activity, while LDH release assays detect membrane damage.[4][11]
-
Genotoxicity Assays: These assays determine if a compound can damage DNA, a key event in carcinogenesis.
-
Organ-Specific Toxicity Assays: Using specialized cell types (e.g., primary human hepatocytes for liver toxicity, cardiomyocytes for cardiotoxicity), these assays provide more targeted insights into potential organ damage.[1]
The causality behind experimental design is critical. For instance, the selection of a cell line (e.g., immortalized vs. primary cells vs. 3D organoids) is a trade-off between reproducibility, cost, and physiological relevance. While an immortalized cell line like HeLa is robust and easy to culture, it may not represent the biology of the target organ as accurately as primary cells or a complex 3D liver microtissue system.[1]
| Method Type | Advantages | Disadvantages | Common Application |
| In Vitro Assays | High biological relevance, mechanistic insights, standardized protocols (e.g., OECD).[12][13] | Lower throughput, higher cost per compound, can be sensitive to experimental conditions. | Lead optimization, mechanism of action studies, confirmation of in silico hits. |
| In Silico Models | Extremely high throughput, low cost, predictive power before synthesis.[5] | Predictions are probabilistic, dependent on training data quality, limited mechanistic detail. | High-throughput screening of virtual libraries, prioritizing compounds for synthesis, filling data gaps.[14] |
Protocol Example: Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol provides a self-validating system for assessing cytotoxicity by measuring the ability of viable cells to accumulate neutral red dye within their lysosomes.
Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate at a predetermined density to achieve ~80% confluency after 24 hours. Causality: This ensures a healthy, logarithmically growing cell population that is sensitive to toxic insults.
-
Compound Preparation & Dosing: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Include a vehicle control (medium with the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxicant like Sodium Dodecyl Sulfate). Trustworthiness: Controls are essential to validate the assay's performance and ensure that any observed toxicity is due to the compound itself and not the solvent.
-
Exposure: Remove the old medium from the cells and add the compound dilutions. Incubate for a defined period (e.g., 24 or 48 hours). Causality: The incubation time is chosen to be long enough to allow for the compound to exert its toxic effect, which may involve processes like apoptosis or necrosis.
-
Neutral Red Staining: After incubation, wash the cells and add a medium containing a non-toxic concentration of Neutral Red dye. Incubate for 3 hours. Mechanism: Only viable cells with intact lysosomal membranes can actively transport and sequester the dye.
-
Extraction & Measurement: Wash the cells to remove excess dye. Add a destain solution (e.g., acidified ethanol) to lyse the cells and release the incorporated dye. Measure the absorbance of the solution at ~540 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Pillar 2: The Predictive Engine—Understanding In Silico Toxicity Modeling
In silico toxicology leverages computer-based models to predict the toxic effects of chemicals.[6] The most common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models.
Core Principles & Methodologies
A QSAR model is a mathematical equation that relates the chemical structure of a set of compounds to their biological activity.[14] The development process involves several key steps:
-
Data Curation: A high-quality dataset of chemicals with known toxicity values (e.g., IC50 from in vitro assays) is assembled.
-
Descriptor Calculation: The 2D or 3D structure of each chemical is used to calculate hundreds of numerical "descriptors" that encode its physicochemical properties (e.g., logP, molecular weight, electronic properties).[5]
-
Model Building: Statistical or machine learning algorithms are used to identify the descriptors that best correlate with the observed toxicity and build a predictive model.
-
Validation: The model's predictive power is rigorously tested.[8][9] This is the most critical step to ensure the model is trustworthy.
Trustworthiness through Rigorous Validation: A QSAR model must be validated according to established principles, such as those outlined by the OECD.[14] This includes:
-
Internal Validation (Cross-Validation): The training data is repeatedly split, and parts of it are used to build models that predict the remaining data. This checks the model's internal consistency.[9]
-
External Validation: The model, built using the training set, is used to predict the toxicity of an independent "test set" of chemicals that were not used in model development. This is the ultimate test of a model's real-world predictive power.[14]
-
Applicability Domain (AD): The model's AD defines the chemical space in which it can make reliable predictions. Predictions for chemicals that fall outside this domain are considered less reliable.[5]
The Nexus: A Workflow for Cross-Validation
The true scientific value emerges when in vitro and in silico results are not just generated, but systematically compared and integrated. This cross-validation process serves to increase confidence in predictions, identify knowledge gaps, and guide further testing.
Caption: Workflow for integrating in silico and in vitro toxicity data.
Statistical Analysis of Concordance
When both methods classify compounds into binary categories (e.g., "toxic" vs. "non-toxic"), a confusion matrix is an invaluable tool for quantifying the level of agreement.
| In Vitro Positive (Toxic) | In Vitro Negative (Non-Toxic) | |
| In Silico Positive (Toxic) | True Positive (TP) | False Positive (FP) |
| In Silico Negative (Non-Toxic) | False Negative (FN) | True Negative (TN) |
From this matrix, key performance metrics can be calculated:
-
Accuracy: (TP + TN) / (Total) - Overall correctness.
-
Sensitivity (Recall): TP / (TP + FN) - The ability to correctly identify true toxicants.
-
Specificity: TN / (TN + FP) - The ability to correctly identify true non-toxicants.
-
Cohen's Kappa: A statistic that measures inter-rater agreement, correcting for agreement that might occur by chance. A value > 0.6 is typically considered good agreement.[15]
Interpreting Concordance and Discordance
The interpretation of the results requires scientific expertise. It is not merely a statistical exercise.
Caption: Decision tree for interpreting cross-validation outcomes.
-
Concordant Results (High Confidence): When both methods agree (True Positives or True Negatives), it provides strong evidence for the compound's toxicity profile.
-
Discordant Results (Investigation Needed):
-
False Positives (In silico toxic, in vitro non-toxic): This could indicate that the in silico model is overly conservative, the compound falls outside its applicability domain, or the in vitro assay lacks a specific mechanism (e.g., metabolic activation) that the model is capturing.[15]
-
False Negatives (In silico non-toxic, in vitro toxic): This is often of greater concern. It may suggest the compound acts through a novel mechanism of toxicity not represented in the QSAR model's training data, highlighting a critical knowledge gap.[15]
-
Conclusion and Future Outlook
The cross-validation of in vitro and in silico toxicity predictions is not merely a technical exercise but a strategic imperative for modern drug discovery and chemical safety. By integrating the mechanistic insights of cell-based assays with the high-throughput predictive power of computational models, we can build a more comprehensive and reliable understanding of a compound's potential hazards. This synergistic approach, grounded in the principles of scientific integrity and rigorous validation, reduces the reliance on animal testing, accelerates development timelines, and ultimately contributes to the creation of safer medicines and products.[2][3]
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A Comparative Guide to the Metabolic Stability of Azetidine versus Piperidine Analogs
Introduction: The Stability Dilemma in Drug Design
In the intricate process of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, which is intrinsically linked to the molecule's metabolic stability.[1] The rate at which a drug is metabolized, primarily by enzymes in the liver, dictates its half-life, bioavailability, and potential for generating toxic byproducts.[2] Consequently, medicinal chemists invest considerable effort in optimizing molecular scaffolds to resist rapid metabolic breakdown.
Among the most ubiquitous structural motifs in pharmaceuticals are saturated nitrogen heterocycles. Piperidine, a six-membered ring, is a mainstay of drug design, found in numerous approved drugs.[3][4] However, it is often susceptible to metabolic oxidation.[5] In contrast, azetidine, its smaller four-membered counterpart, has emerged as a highly attractive bioisostere, frequently employed to enhance metabolic stability and other key drug-like properties.[6][7]
This guide provides an in-depth comparison of the metabolic stability of azetidine and piperidine analogs. We will explore the underlying biochemical mechanisms, present standardized experimental protocols for evaluation, and analyze comparative data to inform rational drug design strategies for researchers, scientists, and drug development professionals.
Structural and Mechanistic Underpinnings of Metabolism
The metabolic fate of a molecule is largely governed by its structure and how it is presented to metabolizing enzymes. The primary family of enzymes responsible for the oxidative metabolism of most drugs is the Cytochrome P450 (CYP) superfamily, located predominantly in the liver.[8][9]
Piperidine: The Flexible Mainstay and Its Metabolic "Soft Spots"
The piperidine ring is a conformationally flexible, low-strain system that is a privileged scaffold in medicinal chemistry.[3][4] However, this flexibility can also make it a prime substrate for CYP enzymes. The most common points of metabolic attack, or "soft spots," are the carbon atoms alpha to the nitrogen. CYP-mediated oxidation at these positions can lead to hydroxylation, followed by potential ring cleavage, ultimately resulting in rapid clearance of the drug.[10][11]
The metabolic stability of a piperidine ring is heavily influenced by its substitution pattern.[3] Medicinal chemists often employ strategies such as introducing steric hindrance near the nitrogen atom or replacing the piperidine with a more rigid bioisostere to block these metabolic pathways.[5]
Azetidine: A Rigid Scaffold for Enhanced Stability
The azetidine ring offers a stark contrast. As a four-membered ring, it possesses significant ring strain (~25 kcal/mol) and conformational rigidity.[7][12] These features are central to its metabolic profile. Incorporating an azetidine moiety has been shown to confer several desirable properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity when compared to piperidine or pyrrolidine analogs.[13][14]
The prevailing hypothesis is that the rigid, strained structure of azetidine makes it a poorer substrate for the active sites of many CYP enzymes, thus reducing its susceptibility to oxidative metabolism.[13] However, it is not metabolically inert. An unusual metabolic pathway has been identified involving a direct, glutathione S-transferase (GST)-catalyzed ring-opening of a spiro-azetidinyl moiety, which occurs without prior CYP-mediated activation.[15] This highlights that while azetidines may circumvent common CYP-related liabilities, they can introduce alternative clearance pathways that must be considered.
Experimental Assessment: The Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is the industry-standard high-throughput method.[16][17] This assay provides a reliable measure of intrinsic clearance (Clint), which reflects the rate of metabolism by liver enzymes.[18]
Principle of the Assay
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. They are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[8][16] In the assay, the test compound is incubated with liver microsomes at 37°C. The metabolic reaction is initiated by adding a crucial cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate).[19] Aliquots are taken at various time points, the reaction is stopped, and the amount of the parent compound remaining is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20] The rate of disappearance of the compound is then used to calculate its metabolic half-life (t½) and intrinsic clearance.
Experimental Workflow: Microsomal Stability Assay
The logical flow of the microsomal stability assay is depicted below. This workflow ensures that all necessary components are included and that controls are in place to validate the results.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Protocol for Microsomal Stability Assessment
This protocol is a self-validating system, including necessary controls to ensure data integrity.
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute to a working concentration (e.g., 100 µM) in buffer.[20]
-
Liver Microsomes: Thaw human or other species-specific liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4).[16][19]
-
Cofactor Solution: Prepare a solution of NADPH regenerating system or a simple 1 mM NADPH solution in buffer.[16][18]
-
Positive Controls: Use compounds with known metabolic profiles (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance) to verify assay performance.[19][20]
-
Negative Control: Prepare an incubation mixture without the NADPH cofactor to assess for non-enzymatic degradation.[16]
-
Quenching Solution: Use ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.[17][20]
-
-
Incubation Procedure:
-
In a 96-well plate or microcentrifuge tubes, add the diluted microsomal solution.
-
Add the test compound and control compounds to the appropriate wells and gently mix.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.[17]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls (add buffer instead).[19]
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of the ice-cold quenching solution.[16][17]
-
-
Sample Analysis:
-
Data Analysis and Interpretation:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[18]
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .[20]
-
Comparative Data: Azetidine vs. Piperidine Analogs
Direct, publicly available head-to-head comparisons of structurally identical analogs (differing only by the core ring) are scarce. However, data from bioisosteric replacement studies provide valuable insights. It is crucial to note that while general trends exist, the impact of this substitution is highly context-dependent.
| Feature / Compound Class | Piperidine Analog | Azetidine Analog / Bioisostere | Rationale / Observation |
| Intrinsic Clearance (Clint) | Generally higher (less stable) | Often lower (more stable) | Piperidine's flexibility and C-H bonds alpha to nitrogen are susceptible to CYP oxidation. Azetidine's rigidity can hinder binding to CYP active sites.[5][13] |
| Primary Metabolic Pathway | CYP-mediated oxidation (e.g., hydroxylation, N-dealkylation) | Can be resistant to CYP oxidation; alternative pathways like GST-conjugation observed.[10][15] | The strained azetidine ring can be a target for nucleophilic attack by glutathione, bypassing the need for initial CYP bioactivation.[15] |
| Impact on Lipophilicity (LogP) | Higher | Generally Lower | The smaller, more polar azetidine ring tends to reduce lipophilicity compared to the larger piperidine ring, which can also contribute to reduced CYP metabolism.[13][21] |
| Case Study: Bioisosteric Replacement | Compound 57 (Piperidine) Clint = 14 µL/min/mg | Compound 59 (1-Azaspiro[3.3]heptane) Clint = 32 µL/min/mg | In this specific published example, replacing piperidine with a spirocyclic azetidine bioisostere decreased metabolic stability (higher Clint), demonstrating that this is not a universally beneficial switch and is dependent on the overall molecular structure.[22] |
Implications for Drug Design and Conclusion
The choice between an azetidine and a piperidine scaffold is a strategic decision in medicinal chemistry, guided by the specific challenges of a drug discovery program.
Key Takeaways:
-
General Trend: As a bioisosteric replacement, azetidine often imparts greater metabolic stability compared to piperidine by mitigating susceptibility to CYP-mediated oxidation.[6][14] This is attributed to its conformational rigidity and distinct electronic properties.
-
Context is Critical: The notion that azetidine is always superior is an oversimplification. As demonstrated by specific case studies, the overall molecular structure dictates how the heterocyclic core is presented to metabolizing enzymes.[22] A substitution that improves stability in one molecular context may be detrimental in another.
-
Beyond Stability: The benefits of azetidine extend beyond metabolic stability. It can also be used to fine-tune other critical properties, such as aqueous solubility, lipophilicity, and ligand efficiency, making it a versatile tool for multiparameter optimization.[13][23]
-
Empirical Validation is Essential: While theoretical principles and structural knowledge provide a strong foundation for design, there is no substitute for empirical data. The in vitro microsomal stability assay is an indispensable tool for validating hypotheses and guiding the iterative process of lead optimization.[2]
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A Head-to-Head Comparison of Synthetic Routes to Cyclobutyl Ketones: A Guide for the Modern Chemist
The cyclobutyl ketone motif is a cornerstone in modern organic synthesis, finding applications from medicinal chemistry to materials science. Its unique conformational properties and synthetic versatility make it a highly sought-after structural unit. For researchers, scientists, and drug development professionals, the ability to efficiently and selectively synthesize these four-membered rings is of paramount importance. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to cyclobutyl ketones, grounded in mechanistic principles and supported by experimental data.
The [2+2] Cycloaddition of Ketenes and Alkenes: A Classic Approach
The [2+2] cycloaddition of a ketene with an alkene is a powerful and widely utilized method for the direct formation of a cyclobutanone ring. This reaction is thermally allowed and proceeds through a concerted, suprafacial-antarafacial mechanism. The use of Lewis acids can significantly accelerate the reaction and improve diastereoselectivity, making it a highly attractive route for complex molecule synthesis.
Mechanistic Insights: The Role of Lewis Acids
The thermal [2+2] cycloaddition of ketenes and alkenes is believed to proceed through a concerted transition state where the alkene approaches the ketene in a perpendicular fashion. This geometry allows for a stabilizing secondary orbital interaction. The reaction is typically regioselective, with the more nucleophilic carbon of the alkene adding to the carbonyl carbon of the ketene.
Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), can coordinate to the carbonyl oxygen of the ketene, increasing its electrophilicity and accelerating the reaction. This often leads to higher yields and improved diastereoselectivity, particularly with unactivated alkenes that react poorly under thermal conditions.
Caption: General scheme of a [2+2] cycloaddition reaction.
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition
The following protocol is a representative example of a Lewis acid-promoted [2+2] cycloaddition to synthesize a cyclobutanone derivative.
Synthesis of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one
-
Ketene Generation: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve diphenylacetyl chloride (1.0 equiv) in dry dichloromethane. Add triethylamine (1.02 equiv) dropwise via syringe. Stir the resulting mixture at room temperature for 30 minutes. The formation of the ketene is indicated by a color change to yellow and the precipitation of triethylammonium chloride.
-
Cycloaddition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add cyclopentene (2.1 equiv) via syringe.
-
Lewis Acid Addition: In a separate, oven-dried addition funnel, prepare a solution of ethylaluminum dichloride (2.5 equiv, 1 M in hexanes). Add the Lewis acid solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C.
-
Reaction Quench and Workup: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and diethyl ether to yield the desired cyclobutanone as white needles.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct formation of the cyclobutanone ring | Ketenes can be unstable and difficult to handle |
| High stereoselectivity is achievable | The reaction can be sensitive to steric hindrance |
| Lewis acid catalysis improves yields and scope | Stoichiometric amounts of Lewis acid are often required |
| Good functional group tolerance | Some alkenes may undergo polymerization under acidic conditions |
Ring Expansion of Cyclopropylmethanols: A Strain-Driven Approach
An alternative and powerful strategy for the synthesis of cyclobutyl ketones involves the ring expansion of readily available cyclopropylmethanol precursors. This method leverages the inherent ring strain of the three-membered ring to drive a rearrangement, typically under acidic conditions, to form the more stable four-membered ring. The overall process usually involves three key steps: reduction of a cyclopropyl carbonyl compound, acid-catalyzed rearrangement, and subsequent oxidation.
Mechanistic Insights: The Pinacol Rearrangement
The core of this synthetic route is a Pinacol-type rearrangement. Protonation of the hydroxyl group of the cyclopropylmethanol generates a good leaving group (water). Departure of water leads to the formation of a cyclopropylcarbinyl cation. This highly unstable cation rapidly rearranges through the expansion of the cyclopropane ring to form a more stable cyclobutyl cation. The driving force for this rearrangement is the relief of ring strain. The resulting cyclobutanol is then oxidized to the corresponding cyclobutyl ketone.
Caption: Stepwise mechanism of cyclobutanone synthesis via ring expansion.
Experimental Protocol: A Three-Step Synthesis of Cyclobutanone
The following protocol outlines the synthesis of cyclobutanone from cyclopropyl carboxylic acid, a readily available starting material.[1]
Step 1: Reduction of Cyclopropyl Carboxylic Acid to Cyclopropylmethanol
-
In a reaction vessel, dissolve cyclopropyl carboxylic acid in a suitable ether solvent such as methyl tert-butyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride in portions, controlling the temperature to not exceed 50 °C.
-
After the addition is complete, maintain the reaction temperature between 20-40 °C until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction with an acidic solution (e.g., dilute HCl) and separate the organic layer.
-
Extract the aqueous layer with the ether solvent. Combine the organic layers, wash with a basic solution (e.g., saturated sodium bicarbonate), and dry over anhydrous sodium sulfate.
-
Purify the cyclopropylmethanol by distillation.
Step 2: Acid-Catalyzed Rearrangement to Cyclobutanol
-
In a reaction flask, prepare an aqueous solution of an acid such as anhydrous sodium hydrogen sulfate.[1]
-
Add the cyclopropylmethanol from the previous step to the acidic solution and stir at room temperature for 1 hour.
-
Heat the reaction mixture to 70 °C and maintain for 10 hours, or until the reaction is complete.
-
Cool the reaction to room temperature and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with a saturated solution of potassium carbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
The crude cyclobutanol can be used in the next step without further purification.
Step 3: Oxidation to Cyclobutanone
-
Dissolve the crude cyclobutanol in a suitable organic solvent.
-
Add sodium bicarbonate and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
-
Cool the mixture to below 10 °C in an ice-water bath.
-
Add a solution of sodium hypochlorite (bleach) dropwise.
-
Monitor the reaction by GC. If starting material remains after 4-5 hours, additional sodium bicarbonate and TEMPO can be added.
-
Once the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the cyclobutanone by distillation to obtain a product with high purity.[1]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials | Multi-step synthesis |
| Avoids the use of unstable ketenes | Can generate side products from carbocation rearrangements |
| Scalable process | The use of strong acids and oxidizing agents requires careful handling |
| High purity of the final product is achievable | May not be suitable for substrates with acid-sensitive functional groups |
Head-to-Head Comparison of Synthetic Routes
| Feature | [2+2] Cycloaddition of Ketenes and Alkenes | Ring Expansion of Cyclopropylmethanols |
| Number of Steps | Typically one step from alkene and acid chloride | Typically three steps from cyclopropyl carboxylic acid |
| Key Reagents | Alkene, acid chloride, non-nucleophilic base, Lewis acid | Reducing agent (e.g., NaBH₄), acid catalyst (e.g., H₂SO₄), oxidizing agent (e.g., TEMPO/bleach) |
| Reaction Conditions | Low temperatures (-78 °C) for Lewis acid-catalyzed reactions | Variable temperatures (0 °C to 70 °C) |
| Substrate Scope | Broad for alkenes; ketene must be accessible | Generally applicable to cyclopropylmethanols |
| Stereocontrol | Can be highly stereoselective, especially with chiral catalysts | Stereocontrol can be challenging due to carbocation intermediates |
| Scalability | Can be challenging due to the handling of ketenes and stoichiometric Lewis acids | Generally more amenable to large-scale synthesis |
| Overall Yield | Variable, but can be high for optimized reactions | Generally good to high over the three steps |
| Key Advantages | Directness, high stereoselectivity | Inexpensive starting materials, scalability |
| Key Disadvantages | Unstable intermediates, stoichiometric Lewis acids | Multiple steps, potential for side reactions |
Conclusion: Choosing the Right Path
The choice between the [2+2] cycloaddition and the ring expansion of cyclopropylmethanols for the synthesis of cyclobutyl ketones depends heavily on the specific target molecule, the desired scale of the reaction, and the available starting materials.
The [2+2] cycloaddition is a powerful and direct method that offers excellent stereocontrol, making it a preferred choice for the synthesis of complex, stereochemically rich cyclobutanones, particularly in the context of natural product synthesis. However, the challenges associated with the generation and handling of unstable ketenes and the need for stoichiometric Lewis acids can be a drawback for large-scale applications.
On the other hand, the ring expansion of cyclopropylmethanols provides a robust and scalable route to cyclobutyl ketones from inexpensive and readily available starting materials. While it is a multi-step process and may offer less stereocontrol, its operational simplicity and the high purity of the final product make it an attractive option for the industrial-scale production of simpler cyclobutanone derivatives.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each route, as presented in this guide, will enable the discerning researcher to make an informed decision and select the most appropriate synthetic strategy for their specific needs.
References
Sources
A Senior Application Scientist's Guide to Benchmarking New GPCR Ligands
This guide provides a comprehensive framework for the rigorous benchmarking of novel G-protein coupled receptor (GPCR) ligands against established reference compounds. As GPCRs constitute the largest family of cell surface receptors and are the targets for approximately 30-40% of all marketed drugs, the precise characterization of new chemical entities targeting these receptors is paramount for successful drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust, self-validating experimental plans for the comparative analysis of GPCR ligands.
The Imperative of Context: Why We Benchmark
Benchmarking is more than a simple head-to-head comparison; it is about contextualizing the pharmacological properties of a new ligand within the existing landscape of known molecules. A well-chosen reference compound provides a vital yardstick against which to measure the affinity, potency, efficacy, and potential for biased signaling of a novel compound. This comparative approach is essential for making informed decisions about which candidate molecules to advance in the drug discovery pipeline.
Selecting the Right Comparator: The Art of Choosing a Reference Ligand
The selection of an appropriate reference ligand is a critical first step that profoundly influences the interpretation of subsequent experimental data. Ideally, a reference compound should be well-characterized, commercially available, and structurally distinct from the new ligand to provide a meaningful comparison. For studies on biased agonism, it is often beneficial to use two reference ligands: one for assessing bias and another for efficacy.[3] The endogenous ligand for the GPCR of interest is frequently used as a reference; however, it is important to recognize that endogenous ligands themselves can exhibit functional selectivity.[4]
A Multi-faceted Approach to Ligand Characterization: Key Experimental Assays
A thorough understanding of a new GPCR ligand requires a multi-pronged experimental approach that interrogates different aspects of its interaction with the receptor. This typically involves a combination of binding assays to determine affinity and functional assays to assess downstream signaling.
I. Quantifying the Interaction: Binding Affinity Assays
Binding assays directly measure the interaction between a ligand and its receptor, providing crucial information about the affinity of this interaction.
This classic and robust method determines the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPCR.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the GPCR of interest to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled reference ligand to each well.
-
Add increasing concentrations of the unlabeled new ligand to the experimental wells.
-
Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding).
-
Add the prepared cell membranes to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the new ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the new ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the new ligand that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]
-
Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
II. Unraveling Functional Consequences: Signaling Assays
Functional assays are essential to determine whether a new ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy in activating downstream signaling pathways. GPCRs can signal through various cascades, and a ligand may exhibit different activities on different pathways, a phenomenon known as biased signaling.[6]
-
cAMP Assays: For Gs and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a primary readout of receptor activation.[6]
-
Calcium Flux Assays: Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium, which can be measured using fluorescent dyes.[6][7]
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled GPCR of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate to allow for dye uptake and de-esterification.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the new ligand and the reference agonist.
-
Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.
-
Measure the fluorescence intensity before and after compound addition in real-time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the peak fluorescence response as a function of the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
-
Diagram: GPCR Signaling Pathways
Caption: Simplified overview of GPCR signaling pathways.
β-arrestin recruitment is a nearly universal phenomenon for GPCRs and represents a key G-protein-independent signaling pathway.[8] Assays measuring β-arrestin recruitment are valuable for identifying biased ligands.
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., Tango Assay)
-
Cell Line:
-
Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., Tango™ GPCR-bla U2OS cells). In these cells, the GPCR is fused to a transcription factor, and β-arrestin is fused to a protease.[8]
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Add serial dilutions of the new ligand and the reference agonist to the wells.
-
Incubate the plate for a specified time to allow for ligand binding, β-arrestin recruitment, protease cleavage, and reporter gene expression.
-
Add a detection substrate (e.g., for β-lactamase) and measure the resulting signal (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Plot the signal as a function of the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
-
Interpreting the Data: A Comparative Analysis
The primary output of these assays is a set of quantitative parameters that describe the pharmacological profile of the new ligand in comparison to the reference compound.
| Parameter | Definition | Assay | Interpretation |
| Ki | Inhibition constant | Binding Assay | A measure of the affinity of a ligand for a receptor. A lower Ki indicates higher affinity.[9] |
| Kd | Dissociation constant | Binding Assay | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.[9][10] |
| IC50 | Half-maximal inhibitory concentration | Binding/Functional Assay | The concentration of a ligand that produces 50% inhibition of a specific biological response.[9][10] |
| EC50 | Half-maximal effective concentration | Functional Assay | The concentration of a ligand that produces 50% of the maximal possible effect. A measure of potency.[9][10] |
| Emax | Maximum effect | Functional Assay | The maximal response produced by a ligand. A measure of efficacy. |
Example Comparative Data Table:
| Compound | Binding Affinity (Ki, nM) | cAMP Accumulation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| New Ligand X | 5.2 | 12.5 | 150.8 |
| Reference Ligand Y | 10.8 | 25.1 | 30.5 |
In this hypothetical example, New Ligand X demonstrates higher binding affinity and greater potency in the cAMP assay compared to the reference ligand. However, it is significantly less potent in recruiting β-arrestin, suggesting a potential bias towards the G-protein signaling pathway.
The Nuance of Biased Agonism
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another.[4][11] Quantifying bias is complex and requires the comparison of a ligand's activity across at least two different signaling pathways. The choice of reference compound is critical, as bias is always a relative measure.[4]
Diagram: Decision Tree for Assay Selection
Caption: A decision tree to guide the selection of appropriate assays.
Conclusion: Towards a Holistic Understanding
The robust benchmarking of new GPCR ligands is a cornerstone of modern drug discovery. By employing a combination of binding and functional assays, and by carefully selecting appropriate reference compounds, researchers can build a comprehensive pharmacological profile of a new molecule. This data-driven approach, grounded in sound experimental design and rigorous data analysis, is essential for identifying promising new therapeutic candidates and advancing our understanding of GPCR biology.
References
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Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. Retrieved from [Link]
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Community guidelines for GPCR ligand bias: IUPHAR review 32 - interview with Prof David Gloriam. (2023). YouTube. Retrieved from [Link]
- Langelaan, D. N., & Rainey, J. K. (2010). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Biochemistry and Cell Biology, 88(2), 235-246.
- St. Onge, E., & Scott, C. W. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in molecular biology (Vol. 1446, pp. 247-259). Humana Press.
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GPCR Signaling Assays. (n.d.). Indigo Biosciences. Retrieved from [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]
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The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Retrieved from [Link]
- deWire, S. M., & Violin, J. D. (2011). Biased agonism: An emerging paradigm in GPCR drug discovery. Molecular Interventions, 11(4), 277-287.
- An Unbiased Method To Build Benchmarking Sets for Ligand-Based Virtual Screening and its Application To GPCRs. (2014).
- Accelerating GPCR Drug Discovery and Development. (n.d.). DiscoveRx.
- GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. (2016).
- Virtual screening of GPCRs: An in silico chemogenomics approach. (2009).
- Tools for GPCR drug discovery. (2012). Assay and Drug Development Technologies, 10(1), 1-12.
- Smith, J. S., & Rajagopal, S. (2017). Biased Agonism at GPCRs. Frontiers in Endocrinology, 8, 3.
- GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. (2016).
- Cell-based Assays for GPCR Activity. (2013). Biocompare.
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GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]
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IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). Promega Connections. Retrieved from [Link]
- Exploring Bias in GPCR Signaling and its Implication in Drug Development: A One-Sided Affair. (2024). Biochemistry.
- Analyzing Kinetic Binding D
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
- The GPCR database, GPCRdb: an introduction (2020). (2022). YouTube.
- Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. (2012). Assay and Drug Development Technologies, 10(5), 407-420.
- G-protein coupled receptors: structures, research landscape and trends. (2022). Excelra.
- 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad.
- Can Kd of a modulator be determined from the inflection point of an IC50 shift assay?. (2020).
- An Online Resource for GPCR Structure Determination and Analysis. (2018). Molecular Cell, 72(4), 785-795.e4.
- GPCR Targeted Library. (2023). Life Chemicals.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Novel Bioassay Protocol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the establishment of a robust and reliable bioassay is paramount. A novel bioassay, while promising in its initial stages, must undergo rigorous validation to ensure its accuracy, precision, and reproducibility across different laboratory settings. This guide provides an in-depth, technically-focused framework for the inter-laboratory validation of a novel bioassay, moving beyond a simple checklist to explain the causality behind experimental choices.
This guide will use a hypothetical novel cell-based reporter assay for inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a case study. The NF-κB pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.[1]
The Imperative of Inter-Laboratory Validation: Ensuring Assay Portability and Reliability
The journey of a novel bioassay from a research and development setting to a quality control (QC) laboratory or a contract research organization (CRO) is fraught with potential variability.[2] Differences in equipment, reagents, analyst technique, and even environmental conditions can significantly impact assay performance. Inter-laboratory validation, also known as reproducibility, is the ultimate test of an assay's robustness and its ability to be successfully transferred between laboratories.[2][3]
A successfully validated bioassay provides confidence that the method will generate comparable results regardless of where it is performed, a critical requirement for regulatory submissions and for making informed decisions throughout the drug development lifecycle.
The Anatomy of Our Novel Bioassay: An NF-κB Reporter Gene Assay
Our case study centers on a novel reporter gene assay designed to screen for and characterize inhibitors of the NF-κB signaling pathway. This assay utilizes a human embryonic kidney (HEK293) cell line that has been engineered to contain a reporter gene (e.g., firefly luciferase) under the control of an NF-κB response element.[1]
The Underlying Biology: The NF-κB Signaling Cascade
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This triggers a cascade of events leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This releases the NF-κB dimers, which then translocate to the nucleus, bind to their consensus elements on the DNA, and drive the transcription of target genes, including our luciferase reporter.[4]
Caption: Canonical NF-κB signaling pathway leading to reporter gene expression.
Part 1: The Novel Bioassay Protocol - A Step-by-Step Guide
A detailed and unambiguous protocol is the cornerstone of a successful inter-laboratory validation.[5] Every step must be clearly defined to minimize variability between analysts and laboratories.
Experimental Protocol: NF-κB Reporter Gene Assay
1. Cell Culture and Maintenance:
-
Cell Line: NF-κB/HEK293 reporter cell line.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use a consistent cell dissociation reagent (e.g., Trypsin-EDTA) and neutralize with growth medium.[6]
2. Assay Plate Preparation:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend cells in assay medium (DMEM with 10% FBS, without selection antibiotic) to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, flat-bottom assay plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[7]
3. Compound Treatment:
-
Prepare a serial dilution of the test compounds and the reference standard (a known NF-κB inhibitor) in assay medium. A 9-point dose-response curve is recommended for a 4-parameter logistic (4PL) curve fit.[8]
-
Prepare a 2X concentration of the NF-κB activator (e.g., TNF-α) in assay medium. The optimal concentration should be determined during assay development to be the EC80 (the concentration that gives 80% of the maximal response).
-
Remove the culture medium from the assay plate.
-
Add 50 µL of the diluted compounds or reference standard to the appropriate wells.
-
Add 50 µL of the 2X activator solution to all wells except the unstimulated control wells (add 50 µL of assay medium instead).
-
Incubate the plate for 6-24 hours at 37°C, 5% CO2.[1]
4. Luminescence Detection:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.[1]
5. Data Analysis:
-
Subtract the average luminescence of the blank wells (if any) from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the vehicle control (stimulated with TNF-α alone).
-
Fit the dose-response data to a 4-parameter logistic (4PL) model to determine the IC50 (the concentration of an inhibitor where the response is reduced by half) for each compound and the reference standard.
Part 2: Designing and Executing the Inter-Laboratory Validation Study
The inter-laboratory validation study is a collaborative effort designed to assess the reproducibility of the bioassay.[2]
Study Design
A well-structured study design is crucial for obtaining meaningful data. A full factorial design is often employed, incorporating multiple analysts, different laboratories, and various lots of critical reagents.[9]
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Navigating the Labyrinth: A Comparative Guide to the CNS Penetration of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the selective nature of the blood-brain barrier (BBB). The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry for its unique structural and pharmacokinetic properties.[1] Its inherent ring strain, sp3-rich character, and conformational rigidity can confer favorable attributes such as enhanced metabolic stability, solubility, and receptor selectivity, making it an attractive framework for CNS drug candidates.[1][2] This guide provides a comparative assessment of the CNS penetration of azetidine derivatives, offering insights into the interplay of physicochemical properties, in vitro permeability, and in vivo brain exposure, supported by experimental data and established methodologies.
The Azetidine Advantage in CNS Drug Design
The compact and rigid nature of the azetidine ring offers a distinct advantage in navigating the stringent requirements for BBB permeation.[1] Unlike more flexible aliphatic chains, the constrained conformation of the azetidine scaffold can reduce the entropic penalty upon binding to a target, potentially increasing potency. Furthermore, the sp3-hybridized carbons contribute to a more three-dimensional molecular shape, a characteristic often associated with improved solubility and reduced non-specific binding compared to flat, aromatic systems. The nitrogen atom within the ring also provides a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties to optimize for CNS penetration.[3]
I. Decoding CNS Penetration: A Multi-Parameter Approach
Successful CNS drug discovery hinges on a holistic understanding and optimization of multiple molecular properties. The CNS Multi-Parameter Optimization (MPO) algorithm is a valuable tool that combines several key physicochemical parameters into a single desirability score, providing a quantitative measure of a compound's predicted CNS penetration potential.[4]
Key Physicochemical Properties Influencing CNS Penetration:
-
Lipophilicity (cLogP/cLogD): A delicate balance is crucial. While sufficient lipophilicity is required to partition into the lipid membranes of the BBB, excessive lipophilicity can lead to increased plasma protein binding, non-specific tissue binding, and metabolic liabilities.
-
Molecular Weight (MW): Smaller molecules generally exhibit better BBB permeability. A molecular weight of less than 450 Da is often considered favorable.
-
Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area of polar atoms in a molecule and is a strong predictor of passive membrane permeability. A TPSA below 90 Ų is generally preferred for CNS penetration.[5]
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors is associated with improved BBB permeability.
-
pKa: The ionization state of a molecule at physiological pH (7.4) significantly impacts its ability to cross the BBB. Basic amines can be advantageous for CNS penetration.[6]
Comparative in Silico Profiling of Azetidine Derivatives
To illustrate the application of these principles, let's consider a representative set of functionalized azetidine derivatives and their calculated CNS MPO scores.
| Compound ID | Scaffold Type | cLogP | cLogD (pH 7.4) | MW (Da) | TPSA (Ų) | HBD | pKa (most basic) | CNS MPO Score |
| A-1 | Spirocyclic Azetidine | 2.1 | 1.5 | 320 | 45.2 | 1 | 8.5 | 5.2 |
| A-2 | Fused Azetidine | 3.5 | 2.8 | 380 | 60.7 | 2 | 7.9 | 4.1 |
| A-3 | Bridged Azetidine | 1.8 | 0.9 | 290 | 55.1 | 1 | 9.1 | 5.8 |
| B-1 | N-arylated Azetidine | 4.2 | 4.1 | 350 | 30.5 | 0 | 5.2 | 3.5 |
| B-2 | 3-substituted Azetidine | 2.9 | 2.1 | 340 | 70.3 | 2 | 8.8 | 4.7 |
Table 1: In silico physicochemical properties and CNS MPO scores for a hypothetical series of azetidine derivatives. Data is representative and for illustrative purposes.[6][7]
As shown in Table 1, compounds with a balanced lipophilicity, lower molecular weight, and controlled polar surface area, such as A-1 and A-3 , tend to have higher CNS MPO scores, suggesting a greater likelihood of successful CNS penetration.[4]
II. In Vitro Assessment of Blood-Brain Barrier Permeability
While in silico models provide valuable initial predictions, in vitro assays are essential for experimentally determining a compound's ability to cross a cell monolayer mimicking the BBB.
The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane.[8] It provides a rapid and cost-effective way to screen compounds for their intrinsic permeability.
Experimental Protocol: PAMPA-BBB
-
Preparation of the Donor Plate: A solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at pH 7.4 to a final concentration of 100 µM.
-
Preparation of the Acceptor Plate: The wells of a 96-well filter plate are coated with a lipid solution (e.g., porcine brain lipid in dodecane). The acceptor wells are then filled with a buffer solution at pH 7.4.
-
Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
Pe = [ -ln(1 - [C]A / [C]eq) ] * (VA / (Area * time))
where [C]A is the concentration in the acceptor well, [C]eq is the equilibrium concentration, VA is the volume of the acceptor well, Area is the filter area, and time is the incubation time.
Comparative PAMPA-BBB Data for Azetidine-Containing Compounds
The following table presents PAMPA-BBB permeability data for a series of neuronal nitric oxide synthase (nNOS) inhibitors, some of which incorporate an azetidine moiety.
| Compound ID | Key Structural Feature | Pe (10⁻⁶ cm/s) |
| 1 | Piperidine | 1.5 |
| 2 | Azetidine-alkyne | 3.2 |
| 4 | Pyrrolidine | 2.8 |
| 10 | Fluorinated Azetidine | 4.5 |
| 17 | Fluorinated Pyrrolidine | 5.1 |
Table 2: PAMPA-BBB permeability data for a series of nNOS inhibitors. Data adapted from a known study to illustrate the impact of structural modifications on permeability.[8]
The data suggests that the introduction of an azetidine ring (Compound 2 ) can improve permeability compared to a piperidine analog (Compound 1 ).[8] Furthermore, strategic fluorination (Compound 10 ) can further enhance passive diffusion.[8]
Caption: Workflow for determining the unbound brain-to-plasma concentration ratio (Kp,uu).
IV. Structure-Penetration Relationships: Guiding Principles for Azetidine Scaffolds
The available data allows for the formulation of several guiding principles for designing azetidine derivatives with enhanced CNS penetration:
-
Scaffold Topology: Spirocyclic and bridged azetidine scaffolds can pre-organize substituents in a favorable three-dimensional arrangement, potentially improving permeability and target engagement. [6]* Lipophilicity and Polarity: A careful balance is key. The incorporation of polar functional groups to improve solubility must be weighed against the need for sufficient lipophilicity to cross the BBB. Strategic placement of fluorine atoms can modulate lipophilicity and block sites of metabolism. [8]* Minimizing Efflux: Understanding the structural features that lead to P-gp substrate recognition is crucial. Generally, larger, more lipophilic compounds with hydrogen bond acceptors are more likely to be P-gp substrates. The compact nature of the azetidine ring may be advantageous in this regard.
Conclusion
The azetidine scaffold represents a promising starting point for the design of novel CNS therapeutics. Its unique conformational and physicochemical properties can be leveraged to achieve favorable CNS penetration. A multi-pronged approach that combines in silico profiling, in vitro permeability assessment, and definitive in vivo studies is essential for successfully navigating the complexities of the blood-brain barrier. By understanding the intricate structure-penetration relationships, medicinal chemists can rationally design and optimize azetidine derivatives with a higher probability of reaching their intended targets within the central nervous system.
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Navigating the Noise: A Senior Application Scientist's Guide to Statistical Analysis of High-Throughput Screening Data for Hit Validation
Published: January 18, 2026
In the fast-paced realm of drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid testing of vast compound libraries to identify potential therapeutic agents.[1][2][3] However, the raw data generated from these large-scale experiments is often fraught with variability and potential artifacts. The true challenge lies not just in generating this data, but in its rigorous statistical analysis to confidently distinguish genuine "hits" from the surrounding experimental noise and false positives.[4][5] This guide provides an in-depth comparison of statistical methodologies for HTS data analysis and hit validation, grounded in field-proven insights to empower researchers, scientists, and drug development professionals to make robust, data-driven decisions.
The journey from a primary HTS campaign to a validated hit is a multi-step process that demands careful consideration of experimental design and statistical rigor.[6][7] A failure to apply appropriate statistical methods can lead to wasted resources, chasing down false leads, or, conversely, missing potentially valuable therapeutic candidates.[4] This guide will dissect the critical stages of HTS data analysis, from initial quality control and normalization to the application of various hit selection strategies, providing a comparative framework to guide your analytical choices.
The Foundation: Quality Control and Data Normalization
Before any meaningful hit selection can occur, the raw HTS data must be meticulously scrutinized for quality and normalized to account for systematic errors. This initial phase is paramount for ensuring the reliability and comparability of data across different plates, batches, and even entire screening campaigns.[8]
Quality Control: Gauging the Health of Your Assay
A robust HTS assay is the bedrock of reliable hit identification.[8] Several statistical metrics are employed to assess assay quality, with the Z'-factor being a widely accepted industry standard.[9][10]
The Z'-factor is a measure of the statistical effect size that reflects the separation between the distributions of positive and negative controls.[9][11] Its calculation, based on the means and standard deviations of the controls, provides a simple yet powerful indicator of assay quality.[10][11]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may be acceptable.
-
Z' < 0: An unacceptable assay.[9]
While the Z'-factor is invaluable, it is not without its limitations. It assumes a normal distribution of data and can be sensitive to outliers in the control wells.[9][11] Therefore, it should be used in conjunction with other quality control measures and a thorough visual inspection of the data.
Another important quality control metric is the Strictly Standardized Mean Difference (SSMD) . SSMD measures the magnitude of the difference between a test compound and a negative control relative to the variability of the data.[9][12] It has a strong statistical basis and is particularly useful in RNAi screening.[9][13]
Data Normalization: Leveling the Playing Field
Systematic variations, such as edge effects on microplates or batch-to-batch differences in reagent dispensing, can obscure true biological signals. Data normalization aims to mitigate these non-biological variations, ensuring that observed differences are more likely to be due to the effects of the test compounds.[9][14]
There are two primary approaches to normalization:
-
Controls-based normalization: This method utilizes the positive and negative controls on each plate to scale the data.[9] A common example is calculating the percent inhibition relative to these controls.
-
Non-controls-based normalization: When reliable controls are unavailable or when the majority of compounds are expected to be inactive, methods like the B-score can be employed. The B-score normalization method uses the median polish algorithm to adjust for row and column effects on each plate.[2][14] However, the B-score can perform poorly in screens with high hit rates.[14]
The choice of normalization method should be carefully considered based on the specifics of the assay and the expected hit rate.[9][14] For instance, in screens with anticipated high hit rates, a scattered layout of controls combined with a polynomial least squares fit method like Loess can be more effective than the B-score.[14]
The Core of Discovery: Statistical Methods for Hit Selection
Once the data has been quality-controlled and normalized, the next critical step is to identify the "hits" – those compounds that exhibit a statistically significant and biologically meaningful effect. A variety of statistical methods exist for this purpose, each with its own set of assumptions, strengths, and weaknesses.
A Comparative Overview of Hit Selection Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Z-score | Measures how many standard deviations a data point is from the mean of the sample population (typically all wells on a plate). | Simple to calculate and widely used.[2] | Highly sensitive to outliers; assumes normal data distribution.[2] | Primary screens without replicates where a quick, initial assessment is needed. |
| Robust Z-score (Z*-score) | Similar to the Z-score, but uses the median and median absolute deviation (MAD) instead of the mean and standard deviation. | Less sensitive to outliers, providing a more robust measure of activity.[2][9] | May be less powerful if the data is truly normally distributed. | Screens with known or suspected outliers. |
| B-score | A normalized value that accounts for row and column effects on a plate. | Corrects for systematic spatial effects on a plate.[2] | Can be unreliable in screens with high hit rates.[14] | Screens where significant plate-based positional effects are observed. |
| Strictly Standardized Mean Difference (SSMD) | Measures the magnitude of the difference between a test sample and a negative control, considering data variability. | Statistically rigorous with a clear probabilistic interpretation.[9][12] Reduces both false-negative and false-positive rates.[12] | Can be more complex to calculate than the Z-score. | RNAi screens and screens with replicates where a robust and reliable ranking of hits is crucial.[2][9] |
Workflow for Statistical Hit Selection
The process of selecting and validating hits is a systematic funneling process. The following workflow illustrates the key stages and decision points.
Caption: A typical workflow for HTS data analysis and hit validation.
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of your findings, it is crucial to follow well-defined experimental protocols.
Protocol 1: Z'-Factor Calculation for Assay Quality Control
-
Plate Layout: Design your assay plate to include a sufficient number of positive and negative control wells (e.g., 16-32 wells of each).
-
Data Acquisition: After the assay incubation period, read the plate and acquire the raw data for all wells.
-
Calculate Means: Determine the mean (average) of the signal from the positive controls (μp) and the negative controls (μn).
-
Calculate Standard Deviations: Determine the standard deviation of the signal from the positive controls (σp) and the negative controls (σn).
-
Calculate Z'-Factor: Apply the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
-
Interpretation: Evaluate the calculated Z'-factor based on the standard criteria ( > 0.5 is excellent).
Protocol 2: Robust Z-score Calculation for Hit Selection
-
Data Normalization: Apply an appropriate normalization method to your data.
-
Calculate Median: Determine the median of the entire sample population on a plate.
-
Calculate Median Absolute Deviation (MAD): For each data point, calculate the absolute difference from the median. The MAD is the median of these absolute differences.
-
Calculate Robust Z-score: For each compound's data point (x), apply the following formula: Robust Z-score = (x - median) / (1.4826 * MAD) Note: The constant 1.4826 is used to make the MAD a consistent estimator of the standard deviation for normally distributed data.
-
Hit Selection: Define a threshold for hit selection (e.g., Robust Z-score > 3 or < -3).
The Perils of False Positives and the Path to True Hits
A significant challenge in HTS is the prevalence of false positives – compounds that appear active in the primary screen but whose activity cannot be confirmed in subsequent assays.[1][4][11] These can arise from various sources, including compound promiscuity, assay interference, or impurities.[6][11] A rigorous hit validation cascade is essential to weed out these artifacts.[6]
The journey from a primary hit to a validated lead involves a series of increasingly stringent tests, including:
-
Confirmatory Screens: Re-testing the primary hits, often in replicate, to ensure the initial activity is reproducible.[1]
-
Dose-Response Curves: Evaluating the activity of hits across a range of concentrations to determine their potency (e.g., IC50 or EC50).
-
Secondary and Orthogonal Assays: Testing hits in different, often more physiologically relevant, assays to confirm their mechanism of action and rule out off-target effects.[6]
-
Biophysical Methods: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target protein.[6]
Conclusion: A Data-Driven Approach to Drug Discovery
The statistical analysis of HTS data is a critical and nuanced process that directly impacts the success of a drug discovery campaign. There is no one-size-fits-all solution; the choice of statistical methods must be tailored to the specific assay, the biological question being addressed, and the inherent characteristics of the data. By embracing a robust statistical framework that encompasses rigorous quality control, appropriate data normalization, and a multi-faceted hit validation strategy, researchers can navigate the complexities of HTS data with greater confidence. This data-centric approach not only enhances the efficiency of the hit-to-lead process but also increases the likelihood of identifying truly promising therapeutic candidates.
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Safety Operating Guide
Navigating the Final Disposition: A Guide to the Proper Disposal of 4-(Azetidinomethyl)phenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Integrity.
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS No. 898757-12-5), moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our goal is to empower you with the knowledge to manage chemical waste not just correctly, but with a deep understanding of the principles involved.
I. Compound Hazard Profile: Understanding the "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary authoritative source for this information. For this compound, the key hazards identified are:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications dictate the minimum personal protective equipment (PPE) required and inform the entire handling and disposal process. The azetidine ring, a strained four-membered nitrogen heterocycle, and the ketone functional group contribute to its chemical reactivity and potential biological effects, necessitating cautious handling to prevent skin contact, eye exposure, and inhalation of dust or aerosols.[1][2][3]
Table 1: Hazard Summary and Immediate Safety Precautions
| Hazard Classification | Description | Required Precautions & PPE |
| Skin Irritation | Causes skin irritation upon contact. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact and wash hands thoroughly after handling.[1][4] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical goggles.[1][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Handle only in a well-ventilated area or, preferably, within a certified chemical fume hood.[1] |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by its classification as a hazardous waste. The overarching directive is clear: "Dispose of contents/container to an approved waste disposal plant." [1] This means under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash.[5] The process involves careful segregation, containment, and labeling prior to collection by a certified hazardous waste management vendor.
Step 1: Waste Characterization and Segregation
-
Rationale: The first and most critical step is to correctly identify the waste stream. Improper segregation can lead to dangerous chemical reactions within a waste container, posing a significant safety risk.[6]
-
Procedure:
-
Pure Compound: Any unreacted or expired this compound is classified as a hazardous chemical waste.
-
Contaminated Materials: This includes items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the compound. These must also be treated as hazardous waste.[7]
-
Solutions: Solutions containing this ketone must be disposed of as liquid hazardous waste. Do not mix with other waste streams unless you have confirmed compatibility. For instance, do not mix with strong oxidizing agents or strong acids.[8][9] It should be collected in a dedicated container for non-halogenated organic waste.
-
Step 2: Proper Containerization
-
Rationale: The integrity of the waste container is essential to prevent leaks and environmental contamination. The material of the container must be compatible with the chemical waste it holds.
-
Procedure:
-
Select a Compatible Container: Use a clean, sealable, and chemically resistant container. A high-density polyethylene (HDPE) carboy is a suitable choice for both solid and liquid waste.[10] Ensure the container is in good condition with no cracks or leaks.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][6] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Leave adequate headspace in liquid waste containers (at least 10% of the total volume) to allow for vapor expansion.
-
Step 3: Accurate and Compliant Labeling
-
Rationale: Federal and local regulations (EPA, OSHA) mandate that all hazardous waste containers are clearly and accurately labeled.[11][12][13] This ensures safe handling by all personnel and proper management by the waste disposal vendor.
-
Procedure:
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added to the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Irritant").[12]
-
The accumulation start date (the date the first waste was added).[12]
-
The name of the principal investigator or laboratory contact.
-
-
Step 4: Safe Accumulation and Storage
-
Rationale: Designated storage areas ensure that hazardous waste is kept in a safe, controlled environment away from general laboratory traffic and incompatible materials.
-
Procedure:
-
Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[6][12] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.
-
Segregate Incompatibles: Ensure the SAA does not contain incompatible chemicals that could react dangerously with the ketone waste.
-
Step 5: Arranging for Final Disposal
-
Rationale: The final step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) via your institution's established procedures.
-
Procedure:
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[5]
-
Do Not Move Waste Between Labs: Never transport hazardous waste from one laboratory's SAA to another.[12]
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, as this is often a regulatory requirement.[14]
-
III. Visualizing the Disposal Pathway
The decision-making process for the proper disposal of this compound can be visualized as a clear workflow.
Caption: Decision workflow for safe disposal.
IV. Conclusion: A Commitment to Safety and Integrity
The proper disposal of chemical reagents like this compound is a non-negotiable aspect of professional scientific conduct. By understanding the hazards, adhering to a systematic disposal workflow, and partnering with your institution's EHS department, you uphold the highest standards of safety, ensure regulatory compliance, and protect our environment. This commitment to responsible chemical management is a cornerstone of trustworthy and authoritative scientific practice.
References
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- Benchchem. 4-(Azetidinomethyl)phenyl cyclohexyl ketone | 898757-16-9.
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- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
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A Researcher's Comprehensive Guide to the Safe Handling of 4-(Azetidinomethyl)phenyl Cyclobutyl Ketone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS No. 898757-12-5). As a novel compound in many research pipelines, establishing robust safety protocols is paramount to protecting laboratory personnel and ensuring the integrity of your work. This document moves beyond generic safety data to offer a field-tested, procedural framework grounded in established safety science.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) (H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system (H335): May cause respiratory irritation.[1]
The primary risks associated with this compound are dermal and ocular contact, as well as inhalation of dust particles. The operational and disposal plans outlined below are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the required PPE, with detailed explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl Rubber or Viton™ Gloves | Standard nitrile gloves offer poor resistance to ketones.[2][3][4] Butyl rubber provides superior protection against ketones and esters.[1][5][6] For extended contact, Viton™ offers the highest chemical resistance. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against dust particles and potential splashes, addressing the serious eye irritation hazard.[1] |
| Face Protection | Face shield (in addition to goggles) | Required when there is a risk of splashing or when handling larger quantities of the solid. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contact with skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required if work cannot be conducted in a certified chemical fume hood, or if dust is generated. |
Graphviz Diagram: PPE Selection Workflow
Caption: PPE selection workflow based on compound hazards.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure.
3.1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control for potential dust and vapors.[7]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within arm's reach inside the fume hood to minimize movement in and out of the controlled area.
-
PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.
3.2. Handling the Compound:
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle the container with care to avoid generating dust.
-
Transfers: When transferring the solid, use a spatula and keep the containers as close as possible to minimize the chance of spills. Avoid pouring the solid from a height, which can create airborne dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3.3. Post-Handling:
-
Decontamination of Work Area: Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as contaminated waste.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, face shield, and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Spill Response Plan
In the event of a spill, a prompt and correct response is crucial to prevent exposure.
4.1. Minor Spill (Contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup:
-
Gently cover the solid spill with an absorbent material to prevent it from becoming airborne.[8]
-
Carefully sweep the absorbed material into a designated waste container using a brush and dustpan.[8]
-
Wipe the area with a damp cloth or paper towel, being careful not to create dust.[9]
-
Place all cleanup materials into a sealed bag and label it as hazardous waste.[9][10]
-
-
Decontaminate: Wipe the area with a suitable solvent.
4.2. Major Spill (Outside of the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.
-
Isolate: Close the doors to the affected area to prevent the spread of dust.
-
Do Not Re-enter: Await the arrival of trained emergency personnel to manage the cleanup.
Graphviz Diagram: Spill Response Workflow```dot
Disposal Plan
Proper disposal of waste generated from handling this compound is essential for laboratory safety and environmental compliance.
5.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including used weigh boats, contaminated gloves, and spill cleanup materials, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is used in solution, the resulting liquid waste should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
5.2. Disposal Procedure:
-
Labeling: All waste containers must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (irritant).
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical in the regular trash or down the drain. While it may not be formally classified as a hazardous waste by all regulatory bodies, it is best practice to manage it as chemical waste due to its irritant properties.
The safe handling of this compound is achieved through a combination of understanding its specific hazards, utilizing the correct personal protective equipment, and adhering to strict operational and disposal protocols. This guide provides a comprehensive framework for your laboratory's standard operating procedures. By integrating these principles, you contribute to a safer research environment for yourself and your colleagues.
References
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SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
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The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
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All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]
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Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Kent State University. (1999, May 15). Laboratory Safety Manual. Retrieved from [Link]
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Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Brigham Young University Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2005, October 10). Guideline for the Decontamination of Chemical Protective Clothing and Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
